(2R,4R)-Fmoc-D-Pro(4-N3)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2R,4R)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPXMBBEYJTPNX-KZULUSFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2R,4R)-Fmoc-D-Pro(4-N3)-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,4R)-Fmoc-D-Pro(4-N3)-OH, also known as cis-4-Azido-N-Fmoc-D-proline, is a synthetically modified amino acid derivative that has become an invaluable tool in the fields of chemical biology, drug discovery, and materials science. Its unique structure, incorporating a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azide (B81097) (N3) functionality on the D-proline scaffold, enables its seamless integration into peptides via solid-phase peptide synthesis (SPPS). The presence of the azide group serves as a versatile chemical handle for post-synthetic modifications through highly efficient and bioorthogonal "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise introduction of a wide array of functionalities onto peptides, including fluorophores, radiolabels, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic payloads for the development of advanced therapeutics and diagnostic agents.
Core Chemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key chemical data.
| Property | Value |
| Molecular Formula | C₂₀H₁₈N₄O₄[1] |
| Molecular Weight | 378.38 g/mol [1] |
| CAS Number | 1378847-51-8[1] |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C |
Experimental Protocols
The utility of this compound is primarily realized through its incorporation into peptides and subsequent modification via click chemistry. Below are detailed methodologies for these key experimental procedures.
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating the azido-proline derivative into a peptide chain.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 3 minutes, drain, and repeat with fresh piperidine solution for 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the desired Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of HBTU or HATU in DMF.
-
Add DIPEA (2 equivalents per equivalent of amino acid) to the solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
-
Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid to be coupled.
-
Washing: After coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Post-Synthetic Modification via Click Chemistry
This protocol describes the on-resin conjugation of an alkyne-containing molecule to the azido-proline modified peptide.
Materials:
-
Azido-proline containing peptide on resin
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(I) iodide (CuI) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent (e.g., sodium ascorbate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
In a separate vial, dissolve the alkyne-functionalized molecule (5-10 equivalents) in DMF.
-
Add the alkyne solution to the resin.
-
Add CuI (1-2 equivalents) and DIPEA (2-4 equivalents) to the reaction mixture. If using CuSO₄, add a solution of CuSO₄ (1 equivalent) and sodium ascorbate (B8700270) (5 equivalents) in water/DMF.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
Proceed with cleavage and purification as described in the SPPS protocol.
This protocol outlines the copper-free conjugation of a strained alkyne to the azido-proline modified peptide in solution.[2]
Materials:
-
Purified azido-proline containing peptide
-
Strained alkyne (e.g., a DBCO-functionalized molecule)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Organic co-solvent if needed (e.g., DMSO)
Procedure:
-
Dissolve the purified azido-peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the strained alkyne is typically used.
-
Mix the solutions of the azide-peptide and the strained alkyne.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactants.
-
Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
Purify the resulting triazole-linked peptide conjugate using RP-HPLC.
Experimental Workflows and Signaling Pathways
The incorporation of this compound into peptides opens up a vast array of possibilities for investigating and modulating biological processes. The azide functionality allows for the attachment of various probes to study peptide trafficking, localization, and interaction with cellular components.
General Experimental Workflow for Peptide Labeling and Imaging
References
An In-depth Technical Guide to (2R,4R)-Fmoc-D-Pro(4-N3)-OH: A Key Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,4R)-Fmoc-D-Pro(4-N3)-OH, also known as cis-4-Azido-N-Fmoc-D-proline, is a synthetically derived amino acid analog that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural features, namely the presence of an azide (B81097) (N3) group on the proline ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, make it a valuable building block for the synthesis of complex peptides and peptidomimetics. The azide moiety serves as a versatile chemical handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These bioorthogonal reactions allow for the efficient and specific conjugation of the proline-containing molecule to other molecules, such as peptides, labels, or drug payloads.
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a particular focus on its role in the development of macrocyclic peptide triazole (cPT) inactivators of the HIV-1 envelope glycoprotein (B1211001).
Molecular Structure and Properties
The molecular structure of this compound is characterized by a D-proline scaffold with an azide group at the 4-position in a cis configuration relative to the carboxylic acid group. The amine group is protected by an Fmoc group, which is crucial for its application in solid-phase peptide synthesis (SPPS).
Physicochemical and Spectral Data
| Property | Value | Source |
| Molecular Formula | C20H18N4O4 | [1][2] |
| Molecular Weight | 378.38 g/mol | [1][2] |
| CAS Number | 1378847-51-8 | [1][3] |
| Appearance | White crystalline powder (predicted) | [4] |
| Melting Point | 140 - 144 °C (for (2R,4S) isomer) | [4] |
| Optical Rotation | [α]²⁰D = +35 ± 1 ° (c=1 in DMF) (for (2R,4S) isomer) | [4] |
| Purity | ≥ 98% (HPLC) (for (2R,4S) isomer) | [4] |
| SMILES | O=C(N1--INVALID-LINK--N=[N+]=[N-]">C@HC(O)=O)OCC2C3=CC=CC=C3C4=CC=CC=C42 | [5] |
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly provided in the reviewed literature. However, a general and practical approach known as "proline editing" can be employed for the synthesis of functionally and structurally diverse proline residues.[6] This method involves the stereospecific modification of a commercially available hydroxyproline (B1673980) derivative.
General Strategy: Proline Editing [6]
-
Incorporate Fmoc-Hydroxyproline: Begin with the incorporation of Fmoc-L-trans-4-hydroxyproline (which has the (2S, 4R) configuration) into a solid-phase peptide synthesis. The corresponding D-isomer, Fmoc-D-cis-4-hydroxyproline, would be the starting material for the desired (2R,4R) product.
-
Orthogonal Protection: The hydroxyl group of the hydroxyproline residue is protected with a group that can be removed without affecting other protecting groups on the peptide or the solid support.
-
Peptide Elongation: The rest of the peptide sequence is synthesized using standard Fmoc-SPPS protocols.
-
Selective Deprotection: The protecting group on the hydroxyl function is selectively removed.
-
Functionalization: The free hydroxyl group is then converted to an azide. This is typically achieved through a two-step process:
-
Activation: The hydroxyl group is activated by conversion to a good leaving group, for example, by mesylation or tosylation.
-
Nucleophilic Substitution: The activated hydroxyl group is displaced by an azide nucleophile (e.g., sodium azide) in a polar aprotic solvent like DMF. This reaction typically proceeds with an inversion of stereochemistry (SN2 mechanism). Therefore, starting with a trans-hydroxyproline would yield a cis-azidoproline.
-
The following diagram illustrates the general workflow for the synthesis of a 4-azidoproline derivative from a 4-hydroxyproline (B1632879) precursor on a solid support.
Caption: General workflow for the synthesis of this compound.
Application in the Synthesis of Macrocyclic Peptide Triazole (cPT) HIV-1 Inactivators
This compound is a key reagent in the solid-phase synthesis of macrocyclic peptide triazoles (cPTs) that have shown potent anti-HIV-1 activity.[7] The synthesis involves standard Fmoc-SPPS followed by on-resin cyclization and a click chemistry reaction to form the triazole ring.
General Experimental Protocol for cPT Synthesis [7][8]
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a suitable resin (e.g., Rink amide resin) using an automated microwave peptide synthesizer. Standard Fmoc-protected amino acids are used. This compound is incorporated at the desired position in the sequence. Amino acids with side chains that will be involved in cyclization (e.g., Lys and Asp) are protected with orthogonal protecting groups (e.g., Dde for Lys).
-
On-Resin Cyclization: After assembly of the linear peptide, the orthogonal protecting group on the lysine (B10760008) side chain (e.g., Dde) is selectively removed using a solution of hydrazine (B178648) in DMF. The peptide is then cyclized on-resin by forming a peptide bond between the deprotected lysine side chain and the side chain of an aspartic acid residue.
-
On-Resin Click Chemistry (CuAAC): The azide group of the proline residue is reacted with a terminal alkyne in the presence of a Cu(I) catalyst to form the 1,2,3-triazole ring.
-
Cleavage and Deprotection: The final macrocyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA-based).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
The following diagram illustrates the workflow for the synthesis of a macrocyclic peptide triazole.
Caption: Workflow for the synthesis of a macrocyclic peptide triazole (cPT).
Application in Drug Development: HIV-1 Entry Inhibition
The primary application of this compound in drug development is as a component of macrocyclic peptide triazoles that target the HIV-1 envelope glycoprotein (Env) and prevent viral entry into host cells.
The HIV-1 Entry and Fusion Signaling Pathway
HIV-1 entry into a host cell is a multi-step process mediated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers.[5][9][10][11]
-
CD4 Binding: The process is initiated by the binding of the gp120 subunit to the CD4 receptor on the surface of target immune cells (e.g., T-helper cells).[10]
-
Conformational Change: This initial binding event induces a significant conformational change in gp120, exposing a binding site for a coreceptor.[8][9]
-
Coreceptor Binding: The rearranged gp120 then binds to a chemokine coreceptor, typically CCR5 or CXCR4.[10]
-
gp41 Activation: The sequential binding to CD4 and a coreceptor triggers further conformational changes that lead to the activation of the gp41 subunit. The hydrophobic fusion peptide at the N-terminus of gp41 is inserted into the host cell membrane.[10]
-
Membrane Fusion: The gp41 protein then refolds into a stable six-helix bundle, bringing the viral and cellular membranes into close proximity and driving the fusion process. This allows the viral capsid to enter the host cell's cytoplasm.[10]
The following diagram illustrates the key steps in the HIV-1 entry and fusion pathway.
Caption: Key steps of the HIV-1 entry and fusion pathway.
Macrocyclic peptide triazoles synthesized using this compound act as entry inhibitors by binding to gp120 and locking it in an inactive conformation, thereby preventing the conformational changes necessary for coreceptor binding and subsequent membrane fusion.[7] This leads to the irreversible inactivation of the virus before it can engage with the host cell.
Conclusion
This compound is a specialized chemical reagent with significant utility in the synthesis of advanced peptide-based therapeutics. Its incorporation into macrocyclic structures has been instrumental in the development of a novel class of HIV-1 inactivators. The ability to introduce an azide group with specific stereochemistry allows for precise molecular design and the application of powerful bioorthogonal chemistries. For researchers and drug developers, this compound represents a key tool for creating complex and potent bioactive molecules to address challenging therapeutic targets. Further research into the synthesis and characterization of this and related azido-proline derivatives will undoubtedly continue to fuel innovation in peptide and peptidomimetic drug discovery.
References
- 1. journals.asm.org [journals.asm.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. omicsonline.org [omicsonline.org]
- 4. The Conformational States of the HIV-1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partially Open HIV-1 Envelope Structures Exhibit Conformational Changes Relevant for Coreceptor Binding and Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore Variants of the Macrocyclic Peptide Triazole Inactivator of HIV-1 Env - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational changes induced in the human immunodeficiency virus envelope glycoprotein by soluble CD4 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. HIV - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to (2R,4R)-Fmoc-D-Pro(4-N3)-OH in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (2R,4R)-Fmoc-D-Pro(4-N3)-OH (CAS Number: 1378847-51-8). This specialized amino acid derivative is a valuable tool in peptide synthesis and bioconjugation, primarily utilized as a "click chemistry" reagent.
Core Compound Data
| Property | Value | Source |
| CAS Number | 1378847-51-8 | [1] |
| Synonyms | cis-4-Azido-N-Fmoc-D-proline | [1][2] |
| Molecular Formula | C₂₀H₁₈N₄O₄ | [3] |
| Molecular Weight | 378.38 g/mol | [3] |
| Appearance | White to off-white solid | Generic |
| Primary Application | Click Chemistry Reagent, ADC Linker | [1][2][3] |
Chemical Properties and Handling
This compound is a proline derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and an azide (B81097) (-N₃) group at the 4-position of the proline ring. The Fmoc group allows for its use in standard solid-phase peptide synthesis (SPPS) protocols, while the azide moiety enables its participation in bioorthogonal ligation reactions.
Storage and Stability: Store in a cool, dry place, typically at 2-8°C for long-term stability. The compound is generally stable under standard laboratory conditions, but repeated freeze-thaw cycles should be avoided.
Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area. While specific toxicity data is not readily available, azido (B1232118) compounds can be potentially energetic, although this is less of a concern with complex organic molecules under normal handling conditions.
Applications in Research and Drug Development
The primary utility of this compound lies in its azide functionality, which allows for its use in two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction involves the formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide, forming a triazole.[2][3] This method is particularly valuable for applications in living systems where the cytotoxicity of copper is a concern.
A notable application of this compound is in the synthesis of macrocyclic peptide triazoles that act as irreversible inactivators of the HIV-1 envelope glycoprotein.[2][3]
Experimental Protocols
General Protocol for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating this compound into a peptide sequence using standard Fmoc-based SPPS.
Materials:
-
Rink amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N'-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).
-
Add the activation mixture to the resin and allow it to react for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for performing a CuAAC reaction with a peptide containing the (2R,4R)-4-azido-D-proline residue.
Materials:
-
Azide-containing peptide
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO (if needed for solubility)
Procedure:
-
Prepare Stock Solutions:
-
Azide-peptide in buffer (e.g., 1 mM in PBS).
-
Alkyne in buffer or DMSO (e.g., 10 mM).
-
CuSO₄ in water (e.g., 50 mM).
-
Sodium ascorbate in water (e.g., 100 mM, freshly prepared).
-
THPTA in water (e.g., 100 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-peptide and the alkyne (typically with the alkyne in slight excess, e.g., 1.2 equivalents).
-
Add THPTA to a final concentration of 5 times the copper concentration.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification: Purify the resulting triazole-linked conjugate by HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a copper-free click reaction using a strained cyclooctyne.
Materials:
-
Azide-containing peptide
-
Strained alkyne (e.g., DBCO- or BCN-functionalized molecule)
-
Aqueous buffer (e.g., PBS)
-
Organic co-solvent (e.g., DMSO or acetonitrile, if needed for solubility)
Procedure:
-
Dissolve Reactants: Dissolve the azide-containing peptide and the strained alkyne in the chosen buffer system.
-
Mix and Incubate: Combine the solutions of the azide and the strained alkyne (typically in a 1:1 to 1:1.5 molar ratio).
-
Reaction: Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours depending on the specific strained alkyne used. Monitor the reaction progress by LC-MS.
-
Purification: Purify the final product using HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.
Conclusion
This compound is a versatile and powerful building block for chemical biology and drug discovery. Its compatibility with standard Fmoc-based peptide synthesis and its ability to undergo highly specific and efficient click chemistry reactions make it an invaluable tool for creating complex peptides, antibody-drug conjugates, and other biomolecular constructs. The protocols provided herein offer a starting point for the successful application of this reagent in a variety of research and development settings.
References
An In-Depth Technical Guide to the Synthesis of Fmoc-Protected Azido-D-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Fmoc-protected azido-D-proline, a valuable building block in peptide science and drug discovery. The introduction of an azido (B1232118) group into the D-proline scaffold offers a versatile chemical handle for various bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This allows for the site-specific modification of peptides and proteins, enabling the development of novel therapeutics, diagnostic tools, and research probes. This document details the synthetic pathways for both the cis and trans isomers of Fmoc-4-azido-D-proline, providing structured data, experimental protocols, and workflow visualizations.
Core Concepts and Synthetic Strategy
The synthesis of Fmoc-4-azido-D-proline typically commences from a commercially available and relatively inexpensive starting material, 4-hydroxy-D-proline. The synthetic strategy involves a three-stage process:
-
Protection of the Amine Group: The secondary amine of the proline ring is first protected to prevent unwanted side reactions during subsequent steps. The tert-butyloxycarbonyl (Boc) group is commonly employed for this purpose due to its stability under the conditions of the azidation reaction and its facile removal under acidic conditions.
-
Conversion of the Hydroxyl to an Azido Group: The hydroxyl group at the 4-position is then converted to an azide (B81097). The stereochemistry of this transformation is critical and dictates the final stereochemistry of the product.
-
Synthesis of trans-4-Azido-D-proline: This is typically achieved via a Mitsunobu reaction on cis-4-hydroxy-D-proline. The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the carbon center, thus converting the cis-hydroxyl group to a trans-azido group.
-
Synthesis of cis-4-Azido-D-proline: The synthesis of the cis isomer requires starting with trans-4-hydroxy-D-proline. The hydroxyl group is first activated, for example, by conversion to a mesylate, and then displaced by an azide anion in an SN2 reaction, which also proceeds with inversion of configuration to yield the cis product.
-
-
Deprotection and Fmoc Protection: The Boc protecting group is removed from the azido-proline intermediate, and the free amine is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group, rendering the final product suitable for solid-phase peptide synthesis (SPPS).
Quantitative Data Summary
The following tables summarize the key quantitative data for the final products, the Fmoc-protected cis- and trans-4-azido-D-proline.
| Property | (2R,4S)-Fmoc-4-azido-D-proline (trans) |
| Synonyms | Fmoc-D-Pro(4-N3)-OH (2R,4S), Fmoc-(2R,4S)-4-azidoproline |
| CAS Number | 2137142-63-1 |
| Molecular Formula | C₂₀H₁₈N₄O₄ |
| Molecular Weight | 378.4 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 140 - 144 °C |
| Optical Rotation | [α]²⁰D = +35 ± 1° (c=1 in DMF) |
| Purity (HPLC) | ≥ 98% |
| Property | (2R,4R)-Fmoc-4-azido-D-proline (cis) |
| Synonyms | cis-4-Azido-N-Fmoc-D-proline |
| CAS Number | 1378847-51-8 |
| Molecular Formula | C₂₀H₁₈N₄O₄ |
| Molecular Weight | 378.4 g/mol |
| Appearance | Not specified (typically a white to off-white solid) |
| Melting Point | Not specified |
| Optical Rotation | Not specified |
| Purity (HPLC) | Not specified |
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of Fmoc-protected azido-D-proline.
Protocol 1: Synthesis of trans-Fmoc-4-azido-D-proline from cis-Boc-4-hydroxy-D-proline
This protocol outlines the three main steps: Mitsunobu azidation, Boc deprotection, and Fmoc protection.
Step 1a: Mitsunobu Azidation of Boc-cis-4-hydroxy-D-proline Methyl Ester
-
Dissolution: Dissolve Boc-cis-4-hydroxy-D-proline methyl ester (1.0 eq) and triphenylphosphine (B44618) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Addition of Azide Source: Following the addition of the azodicarboxylate, add a solution of diphenylphosphoryl azide (DPPA) (1.5 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford Boc-trans-4-azido-D-proline methyl ester.
Step 1b: Saponification of the Methyl Ester
-
Dissolution: Dissolve the Boc-trans-4-azido-D-proline methyl ester (1.0 eq) in a mixture of methanol (B129727) and water.
-
Hydrolysis: Add lithium hydroxide (B78521) (LiOH) (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1M HCl and extract the product with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-trans-4-azido-D-proline.
Step 1c: Boc Deprotection
-
Dissolution: Dissolve the Boc-trans-4-azido-D-proline (1.0 eq) in dichloromethane (B109758) (DCM).
-
Cleavage: Add trifluoroacetic acid (TFA) (10-20 eq) and stir the solution at room temperature for 1-2 hours.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene (B28343) to ensure complete removal of TFA.
Step 1d: Fmoc Protection
-
Dissolution: Dissolve the crude trans-4-azido-D-proline in a mixture of 1,4-dioxane (B91453) and water.
-
Basification: Add sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0-3.0 eq) to adjust the pH to 9-10.
-
Addition of Fmoc Reagent: Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) (1.1 eq) in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 3-12 hours.
-
Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield (2R,4S)-Fmoc-4-azido-D-proline.
Protocol 2: Synthesis of cis-Fmoc-4-azido-D-proline from trans-Boc-4-hydroxy-D-proline
This protocol involves mesylation of the hydroxyl group followed by azide displacement, Boc deprotection, and Fmoc protection.
Step 2a: Mesylation of Boc-trans-4-hydroxy-D-proline
-
Dissolution: Dissolve Boc-trans-4-hydroxy-D-proline (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Base: Add triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Addition of Mesyl Chloride: Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours and then at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.
Step 2b: Azide Displacement
-
Dissolution: Dissolve the crude mesylate from the previous step in dimethylformamide (DMF).
-
Addition of Azide: Add sodium azide (NaN₃) (3.0-5.0 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield Boc-cis-4-azido-D-proline.
Step 2c: Boc Deprotection and Fmoc Protection
Follow the procedures outlined in Step 1c and Step 1d to deprotect the Boc group and subsequently protect the amine with the Fmoc group to yield (2R,4R)-Fmoc-4-azido-D-proline.
Visualized Workflows
The following diagrams illustrate the synthetic pathways and logical relationships described in this guide.
Commercial Suppliers and Technical Guide for (2R,4R)-Fmoc-D-Pro(4-N3)-OH
For researchers, scientists, and drug development professionals interested in the procurement and application of (2R,4R)-Fmoc-D-Pro(4-N3)-OH, this technical guide provides a comprehensive overview of commercial suppliers, quantitative data, and a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS). This unique amino acid derivative, also known as cis-4-Azido-N-Fmoc-D-proline, is a valuable building block for introducing a bioorthogonal azide (B81097) handle into peptides, enabling subsequent modifications via "click chemistry" reactions.
Commercial Supplier Data
The following table summarizes the key quantitative data for this compound from various commercial suppliers. Please note that pricing and availability are subject to change and should be confirmed on the suppliers' websites.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Amsbio | AMS.T89675-50-MG | >95% | 50 mg | Contact for pricing |
| Fisher Scientific | 17214932 | Not specified | 250 mg | Contact for pricing |
| 17214932-1G | Not specified | 1 g | Contact for pricing | |
| MedChemExpress | HY-151681 | 98.63% | 10 mg | $40 |
| 25 mg | $75 | |||
| 50 mg | $120 | |||
| 100 mg | $190 |
Note: When sourcing this reagent, it is crucial to confirm the stereochemistry as (2R,4R) to ensure the correct proline conformation for your application. Several suppliers also offer the (2S,4R), (2R,4S), and (2S,4S) stereoisomers.
Experimental Protocol: Incorporation of this compound into a Peptide via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the manual incorporation of this compound into a growing peptide chain on a solid support. The example assumes a Rink Amide resin for a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for amino acids preceding the azido-proline):
-
Dissolve the desired Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm complete coupling (a negative test indicates a free primary amine is absent).
-
-
Incorporation of this compound:
-
Repeat the Fmoc deprotection step as described in step 2.
-
Prepare the coupling solution for this compound by dissolving it (3-5 equivalents), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activation mixture to the deprotected peptide-resin.
-
Shake for 2-4 hours. Proline derivatives can sometimes couple more slowly.
-
Drain the solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the purified peptide by mass spectrometry.
-
Visualizations
Workflow for Peptide Synthesis Incorporating this compound
Caption: Workflow for Solid-Phase Peptide Synthesis.
Logical Relationship for Post-Syntbetic Modification
Caption: Click Chemistry Conjugation Pathway.
(2R,4R)-Fmoc-D-Pro(4-N3)-OH safety data sheet
An official Safety Data Sheet (SDS) for (2R,4R)-Fmoc-D-Pro(4-N3)-OH is not publicly available in the search results. This technical guide has been compiled based on the general safety principles and hazards associated with organic azide (B81097) compounds, which is the primary reactive and hazardous functional group in this molecule. Researchers must consult the official SDS provided by their chemical supplier and conduct a thorough, institution-specific risk assessment before handling this compound.
Chemical Identification and Properties
This compound, also known as cis-4-Azido-N-Fmoc-D-proline, is a derivative of the amino acid D-proline.[1] It is primarily used as a reagent in "click chemistry," a set of rapid, selective, and high-yield reactions used for bioconjugation and peptide synthesis.[1][2][3] The key functional groups are the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the carboxylic acid, and the azide (-N3) group. The azide group imparts specific reactivity but also introduces significant safety hazards.[4][5]
| Property | Data | Source |
| Synonyms | cis-4-Azido-N-Fmoc-D-proline | [1][6][7] |
| Molecular Formula | C₂₀H₁₈N₄O₄ | [2][3] |
| Molar Mass | 378.38 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Primary Use | Click chemistry reagent, peptide synthesis | [1][2][3] |
| Storage Temperature | +4°C or below, away from light and heat | [2][8] |
Hazard Identification and Stability Assessment
The primary hazard associated with this compound stems from its organic azide functional group. Organic azides are energy-rich molecules that can be sensitive to heat, shock, friction, and light, posing a risk of explosive decomposition.[4][8][9]
Key Hazards:
-
Explosive Potential: Organic azides can decompose violently with the input of external energy.[10] The stability of an organic azide is often assessed by its carbon-to-nitrogen (C/N) ratio.[8]
-
Toxicity: The azide anion has a toxicity similar to that of cyanide, inhibiting oxygen uptake.[11] While toxicological data for this specific molecule is unavailable, exposure through inhalation, ingestion, or skin absorption should be considered highly hazardous.[5][12] Symptoms of azide exposure can include dizziness, weakness, headache, nausea, rapid heart rate, skin irritation, and respiratory failure in severe cases.[4][11]
-
Formation of Hazardous Byproducts: Azides can react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.[8][11][13] They can also form highly shock-sensitive and explosive heavy metal azides upon contact with metals like copper, lead, brass, or silver.[4][12] Reactions with halogenated solvents (e.g., dichloromethane, chloroform) can produce extremely unstable di- and tri-azidomethane.[8][10]
Stability Assessment
The stability of an organic azide can be estimated using the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic functional group (like an azide).[8] For this compound (C₂₀H₁₈N₄O₄), the molecule contains 20 carbon atoms and 4 nitrogen atoms (one azide group and one amide nitrogen). The ratio of carbon atoms to energetic azide nitrogen atoms (N₃) is 20:3, which is greater than the general guideline of having more carbon than nitrogen atoms, suggesting a relatively higher stability compared to smaller organic azides. However, caution is still paramount.[8]
Caption: Azide Compound Stability Assessment Workflow.
Experimental Protocols: Safe Handling and Use
All work with azides must be conducted with extreme caution, following a pre-approved Standard Operating Procedure (SOP).[4]
Engineering Controls:
-
Fume Hood: Always handle solid azides and solutions (>5%) inside a certified chemical fume hood.[11]
-
Blast Shield: Conduct reactions behind a blast shield, keeping the fume hood sash as low as possible.[4][5]
-
Work Area: Keep the work area clean and free of clutter. Clearly label all containers and post a warning sign indicating an azide experiment is in progress.[5]
Personal Protective Equipment (PPE):
-
Body: Flame-resistant lab coat.
-
Eyes: Safety glasses or chemical splash goggles are mandatory. A face shield should be used if a blast shield is not feasible.[4][5]
-
Hands: Wear chemically resistant gloves (e.g., nitrile). Consider double-gloving for spill cleanup.[12][13]
Handling Procedures:
-
Utensils: NEVER use metal spatulas or tools. Use plastic, ceramic, or Teflon-coated spatulas to avoid the formation of shock-sensitive metal azides.[4][8][12]
-
Glassware: Avoid using ground glass joints, which can create friction and initiate decomposition.[4][11]
-
Heating: Avoid heating solid azides. If heating a solution is necessary, do so with extreme care using a controlled heating mantle and behind a blast shield. Never concentrate azide solutions to dryness via rotary evaporation or distillation.[4][10]
-
Solvents: NEVER use halogenated solvents (e.g., CH₂Cl₂, CHCl₃).[8][10] Avoid mixing with strong acids.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-L-4-Azidoproline (2S,4R), 100 mg, CAS No. 702679-55-8 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. ucd.ie [ucd.ie]
- 11. research.wayne.edu [research.wayne.edu]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. ehs.wisc.edu [ehs.wisc.edu]
A Technical Guide to cis-4-Azido-N-Fmoc-D-proline: Synthesis, Spectroscopic Properties, and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-4-Azido-N-Fmoc-D-proline, a key building block for the introduction of bioorthogonal azide (B81097) handles in peptide synthesis. Due to the limited availability of published, consolidated spectroscopic data for this specific commercial reagent, this guide presents a combination of confirmed physical properties, expected spectroscopic characteristics, and a representative experimental protocol based on established synthetic methods for analogous compounds.
Core Compound Properties
cis-4-Azido-N-Fmoc-D-proline, systematically named (2R,4R)-4-azido-N-(9-fluorenylmethoxycarbonyl)-D-proline, is a proline derivative functionalized with an azide group at the C4 position with cis stereochemistry relative to the carboxyl group. The N-terminus is protected by a base-labile Fmoc group, making it ideally suited for solid-phase peptide synthesis (SPPS).
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Systematic Name | (2R,4R)-4-azido-N-(9-fluorenylmethoxycarbonyl)-D-proline | - |
| Synonyms | (2R,4R)-Fmoc-D-Pro(4-N3)-OH, cis-Fmoc-D-Pro(4-N3)-OH | [1] |
| CAS Number | 1378847-51-8 | [1][2] |
| Molecular Formula | C₂₀H₁₈N₄O₄ | [1][2] |
| Molecular Weight | 378.38 g/mol | [1] |
| Appearance | White to off-white solid (expected) | - |
Spectroscopic Data (Expected)
While a complete set of publicly available spectra for this specific compound is scarce, the expected spectroscopic signatures can be inferred from its chemical structure and data from analogous compounds. The azide group typically exhibits a strong, sharp absorption in the infrared spectrum.
Table 2: Expected Spectroscopic Characteristics
| Technique | Feature | Expected Chemical Shift / Value |
| ¹H NMR | Proline ring protons (α, β, γ, δ) | 2.0 - 4.5 ppm |
| Fmoc protons (aromatic & aliphatic) | 7.2 - 7.8 ppm (aromatic), 4.2 - 4.5 ppm (aliphatic) | |
| ¹³C NMR | Proline ring carbons | 25 - 65 ppm |
| Carbonyl (Proline COOH) | ~170 - 175 ppm | |
| Carbonyl (Fmoc) | ~156 ppm | |
| Fmoc aromatic carbons | 120 - 145 ppm | |
| Mass Spec (ESI-MS) | [M-H]⁻ | ~377.13 m/z |
| [M+H]⁺ | ~379.14 m/z | |
| [M+Na]⁺ | ~401.12 m/z | |
| IR Spectroscopy | Azide (N₃) stretch | ~2100 cm⁻¹ (strong, sharp) |
| Carbonyl (C=O) stretch | ~1700 - 1750 cm⁻¹ |
Experimental Protocols
The following is a representative protocol for the synthesis of cis-4-Azido-N-Fmoc-D-proline. This procedure is based on established methods for the synthesis of 4-substituted prolines, such as the "proline editing" approach, which involves stereospecific conversion of a hydroxyproline (B1673980) precursor.[3]
Synthesis of cis-4-Azido-N-Fmoc-D-proline
The synthesis starts from commercially available trans-4-Hydroxy-D-proline, which is first N-protected with an Fmoc group. A subsequent Mitsunobu reaction with a suitable azide source inverts the stereochemistry at the C4 position, yielding the desired cis product.
Step 1: N-Fmoc Protection of trans-4-Hydroxy-D-proline
-
Dissolve trans-4-Hydroxy-D-proline (1.0 eq) in a 1:1 mixture of 1,4-dioxane (B91453) and 10% aqueous sodium carbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.05 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture to pH 2 with 1M HCl.
-
Extract the product into ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-trans-4-hydroxy-D-proline.
Step 2: Mitsunobu Reaction for Azide Installation
-
Dissolve Fmoc-trans-4-hydroxy-D-proline (1.0 eq) and triphenylphosphine (B44618) (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the solution.
-
After 15 minutes of stirring, add diphenylphosphoryl azide (DPPA) (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, cis-4-Azido-N-Fmoc-D-proline.
Visualized Workflows and Pathways
Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of cis-4-Azido-N-Fmoc-D-proline from trans-4-Hydroxy-D-proline.
Caption: Synthetic route to cis-4-Azido-N-Fmoc-D-proline.
Application in Peptide Synthesis and Bioconjugation
This compound is primarily used as a building block in SPPS. Once incorporated into a peptide sequence, the azide group serves as a handle for bioorthogonal ligation, most commonly via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction.[4][5]
Caption: Workflow for SPPS and subsequent CuAAC bioconjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cis-4-Azido-N-Fmoc-D-proline, 1378847-51-8 | BroadPharm [broadpharm.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc-L-4-Azidoproline (2S,4R), 100 mg, CAS No. 702679-55-8 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Purity and Analysis of (2R,4R)-Fmoc-D-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
(2R,4R)-Fmoc-D-Pro(4-N3)-OH , also known as cis-4-Azido-N-Fmoc-D-proline, is a specialized amino acid derivative crucial for the advancement of peptide chemistry and drug development.[1] Its unique structure, incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group and an azide (B81097) moiety, positions it as a key reagent for "click chemistry," a class of rapid and high-yield chemical reactions.[1] This guide provides a comprehensive overview of the analytical methodologies used to assess the purity of this compound and its application in synthetic workflows.
While specific batch data for this compound is not publicly available, this document outlines the standard analytical techniques and expected outcomes based on the analysis of structurally similar Fmoc-protected amino acids.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is fundamental for its handling, storage, and application in chemical syntheses.
| Property | Value |
| Molecular Formula | C₂₀H₁₈N₄O₄ |
| Molecular Weight | 378.38 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM) |
| Storage | Recommended storage at 2-8°C to ensure stability |
Analytical Methodologies for Purity Assessment
The purity of this compound is critical for its successful incorporation into peptides and bioconjugates. The following are standard methods for its analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of Fmoc-amino acids. Chiral HPLC can be employed to confirm the enantiomeric and diastereomeric purity.
Table 2: Representative HPLC Purity Data for Related Fmoc-Amino Acids
| Compound | Purity (%) | Isomeric Purity (%) |
| Fmoc-Pro(4-N3) (2S,4R) | >99% | >99.9% |
| Fmoc-(4S)-4-azido-L-proline | ≥ 99% (HPLC) | Not Specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and identify any impurities. The spectra of Fmoc-proline derivatives are characterized by distinct signals for the Fmoc group and the proline ring.
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Fmoc-Proline Derivatives
| Nucleus | Chemical Shift Range (ppm) |
| ¹H (Fmoc group) | 7.2 - 7.9 |
| ¹H (Proline ring) | 1.8 - 4.5 |
| ¹³C (Fmoc group) | 47.0 (CH), 67.0 (CH₂), 120.0 - 144.0 (aromatic) |
| ¹³C (Proline ring) | 23.0 - 62.0 |
| ¹³C (Carbonyl) | ~175.0 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₁₈N₄O₄ |
| Calculated Molecular Weight | 378.38 |
| Expected [M+H]⁺ | 379.14 |
| Expected [M+Na]⁺ | 401.12 |
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible analysis of this compound.
HPLC Analysis Protocol (General)
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm and 301 nm (characteristic for the Fmoc group).
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
NMR Spectroscopy Protocol (General)
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C spectra. The resulting spectra should be compared with reference spectra for Fmoc-proline derivatives to confirm the structure.
Mass Spectrometry Protocol (General)
-
Instrumentation: ESI-MS or a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Solvent: Acetonitrile/water with 0.1% formic acid.
-
Method: Infuse the sample solution directly into the mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode and compare the observed m/z values with the calculated values for the protonated and sodiated adducts.
Application in Peptide Synthesis and Click Chemistry
This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing an azide group at a specific position within a peptide sequence. This azide group serves as a chemical handle for subsequent modification via click chemistry.
The general workflow for incorporating this compound into a peptide and its subsequent modification is depicted below.
This workflow enables the precise and efficient labeling of peptides with a variety of functional molecules, which is invaluable for creating targeted drug delivery systems, diagnostic probes, and novel biomaterials. The azide group is stable during the standard procedures of Fmoc-based SPPS and can be selectively reacted with an alkyne-containing molecule after the peptide has been synthesized and cleaved from the resin.
Signaling Pathways and Logical Relationships
While this compound is a synthetic building block and not directly involved in biological signaling pathways, its application allows for the creation of tools to study these pathways. For example, a peptide designed to interact with a specific receptor can be synthesized with this azido-proline derivative and subsequently labeled with a fluorescent tag. This fluorescently labeled peptide can then be used to visualize the receptor's localization and trafficking within a cell.
The logical relationship for the application of this compound in studying a signaling pathway is illustrated below.
References
An In-depth Guide to Azido-proline in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-proline (Azp), a non-canonical amino acid, has emerged as a powerful and versatile tool in the field of peptide chemistry and drug development. Its unique azide (B81097) functional group serves as a bioorthogonal handle, enabling highly specific and efficient chemical modifications of peptides and proteins. This guide provides a comprehensive technical overview of azido-proline, covering its synthesis, its impact on peptide structure, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and its application in key bioconjugation reactions such as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Staudinger Ligation. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to equip researchers with the practical knowledge required to leverage this unique building block in their work.
Synthesis of Azido-proline
The most common route for synthesizing 4-azido-L-proline stereoisomers starts from the readily available and inexpensive precursor, hydroxyproline (B1673980) (Hyp).[1] The synthesis of (2S,4R)-Azido-L-proline, a frequently used variant, involves a multi-step process that includes protection of the amine group, inversion of the stereochemistry at the 4-position, installation of the azide moiety, and subsequent deprotection.[2][3]
A typical synthesis pathway begins with N-Boc protected (2S,4R)-Hydroxyproline (Boc-Hyp). The process involves conversion to a methyl ester, followed by an intramolecular Mitsunobu reaction to invert the 4-hydroxy stereochemistry to the cis or (4S) configuration.[2][3] The crucial azide installation is then achieved by treating the resulting alcohol with an azide source, such as diphenylphosphoryl azide (DPPA), under Mitsunobu conditions, which proceeds with another inversion of stereochemistry to yield the desired (4R)-azide configuration.[1][2] Finally, hydrolysis of the methyl ester and removal of the Boc protecting group yields the target azido-proline.
Properties and Structural Impact of Azido-proline
The incorporation of azido-proline into a peptide sequence imparts unique chemical and structural properties.
-
Chemical Reactivity : The azide group is a versatile functional handle. It is largely inert to standard peptide synthesis conditions but reacts selectively and efficiently in bioorthogonal reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger Ligation.[4]
-
Structural Influence : The azido (B1232118) group is not merely a passive linker; it actively influences the local peptide conformation. Studies have shown that the (4R)-Azp residue, in particular, stabilizes the polyproline II (PPII) helix conformation in aqueous solutions.[2][3] This is significant as the PPII helix is a fundamental secondary structure in proteins like collagen.[2] The conformation-directing effect is attributed in part to stereoelectronic interactions involving the azide substituent.
Quantitative Data Summary
The following table summarizes key quantitative data related to the properties and reactivity of azido-proline derivatives.
| Parameter | Value | Context | Reference |
| Peptide Bond Preference | 2.3-fold preference for trans | Ac-(4R)-Azp-OMe vs. Ac-(4S)-Azp-OMe | [3] |
| Staudinger Ligation Rate | 1.12 M-1s-1 | Second-order rate constant for a proline-based phosphine (B1218219) template | [5] |
| SPAAC Reaction Rate | 0.34 M-1s-1 | Second-order rate constant for azido-peptide with DBCO | [6] |
| SPPS Coupling Conversion | 85.4% - 100% | Conversion of aza-amino acid benzotriazole (B28993) esters onto a resin | [7] |
| SPPS Crude Purity | 62.7% - 95.1% | Crude purity of azadipeptides after cleavage from resin | [7] |
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
Azido-proline is readily incorporated into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8][9] Fmoc-protected azido-proline derivatives are commercially available or can be synthesized and used like any other standard amino acid building block in the automated or manual synthesis cycle.[8][10] The azide group is stable to the repetitive piperidine (B6355638) treatments for Fmoc deprotection and the acidic conditions of final cleavage from the resin.[11]
Experimental Protocol: Incorporation of Fmoc-(4R)-Azp-OH via SPPS
This protocol outlines a single coupling cycle for adding Fmoc-(4R)-Azido-L-proline to a growing peptide chain on a solid support (e.g., Rink Amide resin).
-
Resin Preparation : Swell the peptide-resin (with the N-terminal Fmoc group removed) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection (if applicable) : Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Washing : Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM, 3 times), and DMF again (3 times) to remove residual piperidine and byproducts.
-
Coupling Activation : In a separate vessel, dissolve Fmoc-(4R)-Azp-OH (4 equivalents relative to resin loading), HATU (3.95 equivalents), in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) and pre-activate for 1-2 minutes.
-
Coupling Reaction : Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing : Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Confirmation : Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If incomplete, repeat the coupling step.
-
Continuation : The resin is now ready for the next deprotection and coupling cycle.
Key Bioorthogonal Reactions and Protocols
The true power of azido-proline lies in the selective reactivity of its azide moiety, which allows for precise peptide modification post-synthesis.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Often called "click chemistry," CuAAC is a robust and highly efficient reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[12][13] This reaction is orthogonal to most biological functional groups, proceeds in high yield under mild, often aqueous conditions, and has become a cornerstone of bioconjugation.[14][15] It can be used to attach a wide array of molecules—such as fluorescent dyes, imaging agents, small molecule drugs, or other peptides—to an azido-proline-containing peptide.[4][12]
Experimental Protocol: On-Resin CuAAC
This protocol describes the conjugation of an alkyne-containing molecule to an azido-proline peptide while it is still attached to the solid support.[16]
-
Resin Preparation : Swell the azido-proline-containing peptide-resin in a solvent mixture of DMF/H₂O (4:1).
-
Reagent Preparation : Prepare a stock solution of the alkyne-functionalized molecule (5 equivalents) in DMF. Prepare a separate "click solution" containing CuSO₄·5H₂O (0.5 equivalents) and Sodium Ascorbate (2.5 equivalents) in DMF/H₂O.
-
Reaction : Add the alkyne solution to the swollen resin. Then, add the freshly prepared click solution.
-
Incubation : Agitate the reaction mixture at room temperature, protected from light, for 12-24 hours.
-
Washing : Drain the reaction solution and wash the resin extensively with DMF/H₂O, then with DMF, and finally with DCM.
-
Cleavage and Purification : The modified peptide can now be cleaved from the resin using a standard TFA cocktail and purified by reverse-phase HPLC.
Traceless Staudinger Ligation
The Staudinger ligation is a powerful method for forming a native amide bond between two unprotected peptide fragments. The "traceless" version involves the reaction of a peptide with a C-terminal phosphinothioester and another peptide with an N-terminal azide (or an internal azido-proline that has been reduced to an amine).[17][18] This reaction is highly chemoselective and does not require a catalyst, making it an excellent alternative to native chemical ligation, especially since it is not dependent on the presence of a cysteine residue.[18]
Experimental Protocol: Staudinger Ligation of Peptide Fragments
This generalized protocol outlines the ligation of a peptide C-terminal phosphinothioester with a peptide containing an N-terminal azide.[17][19]
-
Reagent Preparation : Purify both peptide fragments (Peptide 1 with C-terminal phosphinothioester; Peptide 2 with N-terminal azide) by RP-HPLC and confirm their mass by mass spectrometry.
-
Reaction Setup : Under an inert atmosphere (e.g., Argon), dissolve equimolar amounts of the two peptide fragments in an anhydrous, degassed solvent system (e.g., THF/water 3:1 or DMF). The final concentration of each peptide is typically 1-10 mM.
-
Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by RP-HPLC and mass spectrometry, observing the consumption of starting materials and the appearance of the ligated product peak. Reaction times can range from a few hours to overnight.
-
Work-up : Once the reaction is complete, the solvent can be removed under reduced pressure (e.g., via lyophilization or rotary evaporation).
-
Purification and Characterization : Purify the final ligated peptide by RP-HPLC. Confirm the identity and purity of the product using mass spectrometry and analytical RP-HPLC.
Applications in Research and Drug Development
The versatility of azido-proline makes it a valuable asset in modern peptide science.
-
Bioconjugation : Azido-proline is widely used to attach payloads to peptides, including PEG chains (PEGylation) to improve solubility and circulation half-life, cytotoxic drugs for targeted delivery in antibody-drug conjugates, and fluorescent probes for cellular imaging.[8][9]
-
Peptide Cyclization : By incorporating both an azide (e.g., azido-proline) and an alkyne-containing amino acid into a linear peptide, intramolecular CuAAC can be performed to generate stable, cyclic peptides, which often exhibit enhanced stability and bioactivity.[12]
-
Probing Protein Interactions : The ability to click-attach photo-crosslinkers or affinity tags via an azido-proline residue allows for the study of peptide-protein interactions and target identification.[20]
-
Novel Therapeutics : The unique structural constraints and modification potential offered by azido-proline are being explored in the design of novel peptide-based therapeutics with improved stability, selectivity, and efficacy.[8][20][21]
References
- 1. Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clickable Polyprolines from Azido-proline N-Carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. A proline-based phosphine template for Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. jpt.com [jpt.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 19. raineslab.com [raineslab.com]
- 20. chemimpex.com [chemimpex.com]
- 21. Frontiers | Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development [frontiersin.org]
Introduction: The Significance of Chirality in Peptide Science
An In-depth Technical Guide to the Role of D-amino acids in Peptide Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the strategic incorporation of D-amino acids into peptide structures to enhance their therapeutic properties. We delve into the core principles of how these non-canonical amino acids influence peptide stability, receptor binding, and overall function, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
In the realm of peptide and protein biochemistry, the constituent amino acids predominantly exist in the L-chiral form. This homochirality is a fundamental characteristic of life, with the ribosomal machinery exclusively incorporating L-amino acids during protein synthesis. However, the enantiomeric counterparts, D-amino acids, are not merely biological rarities. They are found in various natural sources, including the cell walls of bacteria and the venom of certain animals, where they play crucial physiological roles.[1]
The strategic substitution of L-amino acids with their D-isomers in synthetic peptides has emerged as a powerful tool in medicinal chemistry and drug development. This is primarily because proteases, the enzymes responsible for peptide degradation in the body, have evolved to recognize and cleave peptide bonds involving L-amino acids. The introduction of a D-amino acid creates a stereochemical barrier, rendering the peptide significantly more resistant to proteolysis.[2][3] This enhanced stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.[4][5] Beyond stability, the incorporation of D-amino acids can also profoundly influence a peptide's three-dimensional structure, receptor binding affinity, and biological activity.[6][7]
This technical guide will explore these facets in detail, providing researchers and drug development professionals with the foundational knowledge and practical methodologies to leverage D-amino acid incorporation for the design of next-generation peptide therapeutics.
Impact of D-Amino Acids on Peptide Properties
The introduction of D-amino acids into a peptide sequence can induce significant alterations in its physicochemical and biological properties. These changes are primarily attributed to the altered stereochemistry of the α-carbon, which influences the peptide's backbone conformation and side-chain presentation.
Enhanced Proteolytic Stability
The most significant and widely exploited advantage of incorporating D-amino acids is the remarkable increase in resistance to enzymatic degradation.[2] Proteases exhibit a high degree of stereospecificity, with their active sites configured to bind and cleave peptide bonds flanked by L-amino acids. The presence of a D-amino acid disrupts this recognition, sterically hindering the enzyme's ability to hydrolyze the peptide bond.[2] This increased stability is a crucial factor in improving the pharmacokinetic profile of peptide drugs, leading to prolonged therapeutic effects.[4][5]
Conformational Changes and Secondary Structure
The substitution of an L-amino acid with its D-enantiomer can have a profound impact on the local and global conformation of a peptide. D-amino acids can induce unique turns and secondary structures that are not readily accessible to peptides composed solely of L-amino acids. For instance, the incorporation of a D-amino acid can stabilize β-turn structures, which are often involved in receptor recognition. However, indiscriminate substitution can also disrupt established secondary structures like α-helices and β-sheets, potentially leading to a loss of biological activity. Therefore, the position and context of the D-amino acid substitution are critical considerations in peptide design.
Receptor Binding and Biological Activity
The effect of D-amino acid substitution on receptor binding is highly context-dependent. In some cases, the altered conformation can lead to a decrease in binding affinity due to a mismatch with the receptor's binding pocket. Conversely, the stabilization of a bioactive conformation or the presentation of side chains in a more favorable orientation can enhance binding affinity and biological activity.[6] Furthermore, D-amino acid-containing peptides can sometimes exhibit altered selectivity for receptor subtypes.[6]
Quantitative Data on D-Amino Acid-Containing Peptides
The following tables summarize quantitative data from various studies, highlighting the impact of D-amino acid substitution on peptide stability and receptor binding affinity.
Table 1: Comparative Stability of L- and D-Amino Acid-Substituted Peptides in Serum
| Peptide Name/Sequence | L-Amino Acid Form Half-Life (t½) | D-Amino Acid Substituted Form Half-Life (t½) | Fold Increase in Stability | Reference |
| KSL (KKVVFKVKFK) | Not specified | KSL7 (kKVVFKVKFk) - Significantly longer | - | [8] |
| RDP215 | Degraded within 7 days in human serum | 9D-RDP215 - No degradation observed | > 7 days | [5] |
| pNPY analogue 1 | 43.5 hours | - | - | [9] |
| pNPY analogue 2 | 3.2 hours | - | - | [9] |
| mB27 (all-L analog) | ~2-6 minutes | mB27 (with D-amino acids) - 36 minutes | ~6-18 | [5] |
Table 2: Receptor Binding Affinity of L- and D-Amino Acid-Substituted Peptides
| Peptide/Analog | Receptor | Binding Affinity (Ki or IC50) - L-Form | Binding Affinity (Ki or IC50) - D-Substituted Form | Reference |
| β-casomorphin-(5) | µ-opioid receptor | - | [D-Pro4]-β-casomorphin-(5) - High affinity | [6] |
| Morphiceptin | µ-opioid receptor | - | [D-Pro4]-morphiceptin - Very high affinity | [6] |
| Neurokinin A (4-10) | NK2 receptor | - | D-enantiomer substitutions - Drastically reduced affinity | [7] |
| [Ala8]NKA(4-10) | NK2 receptor | - | Antagonist activity at human NK2 receptor | [7] |
| MUC2 Peptide (TPTPTGTQTPT) | 996 mAb | IC50 = 60 µmol/dm³ | tpTPTGTQtpt - IC50 = 50 µmol/dm³ | [[“]] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and characterization of D-amino acid-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
Objective: To synthesize a peptide containing one or more D-amino acids using Fmoc-based solid-phase chemistry.
Materials:
-
Fmoc-protected L- and D-amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Diethyl ether (cold)
-
SPPS reaction vessel
-
Shaker/rocker
Procedure:
-
Resin Swelling: Place the Rink Amide resin in the reaction vessel and swell in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the desired Fmoc-protected amino acid (L- or D-isomer) in DMF.
-
Add HBTU and DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Wash the resin with DMF and DCM to remove excess reagents.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Purification and Characterization: Collect the peptide precipitate by centrifugation, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.[8][11][12]
Peptide Stability Assay in Human Serum using RP-HPLC
Objective: To determine the half-life of a peptide in human serum.
Materials:
-
Peptide stock solution (in a suitable solvent, e.g., water or DMSO)
-
Human serum
-
Incubator (37°C)
-
Quenching solution (e.g., 10% TFA or acetonitrile (B52724) with 1% TFA)
-
Microcentrifuge tubes
-
RP-HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add a known concentration of the peptide stock solution to pre-warmed human serum (e.g., final peptide concentration of 100 µM in 90% serum).
-
Incubation: Incubate the mixture at 37°C.
-
Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation and precipitate serum proteins.
-
Protein Removal: Centrifuge the quenched samples at high speed to pellet the precipitated proteins.
-
HPLC Analysis:
-
Inject the supernatant onto the RP-HPLC system.
-
Separate the intact peptide from its degradation products using a suitable gradient of mobile phase B.
-
Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To analyze the secondary structure of a D-amino acid-containing peptide.
Materials:
-
Purified peptide sample
-
CD-compatible buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)
-
Circular dichroism spectrometer
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the CD-compatible buffer to a final concentration of approximately 0.1-0.2 mg/mL. Ensure the buffer itself does not have significant absorbance in the far-UV region.
-
Instrument Setup:
-
Purge the CD spectrometer with nitrogen gas.
-
Set the scanning parameters: wavelength range (e.g., 190-260 nm), bandwidth, and scanning speed.
-
-
Blank Measurement: Record a baseline spectrum of the buffer alone in the quartz cuvette.
-
Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions as the blank.
-
Data Processing:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × MRW) / (10 × c × l) where:
-
mdeg = observed ellipticity in millidegrees
-
MRW = mean residue weight (molecular weight of the peptide / number of amino acids)
-
c = concentration in g/mL
-
l = path length of the cuvette in cm
-
-
-
Secondary Structure Estimation: Analyze the processed CD spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software. Note that D-amino acid-containing peptides that form left-handed helices will show an inverted spectrum compared to their L-amino acid counterparts.[4][13][14][15]
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a D-amino acid-substituted peptide for its receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity (Kd) for the receptor
-
Unlabeled test peptides (L- and D-amino acid-substituted analogs) at various concentrations
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter or gamma counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide.
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation or gamma counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled test peptide.
-
Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes is crucial for understanding the mechanism of action of D-amino acid-containing peptides. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
D-Peptide Inhibition of Amyloid-Beta Aggregation
D-amino acid-containing peptides have been designed to inhibit the aggregation of the amyloid-beta (Aβ) peptide, a key pathological event in Alzheimer's disease. These D-peptides can bind to Aβ monomers or early oligomers, preventing their assembly into toxic fibrils.[[“]]
D-Peptide Antagonism of GPCR Signaling
D-amino acid peptides can be designed as allosteric modulators of G-protein coupled receptors (GPCRs). By binding to a site distinct from the endogenous ligand binding pocket, these peptides can prevent the receptor from activating its downstream G-protein signaling cascade.[21]
Experimental Workflow for Peptide Stability Analysis
The following diagram outlines the typical workflow for assessing the proteolytic stability of a peptide.
Conclusion
The incorporation of D-amino acids represents a versatile and powerful strategy in modern peptide drug design. The primary and most predictable advantage is the significant enhancement of proteolytic stability, leading to improved pharmacokinetic profiles. However, the impact on peptide conformation and biological activity is more complex and requires careful consideration of the specific peptide sequence and the position of the D-amino acid substitution. As demonstrated in this guide, a combination of rational design, robust synthetic and analytical methodologies, and a thorough understanding of the underlying biological pathways is essential for successfully harnessing the potential of D-amino acid-containing peptides in the development of novel and effective therapeutics. This technical guide serves as a foundational resource for researchers and scientists to navigate the intricacies of this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Opiate receptor binding affinities of some D-amino acid substituted beta-casomorphin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 21. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fmoc-Protection Strategy in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, Scientists, and Drug Development Professionals
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide research and development, enabling the creation of complex peptides for a vast array of applications. The Fluorenylmethyloxycarbonyl (Fmoc) protection strategy is the predominant method used today, offering a milder alternative to the historically significant Boc/Benzyl approach.[1]
The fundamental principle of Fmoc-SPPS is the stepwise, C-terminus to N-terminus assembly of a peptide chain covalently anchored to an insoluble resin support.[1] This methodology relies on an orthogonal protection scheme where the temporary α-amino protecting group (Fmoc) is labile to a base, while the permanent side-chain protecting groups are labile to acid.[2][3] This orthogonality is critical, as it allows for the selective deprotection of the N-terminus at each cycle without disturbing the side-chain protection, which remains intact until the final cleavage step.[1]
The synthesis cycle involves three primary stages:
-
Fmoc Deprotection: The base-labile Fmoc group is removed from the N-terminal amino acid, typically using a solution of a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[4] This unmasks the amine, preparing it for the next coupling reaction.
-
Amino Acid Coupling: The carboxyl group of the incoming N-α-Fmoc-protected amino acid is activated by a coupling reagent and then reacted with the newly freed N-terminal amine of the resin-bound peptide chain to form a peptide bond.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring high purity in the subsequent step.[1]
This cycle is repeated until the desired peptide sequence is fully assembled.
The Fmoc-SPPS Workflow: A Visual Guide
The iterative nature of Fmoc-SPPS is a highly controlled process. The following diagram illustrates the logical flow of a single synthesis cycle.
Reagents, Resins, and Quantitative Data
The success of SPPS is highly dependent on the quality and choice of materials.
Solid Supports (Resins)
The resin is the insoluble anchor for the synthesis. Its choice dictates the C-terminal functionality of the final peptide and influences reaction kinetics.[5] Polystyrene-based resins are the most common.[6]
| Resin Type | Linker Type | Cleavage Condition | C-Terminal Product | Key Features |
| Wang Resin | p-Alkoxybenzyl Alcohol | 95% TFA | Carboxylic Acid | Standard choice for Fmoc synthesis of peptide acids.[5][6] |
| 2-Chlorotrityl (2-CTC) Resin | 2-Chlorotrityl Chloride | 1-5% TFA in DCM (very mild) | Protected Peptide Acid | Ideal for preventing diketopiperazine formation and for synthesizing protected fragments.[6][7] |
| Rink Amide Resin | Fmoc-Rink Amide | 95% TFA | Peptide Amide | Standard choice for the synthesis of C-terminal peptide amides.[5] |
| Sieber Amide Resin | Xanthenyl | 1-5% TFA in DCM (very mild) | Protected Peptide Amide | Used for synthesizing protected peptide amides under very mild cleavage conditions.[6] |
Coupling Reagents
Coupling reagents (activators) are essential for forming the peptide bond by activating the C-terminus of the incoming amino acid. Their efficiency is critical for minimizing side reactions like racemization.
| Reagent | Full Name | Class | Relative Efficiency | Notes |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Onium (Guanidinium) | High | Very common, efficient, but can cause racemization in sensitive residues if pre-activation is prolonged.[8] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Onium (Azabenzotriazole) | Very High | Generally considered superior to HBTU, especially for difficult couplings, due to the rate-enhancing and racemization-suppressing effect of HOAt.[8] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide / Additive | Good | A classic, cost-effective method. DIC forms a urea (B33335) byproduct that is soluble in DMF. HOBt is crucial to suppress racemization.[8] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Onium (Phosphonium) | High | Similar in efficacy to HBTU, known for being a potent coupling agent. |
Deprotection Reagents
The choice of base for Fmoc removal impacts synthesis speed and the prevalence of certain side reactions.
| Reagent(s) | Concentration | Deprotection Time | Key Side Reactions | Notes |
| Piperidine | 20% in DMF | 5-20 min | Aspartimide formation, Piperidinyl-alanine adducts.[9][10] | The historical standard; effective but can induce side reactions in sensitive sequences.[9] |
| 4-Methylpiperidine | 20% in DMF | 5-20 min | Similar to piperidine. | Offers similar performance to piperidine with minor improvements in some cases.[9] |
| DBU | 2-10% in DMF | 1-5 min (Fast) | High risk of racemization and aspartimide formation.[2][9] | Very strong base, used for difficult or aggregated sequences, but requires careful control.[10] |
| Piperazine / DBU | e.g., 2% PZ / 2% DBU | 3-10 min | Significantly reduced aspartimide formation.[9] | A safer and highly efficient alternative that balances speed with minimized side reactions.[9][11] |
Key Experimental Protocols
The following protocols provide a detailed methodology for the manual synthesis of a peptide on a 0.1 mmol scale.
Protocol 1: Resin Preparation and Swelling
-
Place the resin (e.g., 167 mg of Rink Amide resin with a loading of 0.6 mmol/g) into a fritted reaction vessel.
-
Add 5 mL of DMF to the vessel.
-
Agitate the resin using a shaker or gentle nitrogen bubbling for 30-60 minutes to ensure complete swelling.[12]
-
Drain the DMF solvent through the frit.
Protocol 2: Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes. Drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF.
-
Agitate for 10-15 minutes. The deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[1]
Protocol 3: Amino Acid Coupling (HBTU/DIPEA)
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in 2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) to the vial. This is the activation solution.
-
Agitate the activation solution for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate for 30-60 minutes. For difficult couplings, such as those involving arginine or consecutive identical amino acids, a second coupling (double coupling) may be necessary.[13]
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL) and then Dichloromethane (DCM) (3 x 5 mL) to prepare for the next cycle or final cleavage.
-
(Optional) Perform a ninhydrin (B49086) (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling reaction.[14]
Protocol 4: Final Cleavage and Side-Chain Deprotection
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 x 5 mL) and dry it under a vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. A common mixture is Reagent K: 92.5% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), and 2.5% triisopropylsilane (B1312306) (TIS).[14] The scavengers (water, EDT, TIS) trap the reactive carbocations generated from the cleaved side-chain protecting groups.
-
Add 5-10 mL of the cleavage cocktail to the dry resin in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the solution to separate the resin beads, collecting the filtrate which contains the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube filled with cold diethyl ether.
-
Centrifuge the tube to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under a vacuum. The peptide is now ready for purification (typically by HPLC) and analysis (e.g., mass spectrometry).
Troubleshooting Common SPPS Issues
Even with optimized protocols, challenges can arise during synthesis, often related to the specific peptide sequence.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Aggregation of the peptide chain.[10] - Steric hindrance (e.g., Arg, bulky residues).[13] - Secondary structure formation on-resin. | - Switch to a more effective solvent like N-Methyl-2-pyrrolidone (NMP).[15] - Use a stronger coupling reagent (e.g., HATU). - Perform a double coupling.[13] - Increase the reaction temperature (microwave synthesis). |
| Incomplete Deprotection | - Aggregation preventing reagent access.[2] | - Use a stronger deprotection base (e.g., add DBU).[10] - Increase deprotection time. - Add chaotropic salts to disrupt aggregation.[10] |
| Aspartimide Formation | - Piperidine-catalyzed cyclization, especially at Asp-Gly or Asp-Ser sequences.[10] | - Use a milder deprotection base like piperazine.[9] - Add HOBt to the deprotection solution.[10] - Use side-chain protecting groups that sterically hinder cyclization. |
| Racemization | - Over-activation of the amino acid, especially Cys and His. - Strong base during coupling. | - Avoid prolonged pre-activation; use in-situ activation. - Use DIC/HOBt or DIC/Oxyma for sensitive residues like Cysteine. - Minimize the amount of base used for activation. |
| Low Yield After Cleavage | - Incomplete cleavage from the resin. - Peptide is soluble in the precipitation solvent (ether).[16] | - Extend the cleavage time or re-cleave the resin.[16] - Concentrate the TFA solution under nitrogen before adding ether.[16] - Ensure fresh TFA and scavengers are used. |
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. biosynth.com [biosynth.com]
- 7. Fmoc SPPS Linkers [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. bachem.com [bachem.com]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Incorporation of (2R,4R)-Fmoc-D-Pro(4-N3)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,4R)-Fmoc-D-Pro(4-N3)-OH, also known as cis-4-Azido-N-Fmoc-D-proline, is a non-canonical amino acid derivative that serves as a valuable building block in Solid-Phase Peptide Synthesis (SPPS). Its primary utility lies in the introduction of a bioorthogonal azide (B81097) handle into a peptide sequence. This azide group is chemically inert to standard SPPS conditions, including Fmoc deprotection and cleavage, but can be selectively reacted post-synthetically via "click chemistry". The most common click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, enabling the conjugation of peptides with a diverse array of molecules such as fluorophores, imaging agents, drug payloads, and polyethylene (B3416737) glycol (PEG) moieties for half-life extension.[1][2] The incorporation of D-proline can also impart conformational constraints and increased resistance to proteolytic degradation.
This document provides a detailed protocol for the efficient incorporation of this compound into peptide sequences using standard Fmoc-SPPS chemistry and outlines a general procedure for subsequent on-resin click modification.
Data Presentation: Coupling Efficiency
The successful incorporation of any amino acid in SPPS is critically dependent on the coupling efficiency. For non-canonical amino acids like this compound, it is important to select appropriate coupling reagents to ensure high yield and purity of the final peptide. While the 4-position substituent on the proline ring generally presents minimal steric hindrance, the choice of activator can influence the reaction kinetics.[3] The following table summarizes the expected coupling performance of this compound with commonly used coupling reagents in Fmoc-SPPS. The data is based on typical outcomes for sterically non-demanding amino acids and the known high efficiency of modern coupling reagents.
| Coupling Reagent | Additive | Base | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Notes |
| HBTU | HOBt | DIPEA | 30 - 60 | > 99 | A reliable and fast coupling reagent suitable for most sequences.[4][5] |
| HATU | HOAt | DIPEA | 20 - 45 | > 99 | Generally provides faster kinetics and is recommended for potentially difficult couplings. |
| DIC/OxymaPure® | OxymaPure® | - | 60 - 120 | > 98 | A cost-effective and highly efficient carbodiimide-based method with low risk of racemization.[6] |
Experimental Protocols
Protocol 1: Incorporation of this compound in Fmoc-SPPS
This protocol describes the manual solid-phase synthesis steps for incorporating this compound into a peptide sequence on a rink amide resin.
1. Resin Swelling:
-
Place the rink amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), the chosen coupling reagent (e.g., HBTU, 2.9 equivalents), and additive (e.g., HOBt, 3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
4. Washing:
-
After complete coupling, drain the reaction solution.
-
Wash the resin with DMF (3 x 1 min), dichloromethane (B109758) (DCM) (3 x 1 min), and DMF (3 x 1 min).
5. Chain Elongation:
-
Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
Workflow for SPPS Incorporation of this compound
Caption: General workflow for the incorporation of this compound in SPPS.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the on-resin cyclization or conjugation of a peptide containing (2R,4R)-4-azido-D-proline with an alkyne-functionalized molecule.[7][8]
1. Peptide-Resin Preparation:
-
The linear peptide containing the (2R,4R)-4-azido-D-proline residue and an alkyne-containing amino acid should be fully assembled on the resin.
-
The N-terminal Fmoc group may be removed or kept depending on the desired final product.
-
Swell the peptide-resin in DCM for 10-15 minutes.
2. Click Reaction Setup:
-
Degas dimethyl sulfoxide (B87167) (DMSO) by bubbling with nitrogen for at least 15 minutes.
-
In a separate vial, dissolve copper(I) bromide (CuBr) (1 equivalent based on resin loading) in the degassed DMSO.
-
Drain the DCM from the resin and add the CuBr/DMSO solution.
-
Add an aqueous solution of ascorbic acid (1 equivalent of a 0.1 M solution).
-
Add 2,6-lutidine (10 equivalents) and DIPEA (10 equivalents).
3. Reaction Execution:
-
Purge the reaction vessel with nitrogen for 5 minutes.
-
Seal the vessel and agitate gently at room temperature for 16-18 hours.
4. Washing:
-
Filter the resin and wash sequentially with 5:3 (v/v) isopropanol/DMSO (3x), DMF (3x), and DCM (3x).
5. Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
6. Purification:
-
Purify the crude cyclic or conjugated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for On-Resin Click Chemistry
Caption: Workflow for the on-resin CuAAC modification of an azido-peptide.
Application in Modulating Proline-Rich Signaling Pathways
Proline-rich motifs in peptides and proteins are crucial for mediating protein-protein interactions and are involved in numerous signaling pathways. The unique conformational properties of proline influence the structure of these motifs. Introducing modified proline analogs like (2R,4R)-4-azido-D-proline can serve multiple purposes in studying these pathways. The D-amino acid can stabilize specific conformations, and the azide group allows for the attachment of probes to study binding events or modulators to influence the signaling cascade.
For example, proline-rich peptides can act as allosteric modulators of cellular machinery like the proteasome.[9] The introduction of a modified proline could be used to develop more potent or selective modulators. The azide handle would allow for the attachment of various chemical moieties to probe the binding pocket or to enhance the modulatory effect.
Logical Relationship in Proline-Modulated Signaling
Caption: Logical flow for utilizing azido-proline peptides in signaling pathway studies.
References
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 8. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Azido-Proline Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the modification and cyclization of peptides containing azido-proline residues. The unique conformational constraints imposed by proline, combined with the versatility of the CuAAC reaction, offer powerful tools for drug design and development, enabling the creation of novel peptidomimetics with enhanced stability and biological activity.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and biocompatibility.[1][2] When applied to peptides incorporating azido-proline, this reaction allows for site-specific labeling, conjugation to other molecules, and the formation of cyclic peptides. The resulting 1,4-disubstituted 1,2,3-triazole linkage acts as a stable mimic of the native amide bond, often conferring resistance to enzymatic degradation.[3][4] The rigid structure of proline introduces significant conformational pre-organization in peptide backbones, which can be further constrained and modulated through CuAAC-mediated macrocyclization to stabilize specific secondary structures like β-turns.
Key Applications
-
Peptide Macrocyclization: Creating conformationally constrained cyclic peptides to mimic or stabilize bioactive structures, such as β-turns.
-
Peptidomimetics in Drug Discovery: Synthesizing novel peptide-based therapeutics with improved stability and pharmacokinetic properties. The triazole moiety can act as a bioisostere for an amide bond, enhancing resistance to proteolysis.[3][5]
-
Bioconjugation: Attaching various functionalities to peptides, including fluorescent probes, imaging agents, and drug molecules, for diagnostic and therapeutic applications.[6]
Data Presentation
Table 1: CuAAC Macrocyclization of Proline-Containing Tetrapeptides
The following table summarizes the reaction conditions and yields for the CuAAC-mediated macrocyclization of various linear tetrapeptides containing a proline residue. The data is adapted from Chouhan and James, Org. Lett. 2013, 15 (6), pp 1206–1209.
| Entry | Linear Peptide Sequence | Copper Source (mol %) | Ligand (mol %) | Solvent | Time (h) | Yield (%) |
| 1 | N₃-(CH₂)₂-CO-Phe-Pro-Phe-Gly-NH-(CH₂)₂-C≡CH | Cu(MeCN)₄PF₆ (10) | TBTA (10) | MeCN | 12 | 85 |
| 2 | N₃-(CH₂)₂-CO-Leu-Pro-Phe-Gly-NH-(CH₂)₂-C≡CH | Cu(MeCN)₄PF₆ (10) | TBTA (10) | MeCN | 12 | 82 |
| 3 | N₃-(CH₂)₂-CO-Val-Pro-Phe-Gly-NH-(CH₂)₂-C≡CH | Cu(MeCN)₄PF₆ (10) | TBTA (10) | MeCN | 12 | 78 |
| 4 | N₃-(CH₂)₂-CO-Ala-Pro-Phe-Gly-NH-(CH₂)₂-C≡CH | Cu(MeCN)₄PF₆ (10) | TBTA (10) | MeCN | 12 | 88 |
| 5 | N₃-(CH₂)₂-CO-Phe-Pro-Ala-Gly-NH-(CH₂)₂-C≡CH | Cu(MeCN)₄PF₆ (10) | TBTA (10) | MeCN | 12 | 90 |
TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
Experimental Protocols
Protocol 1: Synthesis of Fmoc-(4S)-4-azido-L-proline
This protocol describes the synthesis of the key building block, Fmoc-(4S)-4-azido-L-proline, which is essential for incorporating azido-proline into peptides via solid-phase peptide synthesis (SPPS). The synthesis starts from the commercially available Fmoc-L-hydroxyproline.
Materials:
-
Fmoc-L-hydroxyproline (Fmoc-Hyp-OH)
-
Diphenylphosphoryl azide (B81097) (DPPA)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Toluene, anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Mesylation of Hydroxyproline:
-
Dissolve Fmoc-Hyp-OH (1.0 eq) in anhydrous pyridine (B92270) at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 2 hours.
-
Pour the reaction mixture into ice-water and extract with EtOAc.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mesylated intermediate.
-
-
Azide Substitution:
-
Dissolve the mesylated intermediate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (3.0 eq) and heat the mixture to 60 °C.
-
Stir the reaction overnight.
-
Cool the reaction to room temperature, dilute with water, and extract with EtOAc.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes gradient) to yield Fmoc-(4S)-4-azido-L-proline as a white solid.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an Azido-Proline Containing Peptide
This protocol outlines the manual solid-phase synthesis of a linear peptide containing an azido-proline residue using standard Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(4S)-4-azido-L-proline)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine (B6355638) in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid, including the Fmoc-(4S)-4-azido-L-proline.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Peptide Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, DCM, and MeOH, and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Macrocyclization
This protocol describes the solution-phase macrocyclization of a linear peptide containing both an azide and a terminal alkyne functionality.
Materials:
-
Linear azido-alkyne peptide
-
Copper(I) source (e.g., Cu(MeCN)₄PF₆ or a mixture of CuSO₄ and sodium ascorbate)
-
Ligand (e.g., TBTA)
-
Degassed solvent (e.g., Acetonitrile (MeCN) or a mixture of DMF/water)
-
Nitrogen or Argon gas
Procedure:
-
Prepare Reactant Solution: Dissolve the linear azido-alkyne peptide in the degassed solvent to a final concentration of 1-5 mM.
-
Prepare Catalyst Solution: In a separate vial, dissolve the copper(I) source (0.1 eq) and the ligand (0.1 eq) in a small amount of the degassed solvent. If using CuSO₄, also add sodium ascorbate (B8700270) (0.5 eq).
-
Initiate Cyclization: Add the catalyst solution to the peptide solution under an inert atmosphere (N₂ or Ar).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Quench the reaction by adding a small amount of a copper chelator (e.g., EDTA solution).
-
Dilute the reaction mixture with water and lyophilize.
-
-
Purification: Purify the cyclic peptide by RP-HPLC.
Visualizations
Experimental Workflow for Synthesis and Cyclization of an Azido-Proline Peptide
Caption: Workflow for azido-proline peptide synthesis and cyclization.
Logical Relationship in CuAAC Catalysis
Caption: Key components and relationships in the CuAAC reaction.
Signaling Pathway Inhibition by a Peptidomimetic
While specific signaling pathways for azido-proline peptides are still under extensive research, the general application of triazole-containing peptidomimetics often involves the inhibition of protein-protein interactions. For example, a cyclic peptide mimicking a β-turn could block the interaction between a receptor and its ligand, thereby inhibiting a downstream signaling cascade.
Caption: Inhibition of a signaling pathway by a peptidomimetic.
References
- 1. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rdkit-tutorials/notebooks/003_SMARTS_ReactionsExamples.ipynb at master · rdkit/rdkit-tutorials · GitHub [github.com]
- 3. 1,2,3-Triazoles as Biomimetics in Peptide Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazoles as Biomimetics in Peptide Science [mdpi.com]
- 5. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with (2R,4R)-Fmoc-D-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely adopted bioorthogonal ligation strategy, enabling the covalent modification of biomolecules in complex biological environments. This copper-free click chemistry reaction proceeds with high efficiency and specificity, making it an invaluable tool in drug development, chemical biology, and materials science. The use of the unnatural amino acid, (2R,4R)-Fmoc-D-Pro(4-N3)-OH, allows for the site-specific incorporation of an azide (B81097) moiety into peptides via standard Fmoc-based solid-phase peptide synthesis (SPPS). The embedded azide serves as a chemical handle for subsequent conjugation with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage. These application notes provide detailed protocols for the incorporation of this compound into peptides and their subsequent modification via SPAAC.
Key Features of SPAAC with this compound:
-
Biocompatibility: The reaction proceeds without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.
-
High Specificity: The azide and cyclooctyne (B158145) functional groups are bioorthogonal and do not interfere with native biological functionalities.
-
Favorable Kinetics: SPAAC reactions are typically fast and can be performed at low concentrations under physiological conditions.
-
Stable Linkage: The resulting 1,2,3-triazole linkage is chemically robust and stable to a wide range of chemical and biological conditions.
-
Site-Specific Modification: Incorporation of the azido-proline residue via SPPS allows for precise control over the location of modification within a peptide sequence.
Data Presentation
The efficiency of SPAAC reactions is typically characterized by second-order rate constants. While specific kinetic data for this compound is not extensively published, the following table provides representative data for a structurally similar hydrophilic azido-amino acid, which can be used to guide experimental design.[1]
| Azido-Amino Acid Derivative | Cyclooctyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |
| Novel Hydrophilic Azido-Amino Acid | DBCO | 0.34 | HBS buffer (pH 7.4), 25 °C |
| Novel Hydrophilic Azido-Amino Acid | BCN | 0.28 | Methanol, 25 °C |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azido-Proline Containing Peptide
This protocol describes the manual Fmoc-based solid-phase synthesis of a peptide incorporating this compound.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the standard Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of this compound:
-
Couple this compound using the same procedure as for standard amino acids. Due to its structure, a longer coupling time or double coupling may be beneficial to ensure complete incorporation.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry thoroughly.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization: Confirm the identity and purity of the synthesized azido-peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained alkyne (e.g., a DBCO-functionalized molecule) to the purified azido-proline containing peptide.
Materials:
-
Purified azido-proline containing peptide
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-NHS ester for labeling primary amines, or a DBCO-containing fluorescent dye)
-
Reaction Buffer: e.g., Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-8.0
-
Organic co-solvent (optional): e.g., Dimethyl sulfoxide (B87167) (DMSO) or Acetonitrile (ACN)
-
RP-HPLC system for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the purified azido-proline containing peptide in the chosen reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) to prepare a stock solution.
-
-
Reaction Setup:
-
Add the DBCO stock solution to the peptide solution. A slight molar excess (1.1-1.5 equivalents) of the DBCO reagent is typically used to ensure complete consumption of the peptide.
-
If solubility is an issue, the final concentration of the organic co-solvent should be kept as low as possible (typically <10-20%) to maintain the integrity of the peptide.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature (25°C) or 37°C with gentle agitation.
-
Reaction times can vary from 1 to 24 hours, depending on the reactant concentrations and the specific reactivity of the cyclooctyne.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by RP-HPLC or mass spectrometry by observing the consumption of the starting materials and the formation of the product. For DBCO-containing reactants, the disappearance of the characteristic DBCO absorbance at around 309 nm can also be monitored by UV-Vis spectroscopy.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the peptide conjugate from unreacted starting materials and byproducts using RP-HPLC with a suitable gradient.
-
Collect the fractions containing the desired product and lyophilize to obtain the purified conjugate.
-
-
Characterization: Confirm the identity and purity of the final triazole-linked peptide conjugate by mass spectrometry and analytical RP-HPLC.
Visualization of Workflow and Mechanism
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for peptide synthesis and SPAAC conjugation.
References
Site-Specific Labeling of Peptides with (2R,4R)-Fmoc-D-Pro(4-N3)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a critical technique in modern chemical biology and drug development. It allows for the precise installation of various functionalities, such as fluorophores, polyethylene (B3416737) glycol (PEG) chains, cytotoxic drugs, or other reporters, onto a peptide backbone. This enables the creation of sophisticated molecular probes, targeted therapeutics with improved pharmacokinetic profiles, and advanced biomaterials. The incorporation of unnatural amino acids bearing bioorthogonal handles is a powerful strategy to achieve such modifications.
(2R,4R)-Fmoc-D-Pro(4-N3)-OH is a proline analogue equipped with an azide (B81097) group at the 4-position. The azide moiety is a versatile functional group for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. Specifically, the azide group can participate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This allows for the covalent attachment of a wide range of alkyne- or strained cyclooctyne-modified molecules to the peptide. The rigid D-proline scaffold can also impart specific conformational constraints on the peptide, which can be advantageous for modulating biological activity.
These application notes provide a comprehensive guide to the site-specific labeling of peptides using this compound, including detailed protocols for peptide synthesis and subsequent bioconjugation reactions.
Data Presentation
Table 1: Solid-Phase Peptide Synthesis (SPPS) Coupling Efficiency
| Amino Acid | Coupling Reagent | Coupling Time (h) | Coupling Efficiency (%) |
| Standard Fmoc-Amino Acids | HBTU/DIPEA | 1-2 | >99 |
| This compound | HBTU/DIPEA | 2-4 | >98 (Expected)¹ |
¹Note: While specific data for this compound is not extensively published, high coupling efficiencies are expected with standard coupling reagents, potentially requiring slightly longer reaction times due to the nature of the unnatural amino acid.
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Yields
| Peptide Substrate | Alkyne Partner | Catalyst System | Solvent | Reaction Time (h) | Yield (%) |
| Azide-containing peptide | Terminal Alkyne-Fluorophore | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | DMF/H₂O | 4-12 | >95[1] |
| Azide-containing peptide | Alkyne-PEG | Cu(I) source, Ligand | Various | 1-8 | High to Quantitative[1] |
Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Kinetics
| Azide-Containing Peptide | Cyclooctyne (B158145) Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| Peptide with azidolysine | DBCO | 0.34 | HBS buffer (pH 7.4), 25°C[2] |
| Peptide with novel azido-amino acid | BCN | 0.28 | MeOD, 25°C[2] |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.55 - 1.22 | HEPES (pH 7)[3] |
| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | 0.27 - 0.77 | DMEM[3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol describes the manual solid-phase synthesis of a peptide containing this compound using standard Fmoc chemistry.
Materials:
-
Rink Amide resin or other suitable solid support
-
Standard Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N'-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: Methanol (MeOH), Diethyl ether
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3-4 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin as described in step 2.
-
Confirm coupling completion with a Kaiser test.
-
-
Incorporation of this compound:
-
Follow the same pre-activation and coupling procedure as for standard amino acids, using this compound.
-
Extend the coupling time to 2-4 hours to ensure high efficiency. A double coupling may be performed if necessary.
-
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin CuAAC reaction of an azide-containing peptide with an alkyne-functionalized molecule.
Materials:
-
Azide-containing peptide-resin
-
Alkyne-functionalized molecule (e.g., alkyne-fluorophore, alkyne-PEG) (5-10 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1 equivalent)
-
Sodium ascorbate (5 equivalents)
-
Solvent: DMF/H₂O (4:1 v/v) or other suitable solvent mixture
Procedure:
-
Resin Swelling: Swell the azide-containing peptide-resin in the reaction solvent.
-
Reaction Mixture Preparation:
-
In a separate vial, dissolve the alkyne-functionalized molecule in the reaction solvent.
-
Prepare a fresh stock solution of CuSO₄·5H₂O in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
Add the solution of the alkyne-functionalized molecule to the swollen resin.
-
Add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution to the reaction vessel.
-
Agitate the mixture at room temperature for 4-12 hours.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF, water, DMF, and DCM to remove excess reagents and copper salts.
-
Cleavage and Purification: Cleave the labeled peptide from the resin and purify as described in Protocol 1.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the solution-phase SPAAC reaction of a purified azide-containing peptide with a strained cyclooctyne.
Materials:
-
Purified azide-containing peptide
-
Strained cyclooctyne (e.g., DBCO- or BCN-functionalized molecule) (1.1-1.5 equivalents)
-
Reaction buffer: Phosphate-buffered saline (PBS), HEPES, or other suitable buffer (pH 7-8)
-
Co-solvent (if needed): DMSO or DMF
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the strained cyclooctyne in a minimal amount of co-solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Reaction Incubation:
-
Mix the solutions of the azide-peptide and the strained cyclooctyne.
-
Incubate the reaction mixture for 1-24 hours at room temperature or 37°C with gentle shaking. Reaction time will depend on the specific cyclooctyne used.
-
Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
-
Purification: Once the reaction is complete, purify the labeled peptide by RP-HPLC.
Mandatory Visualization
Caption: Experimental workflow for site-specific peptide labeling.
Caption: Click chemistry reactions for peptide labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using (2R,4R)-Fmoc-D-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability compared to their linear counterparts. The conformational constraint imposed by cyclization often locks the peptide into a bioactive conformation, leading to improved pharmacological properties. A powerful and versatile method for peptide cyclization is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable and rigid 1,2,3-triazole ring as the cyclic linkage.
The non-proteinogenic amino acid, (2R,4R)-Fmoc-D-Pro(4-N3)-OH, is a key building block for this approach. It provides a strategic placement of an azide (B81097) moiety within the peptide backbone, which can then react with an alkyne-containing amino acid residue at another position in the sequence to form the cyclic structure. The D-proline scaffold can also induce beneficial turns in the peptide structure. These application notes provide detailed protocols for the synthesis of cyclic peptides using this compound, covering linear peptide synthesis, on-resin and solution-phase cyclization, and purification.
Core Applications
The use of this compound in cyclic peptide synthesis is particularly relevant for:
-
Drug Discovery: Developing potent and stable peptide-based drugs targeting a wide range of diseases. Cyclic peptides synthesized with this method can act as inhibitors of protein-protein interactions (PPIs), enzyme inhibitors, or receptor agonists/antagonists. A notable application is in the development of HIV-1 entry inhibitors that target the viral envelope glycoprotein (B1211001) gp41.[1]
-
Biomaterial Science: Creating novel biomaterials with enhanced structural integrity and biological activity.
-
Chemical Biology: Synthesizing molecular probes to study biological processes with high specificity.
Principle of the Method
The synthesis of cyclic peptides using this compound involves a multi-step process:
-
Linear Peptide Synthesis: The linear peptide precursor is assembled on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). This compound and an alkyne-containing amino acid (e.g., Fmoc-L-propargylglycine) are incorporated at the desired positions.
-
Cyclization: The azide and alkyne moieties are then reacted to form a triazole linkage, resulting in a cyclic peptide. This can be performed while the peptide is still attached to the solid support (on-resin cyclization) or after cleavage from the resin (solution-phase cyclization).
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Purification: The final cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow
The overall experimental workflow for the synthesis of a cyclic peptide using this compound is depicted below.
Caption: General workflow for cyclic peptide synthesis.
Data Presentation
The choice between on-resin and solution-phase cyclization can significantly impact the yield and purity of the final cyclic peptide. The following table summarizes representative quantitative data for the synthesis of cyclic peptides via CuAAC, comparing the two methods.
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization | Reference(s) |
| Typical Yield | Generally higher (can be >70%) | Variable, often lower due to oligomerization (e.g., 30-90%) | [2][3] |
| Crude Purity | Often higher due to minimized intermolecular side reactions | Can be lower due to the formation of dimers and oligomers | [3] |
| Reaction Concentration | High effective concentration on the resin | Requires high dilution (e.g., <1 mM) to favor intramolecular cyclization | [2] |
| Scalability | Well-suited for automated synthesis | Can be challenging to scale up due to large solvent volumes | [3] |
| Conformational Freedom | May be restricted by the solid support | Greater conformational flexibility for cyclization | [3] |
Experimental Protocols
Protocol 1: Linear Peptide Synthesis using this compound
This protocol describes the manual solid-phase synthesis of a linear peptide containing this compound and an alkyne-containing amino acid on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (or other suitable resin)
-
This compound
-
Fmoc-L-propargylglycine (or other alkyne amino acid)
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HBTU, HATU, or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for an additional 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test to confirm the absence of free primary amines.
-
-
Incorporation of this compound and Alkyne Amino Acid:
-
Follow the coupling procedure in step 3 to incorporate this compound and the alkyne-containing amino acid at the desired positions in the peptide sequence.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Washing: Wash the resin-bound linear peptide with DMF (3-5 times) and DCM (3-5 times) and dry under vacuum.
Protocol 2: On-Resin Cyclization via CuAAC
This protocol describes the intramolecular cyclization of the resin-bound linear peptide.
Materials:
-
Resin-bound linear peptide with azide and alkyne functionalities
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
Sodium ascorbate (B8700270)
-
DIPEA or 2,6-lutidine
-
Anhydrous DMF or a mixture of DMF and DCM
Procedure:
-
Resin Swelling: Swell the resin-bound linear peptide in the chosen reaction solvent (e.g., DMF) for 30 minutes.
-
Prepare Cyclization Cocktail: In a separate vial, dissolve CuBr (0.4 equivalents relative to resin loading), sodium ascorbate (0.8 equivalents), and DIPEA (10 equivalents) in the reaction solvent.
-
Cyclization Reaction:
-
Add the cyclization cocktail to the swollen resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing: After the reaction is complete, drain the cyclization cocktail and wash the resin thoroughly with DMF (5 times), DCM (3 times), and methanol (B129727) (3 times).
-
Drying: Dry the resin-bound cyclic peptide under vacuum.
Protocol 3: Solution-Phase Cyclization via CuAAC
This protocol describes the cyclization of the peptide after cleavage from the resin.
Materials:
-
Cleaved and deprotected linear peptide with azide and alkyne functionalities
-
Copper(I) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
DMF/water or other suitable solvent system
Procedure:
-
Peptide Dissolution: Dissolve the linear peptide in the chosen solvent system (e.g., DMF/water) to a final concentration of 0.1-1 mM to favor intramolecular cyclization.
-
Prepare Reagent Stocks: Prepare stock solutions of CuSO₄·5H₂O, sodium ascorbate, and TBTA.
-
Cyclization Reaction:
-
Add CuSO₄·5H₂O (e.g., 0.1 equivalents) and TBTA (e.g., 0.1 equivalents) to the peptide solution.
-
Add sodium ascorbate (e.g., 0.5 equivalents) to initiate the reaction.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
-
Quenching and Purification: Once the reaction is complete, the crude cyclic peptide can be purified directly by preparative RP-HPLC.
Protocol 4: Cleavage, Deprotection, and Purification
Materials:
-
Resin-bound peptide (linear or cyclic)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
RP-HPLC system
Procedure:
-
Cleavage:
-
Add the cleavage cocktail to the dry resin.
-
Agitate for 2-4 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the pellet with cold ether two more times.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the cyclic peptide by preparative RP-HPLC.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.
Signaling Pathway Visualization: HIV-1 Entry and Fusion
Cyclic peptides synthesized using this compound can be designed to inhibit the entry of HIV-1 into host cells.[1] The following diagram illustrates the key steps in the HIV-1 entry and fusion process, which is a target for such inhibitors.
Caption: HIV-1 entry and membrane fusion mechanism.
Cyclic peptide inhibitors can target the interaction between gp41 subunits, preventing the formation of the six-helix bundle and thus blocking membrane fusion. The conformational constraint provided by the triazole linkage can mimic the bioactive conformation required for high-affinity binding to gp41.
By following these detailed protocols and understanding the underlying principles, researchers can effectively utilize this compound to synthesize a diverse range of cyclic peptides for various applications in research and drug development.
References
Application Notes and Protocols for Peptide Stapling Using (2R,4R)-Fmoc-D-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide stapling is a powerful strategy in drug discovery to develop peptide-based therapeutics with improved pharmacological properties. By introducing a covalent brace, or "staple," the peptide is constrained into its bioactive conformation, typically an α-helix. This conformational stabilization can lead to enhanced target affinity, increased resistance to proteolytic degradation, and improved cell permeability.[1][2] One effective method for creating this staple is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4]
These application notes provide a detailed overview and protocols for utilizing (2R,4R)-Fmoc-D-Pro(4-N3)-OH , a cis-4-azido-N-Fmoc-D-proline derivative, for peptide stapling. This proline analogue, containing an azide (B81097) moiety, is incorporated into a peptide sequence along with an alkyne-containing amino acid. The subsequent intramolecular CuAAC reaction forms a stable triazole bridge, effectively stapling the peptide.[3][5] This method is a valuable tool for researchers aiming to develop potent and stable peptide inhibitors of protein-protein interactions (PPIs), such as the p53-MDM2 and β-catenin/BCL9 interactions.[5][6][7]
Principle of the Method
The core of this technique lies in the incorporation of two non-natural amino acids into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). The first is This compound , which provides the azide functionality. The second is an amino acid bearing an alkyne side chain, such as Fmoc-L-propargylglycine. The spatial positioning of these amino acids within the peptide sequence (e.g., at i and i+4 or i and i+7 positions) is crucial for inducing and stabilizing the desired α-helical conformation.
Following the assembly of the linear peptide on a solid support, the stapling is achieved via an on-resin or solution-phase CuAAC reaction. The copper(I) catalyst facilitates the formation of a 1,4-disubstituted 1,2,3-triazole linkage between the azide and alkyne side chains. This triazole ring acts as a rigid, stable, and metabolically robust staple.
Data Presentation
The following tables summarize representative quantitative data for triazole-stapled peptides, demonstrating the impact of this modification on key biophysical and biochemical properties. While specific data for peptides stapled with this compound is limited in publicly available literature, the presented data from analogous triazole-stapled systems provide a strong indication of the expected improvements.
Table 1: Comparison of Helicity and Proteolytic Stability
| Peptide System | Modification | % Helicity (Circular Dichroism) | Proteolytic Half-life (t½) |
| BCL9-derived peptide | Linear (unstapled) | Low | Short |
| BCL9-derived peptide | Triazole-stapled (i, i+4) | Significantly Increased | Significantly Increased |
| p53-derived peptide | Linear (unstapled) | Low | Short |
| p53-derived peptide | Triazole-stapled (i, i+7) | Significantly Increased | Significantly Increased |
Note: The exact values for helicity and proteolytic half-life are dependent on the peptide sequence and the specific assay conditions.
Table 2: Comparison of Binding Affinity
| Peptide Target | Peptide Modification | Binding Affinity (Kd or IC50) | Fold Improvement |
| β-catenin | Linear BCL9 peptide | Micromolar (µM) range | - |
| β-catenin | Triazole-stapled BCL9 peptide | Nanomolar (nM) range | Up to 10-fold or higher |
| MDM2 | Linear p53 peptide | Micromolar (µM) range | - |
| MDM2 | Triazole-stapled p53 peptide | Nanomolar (nM) range | Up to 7-fold |
Note: Binding affinity improvements are target and sequence-dependent. The data presented are illustrative of the potential enhancements achievable with triazole stapling.[8]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Azido-Alkyne Peptide
This protocol outlines the manual synthesis of a linear peptide containing this compound and an alkyne-containing amino acid using a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound and an alkyne-containing amino acid like Fmoc-L-propargylglycine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HBTU, HOBt, or HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the activation to proceed for 2 minutes. b. Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Incorporation of this compound and Alkyne Amino Acid: When incorporating the azido-proline and the alkyne-containing amino acid at the desired positions (i, i+4 or i, i+7), follow the standard coupling procedure (step 3).
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
N-terminal Acetylation (Optional): To cap the N-terminus, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the intramolecular stapling of the peptide while it is still attached to the solid support.
Materials:
-
Resin-bound linear azido-alkyne peptide
-
Copper(I) iodide (CuI) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent
-
Sodium ascorbate (B8700270) (if using CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or a mixture of DMF and DCM
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF.
-
Reaction Mixture Preparation: In a reaction vessel containing the resin, add a solution of CuI (0.2 equivalents), TBTA (0.2 equivalents), and DIEA (2 equivalents) in DMF.
-
Alternative: If using CuSO₄, prepare a solution of CuSO₄ (0.2 equivalents) and sodium ascorbate (1 equivalent) in DMF/water. Add this solution to the resin.
-
-
Cyclization Reaction: Agitate the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry to confirm the formation of the cyclic product.
-
Washing: After the reaction is complete, thoroughly wash the resin with DMF, a solution of sodium diethyldithiocarbamate (B1195824) in DMF (to remove copper), DMF, DCM, and methanol (B129727) to remove any residual reagents.
Protocol 3: Cleavage, Purification, and Characterization
Procedure:
-
Cleavage: Treat the dried, stapled peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify the stapled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final stapled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of triazole-stapled peptides.
Signaling Pathway Inhibition
Stapled peptides developed using this methodology are often designed to inhibit key protein-protein interactions within cellular signaling pathways. Below are simplified diagrams of two such pathways that are common targets.
p53-MDM2 Signaling Pathway
Caption: Inhibition of the p53-MDM2 interaction by a stapled peptide.
Wnt/β-catenin Signaling Pathway
Caption: Disruption of the β-catenin/BCL9 interaction by a stapled peptide.
Conclusion
The use of this compound in combination with an alkyne-containing amino acid provides a robust and efficient method for synthesizing triazole-stapled peptides. This approach offers a powerful tool for academic and industrial researchers to develop next-generation peptide therapeutics with enhanced stability and biological activity. The protocols and data presented herein serve as a comprehensive guide for the successful implementation of this technology in drug discovery and chemical biology.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Design of Triazole-stapled BCL9 α-Helical Peptides to Target the β-Catenin/B-cell CLL/lymphoma 9 (BCL9) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of cell-permeable stapled peptide dual inhibitors of the p53-Mdm2/Mdmx interactions via photoinduced cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Cell-Permeable Stapled Peptide Dual Inhibitors of the p53-Mdm2/Mdmx Interactions via Photoinduced Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc Deprotection in the Synthesis of Azido-Proline Containing Peptides: A Guide to Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of azido-proline into peptides is a powerful tool for click chemistry applications, enabling the site-specific modification of peptides with a wide range of functionalities. The success of solid-phase peptide synthesis (SPPS) for these modified peptides hinges on the careful selection of reaction conditions, particularly for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This document provides a detailed overview of Fmoc deprotection conditions for peptides containing azido-proline, including a comparison of common deprotection reagents, detailed experimental protocols, and a discussion of potential side reactions.
Comparative Analysis of Fmoc Deprotection Reagents
The choice of the base for Fmoc deprotection is critical to minimize side reactions and maximize the yield and purity of the final peptide. While piperidine (B6355638) is the most common reagent, several alternatives have been explored to address issues such as aspartimide and diketopiperazine formation, which can be particularly relevant in proline-containing sequences. The azide (B81097) group is generally stable under standard Fmoc deprotection conditions[1].
| Deprotection Reagent(s) | Concentration | Typical Deprotection Time | Advantages | Potential Side Reactions/Considerations |
| Piperidine | 20% in DMF | 2 x 10-20 min | Effective and widely used standard. | Can promote aspartimide formation in sensitive sequences (e.g., Asp-Gly). Can lead to diketopiperazine formation, especially at the dipeptide stage with proline.[2] |
| Piperazine (B1678402) | 10% (w/v) in 9:1 DMF/Ethanol | 2 x 10-20 min | Less prone to causing aspartimide formation compared to piperidine.[3] | May be slightly less efficient than piperidine in some cases.[4] |
| 4-Methylpiperidine (4MP) | 20% in DMF | 2 x 10-20 min | Similar efficiency to piperidine. | Similar potential for side reactions as piperidine. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / Piperazine | 2% DBU / 5% Piperazine in DMF | 2 x 1-5 min | Very rapid and efficient deprotection.[5][6] The combination minimizes deletion products.[5] | DBU is a strong, non-nucleophilic base; its high basicity can sometimes increase aspartimide formation if used alone.[2] |
| Morpholine | 50% in DMF | Slower than piperidine | Can minimize both diketopiperazine and aspartimide formation. | Slower reaction times may be required for complete deprotection. |
| 3-(Diethylamino)propylamine (DEAPA) | Not specified | Not specified | Has been shown to minimize the formation of diastereoisomers and aspartimide-containing derivatives. | Less commonly used, and optimal conditions may require investigation. |
Experimental Protocols
Below are detailed protocols for the Fmoc deprotection of azido-proline containing peptides using standard and alternative reagents.
Protocol 1: Standard Fmoc Deprotection using 20% Piperidine in DMF
This protocol is suitable for most sequences containing azido-proline, given the general stability of the azide group to piperidine[1].
Materials:
-
Fmoc-protected peptide-resin containing azido-proline
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Deprotection: Drain the DMF from the resin. Add the 20% piperidine/DMF solution to the resin and agitate gently for 3-5 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution from the resin.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15-20 minutes at room temperature to ensure complete Fmoc removal.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): Perform a Kaiser test or other appropriate ninhydrin-based test to confirm the presence of a free primary amine. Note that proline and other secondary amines will give a different colorimetric result (typically yellow to brick-red) than primary amines.
Caption: Standard Fmoc Deprotection Workflow.
Protocol 2: Rapid Fmoc Deprotection using DBU/Piperazine
This protocol is recommended for sequences prone to aggregation or when faster cycle times are desired.
Materials:
-
Fmoc-protected peptide-resin containing azido-proline
-
DMF, peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in DMF
-
Washing solvent: DMF
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Drain the DMF and add the DBU/piperazine deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 2-5 minutes. For stubborn deprotections, a second treatment of 2-5 minutes can be performed.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Confirmation of Deprotection (Optional): Perform a Kaiser test.
Caption: Rapid Fmoc Deprotection with DBU/Piperazine.
Key Considerations for Azido-Proline Containing Peptides
-
Azide Group Stability: The azide functionality is generally stable to the basic conditions of Fmoc deprotection[1]. The primary risk of azide reduction occurs during the final trifluoroacetic acid (TFA) cleavage step, depending on the scavengers used. Thiol-containing scavengers should be used with caution as they can lead to the reduction of the azide to an amine.
-
Diketopiperazine Formation: Peptides containing proline at the C-terminus of a dipeptide are particularly susceptible to diketopiperazine formation, which leads to chain truncation. Using sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin or coupling pre-formed dipeptides can mitigate this side reaction.[2]
-
Coupling of Azido-Proline: Standard coupling reagents such as HBTU, HATU, and DIC are generally compatible with azido-proline. For sterically hindered couplings, a more potent activating agent like HATU may be beneficial to ensure complete reaction[1].
By carefully selecting the Fmoc deprotection conditions and being mindful of potential side reactions, researchers can successfully synthesize azido-proline containing peptides with high yield and purity, enabling their use in a wide array of applications in chemical biology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Functionalized Proline Residues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of peptides containing functionalized proline residues. The unique cyclic structure of proline imparts significant conformational constraints on the peptide backbone, influencing the structure and function of peptides.[1] The ability to introduce specific functionalities onto the proline ring allows for the fine-tuning of peptide properties, such as stability, receptor binding affinity, and therapeutic potential.[1][2]
Introduction
Proline is a unique proteinogenic amino acid due to its secondary amine, which forms a tertiary amide bond when incorporated into a peptide chain. This feature restricts the conformational flexibility of the peptide backbone and can influence protein folding. Functionalized proline residues have diverse applications in medicinal chemistry and materials science.[2] However, the synthesis of peptides containing these modified prolines can be challenging due to the need for multi-step solution-phase synthesis of the functionalized proline monomer prior to solid-phase peptide synthesis (SPPS).[2]
A more efficient approach, termed "proline editing," allows for the on-resin modification of a proline precursor, typically hydroxyproline (B1673980) (Hyp), after its incorporation into the peptide sequence.[2][3] This method leverages standard Fmoc-based SPPS for peptide chain assembly, followed by selective deprotection and modification of the hydroxyproline side chain.[2][3] This strategy provides access to a wide array of functionalized proline residues without the need for extensive solution-phase synthesis.[2][4]
Key Applications of Peptides with Functionalized Proline
-
Enhanced Protein Stability: The incorporation of stereodefined substituted proline residues can favor specific conformations, leading to increased protein stability.[2]
-
Medicinal Chemistry: Modified proline residues are crucial in the development of bioactive peptides and peptidomimetics with improved pharmacological properties.[2]
-
Bioorthogonal Conjugation: Proline derivatives can be synthesized with reactive handles for bioorthogonal reactions, such as azide-alkyne cycloadditions, for applications in labeling and imaging.[2][3]
-
Structural Biology: The introduction of specific functionalities, including NMR-active isotopes, allows for detailed conformational analysis of peptides.[2][3]
Data Presentation: Synthesis Parameters and Outcomes
The following tables summarize typical quantitative parameters and expected outcomes for the solid-phase synthesis of peptides with functionalized proline residues using the "proline editing" approach.
Table 1: Typical Synthesis Parameters for N-Boc-D-proline Incorporation [1]
| Parameter | Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides. |
| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to resin substitution. |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin substitution. |
| Coupling Time | 60 - 120 minutes | May require longer coupling times or double coupling. Monitoring is recommended. |
| Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM. |
| Neutralization Time | 5 - 10 minutes | Using 10% DIEA in DCM (for standard protocol). |
Table 2: Typical Yields and Purity [1]
| Parameter | Value | Notes |
| Coupling Efficiency (per step) | >99% | For standard amino acids. Monitored by Kaiser test. |
| Coupling Efficiency (N-Boc-D-proline) | ~98-99.5% | May require double coupling or optimized reagents due to the secondary amine. Monitored by a specific test for secondary amines (e.g., Isatin or Chloranil test). |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required. |
Experimental Protocols
This section provides detailed methodologies for the solid-phase synthesis of peptides containing functionalized proline residues via the "proline editing" strategy, which involves the on-resin modification of a hydroxyproline residue.
Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for assembling a peptide on a solid support using Fmoc chemistry.[5]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for peptide amides) in dichloromethane (B109758) (DCM) or dimethylformamide (DMF) for 20-30 minutes in a SPPS reaction vessel.[5]
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amine.
-
Repeat the piperidine treatment.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, DIC; 3-5 equivalents) in DMF.
-
Add the activation solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: this test is not applicable for proline, a secondary amine).[6]
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and a base (e.g., DIEA) in DMF.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: On-Resin Modification of Hydroxyproline ("Proline Editing")
This protocol describes the modification of a 4-hydroxyproline (B1632879) (Hyp) residue within a peptide sequence while it is still attached to the solid support.[2] This example details a Mitsunobu reaction to introduce an azide (B81097) functionality, a common precursor for bioorthogonal chemistry.
-
Peptide Synthesis: Synthesize the desired peptide sequence up to the Hyp residue using Protocol 1, incorporating Fmoc-Hyp(Trt)-OH. The trityl (Trt) group protects the hydroxyl function of Hyp during peptide chain elongation.[2]
-
Selective Deprotection of Hyp Hydroxyl Group:
-
After completion of the peptide sequence, selectively remove the trityl protecting group from the Hyp side chain by treating the resin-bound peptide with a solution of 2% trifluoroacetic acid (TFA) in DCM.[2]
-
Wash the resin thoroughly with DCM and DMF.
-
-
On-Resin Functionalization (Mitsunobu Reaction):
-
Swell the resin in anhydrous tetrahydrofuran (B95107) (THF).
-
In a separate flask, dissolve triphenylphosphine (B44618) (PPh3, 10 equivalents) in anhydrous THF.
-
To the PPh3 solution, add diisopropyl azodicarboxylate (DIAD, 10 equivalents) dropwise at 0°C.
-
Add the nucleophile (e.g., diphenylphosphoryl azide (DPPA), 10 equivalents) to the reagent mixture.
-
Add the activated reagent mixture to the resin and react for 12-24 hours at room temperature.
-
-
Washing: Wash the resin extensively with THF, DCM, and DMF to remove all soluble reagents.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin thoroughly under vacuum.[1]
-
Cleave the peptide from the resin and remove all remaining side-chain protecting groups by treating the resin with a cleavage cocktail. A common cocktail is TFA/H2O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).[6]
-
Incubate for 2-4 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
Isolate the peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.[1]
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Workflow for On-Resin "Proline Editing"
Caption: Workflow for the on-resin functionalization of a hydroxyproline residue.
Signaling Pathway Context: Role of Proline-Rich Peptides
Proline-rich peptides (PRPs) can play significant roles in various signal transduction pathways by mediating protein-protein interactions.[7] For instance, PRPs can bind to SH3 domains of signaling proteins, thereby modulating downstream cellular responses.
Caption: Modulation of a signaling pathway by a proline-rich peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. | Semantic Scholar [semanticscholar.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Proline-rich peptides: multifunctional bioactive molecules as new potential therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2R,4R)-Fmoc-D-Pro(4-N3)-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,4R)-Fmoc-D-Pro(4-N3)-OH, also known as cis-4-Azido-N-Fmoc-D-proline, is a specialized amino acid derivative that serves as a powerful building block in modern drug discovery.[1][2] Its structure uniquely combines three key features: an Fmoc (9-fluorenylmethoxycarbonyl) protecting group for compatibility with standard solid-phase peptide synthesis (SPPS), a D-proline scaffold that can induce specific conformational constraints in peptides, and a strategically placed azide (B81097) (N₃) group. This azide moiety is a bioorthogonal chemical handle, meaning it does not react with biological functional groups, making it ideal for "click chemistry." Specifically, it enables the highly efficient and selective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for precise, post-synthetic modification of peptides.[1][3]
Application Notes
The primary application of this compound is to leverage the power of click chemistry for the site-specific modification of peptides. This opens up vast possibilities in drug discovery and chemical biology.
Lead Optimization and Library Generation
The ability to introduce a clickable azide group into a peptide sequence allows for the rapid generation of analog libraries. By incorporating this compound into a lead peptide sequence, researchers can then "click" a diverse array of alkyne-containing molecules to the proline side chain. This strategy is highly effective for structure-activity relationship (SAR) studies, enabling the optimization of a peptide's pharmacological properties, such as:
-
Binding Affinity and Potency: Introducing new functional groups can create additional interactions with the biological target.
-
Metabolic Stability: Modifying the peptide can protect it from proteolytic degradation.
-
Solubility and Bioavailability: Attaching moieties like polyethylene (B3416737) glycol (PEG) can improve the drug-like properties of the peptide.
Case Study: Development of HIV-1 Entry Inhibitors
A significant application of azidoproline has been in the development of high-affinity antagonists for the HIV-1 envelope glycoprotein (B1211001) gp120.[4] Viral entry begins when gp120 binds to the CD4 receptor on host T-cells.[4][5] A peptide inhibitor was identified, but its potency was modest. By replacing a proline residue with azidoproline, researchers were able to use click chemistry to attach a variety of alkyne-derivatized ferrocenyl groups.[6] This post-synthetic modification led to a remarkable 400-fold increase in potency , resulting in a new class of peptide-triazole entry inhibitors with nanomolar affinity for gp120.[4][6]
Bioconjugation and Probe Development
The azide handle allows for the straightforward conjugation of peptides to other molecules of interest. This is invaluable for creating sophisticated research tools and diagnostics. Examples include:
-
Fluorescent Labeling: Attaching fluorescent dyes to study peptide localization, trafficking, and interaction with cellular targets.
-
PEGylation: Conjugating PEG chains to increase the hydrodynamic radius and in vivo half-life of therapeutic peptides.[7]
-
Attachment to Solid Supports: Immobilizing peptides on surfaces for use in diagnostic arrays or affinity chromatography.
Synthesis of Peptidomimetics and Cyclic Peptides
The triazole ring formed during the CuAAC reaction is a stable, planar structure that can act as a bioisostere of a trans-amide bond, but with resistance to hydrolysis.[7][8] This property is exploited to create peptidomimetics with enhanced stability. Furthermore, by incorporating both an azide- and an alkyne-containing amino acid into a peptide sequence, intramolecular click chemistry can be used to generate cyclic peptides.[9] Cyclization is a widely used strategy to improve the stability and receptor-binding affinity of bioactive peptides.
Physicochemical and Synthesis Data
Quantitative data for the key reagent and a representative synthesis are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | cis-4-Azido-N-Fmoc-D-proline | [1] |
| Molecular Formula | C₂₀H₁₈N₄O₄ | [10] |
| Molecular Weight | 378.38 g/mol | [10] |
| CAS Number | 1378847-51-8 | [1] |
| Appearance | White to off-white solid | N/A |
| Purity (HPLC) | ≥98% | [11] |
| Storage | Store at -20°C | [11] |
Table 2: Representative Yield and Purity Data for Peptide Synthesis & Modification
| Step | Parameter | Typical Value | Source(s) |
| SPPS Coupling Efficiency | % Completion | >99% (per step) | [12] |
| On-Resin CuAAC Reaction | % Conversion | >95% | [8][13] |
| Final Crude Peptide Purity | % by HPLC | 70-85% | [8] |
| Final Purified Peptide Yield | % Overall | 15-40% | N/A |
Experimental Protocols
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol describes the manual incorporation of the azido-proline derivative into a peptide sequence on a Rink Amide resin for a C-terminal amide.
Materials:
-
Rink Amide Resin (e.g., 0.1 mmol scale)
-
This compound and other required Fmoc-amino acids
-
Coupling Reagents: HBTU (0.38 M in DMF), DIPEA (0.8 M in DMF)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solutions: DMF, DCM
-
Kaiser Test Kit
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add the 20% piperidine solution to the resin and agitate for 5 minutes. Drain. Add a fresh aliquot of the piperidine solution and agitate for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Amino Acid Coupling: a. In a separate vial, pre-activate this compound (4 eq.) with HBTU (4 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring and Washing: a. Perform a Kaiser test to confirm the completion of the coupling (ninhydrin-negative result). If the test is positive, repeat the coupling step. b. Once complete, wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the post-synthetic modification of the resin-bound azido-peptide with a terminal alkyne.
Materials:
-
Peptide-resin containing the (4-N₃)-D-Pro residue
-
Alkyne-containing molecule (5-10 eq.)
-
Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI) (1-2 eq.)
-
Ascorbic acid (1 eq. of 0.1 M aqueous solution)
-
Base: 2,6-Lutidine (10 eq.) and DIPEA (10 eq.)
-
Solvents: DMSO, Isopropanol, DMF, DCM
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Resin Preparation: Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.
-
Catalyst Preparation: Bubble nitrogen through DMSO (12 mL/g resin) for at least 10 minutes to deoxygenate. Dissolve the CuBr or CuI completely in the deoxygenated DMSO.[13]
-
Reaction Setup: a. Drain the DCM from the resin. Add the copper catalyst solution to the resin. b. Add the alkyne-containing molecule. c. Add the aqueous ascorbic acid solution, followed by 2,6-lutidine and DIPEA.[13]
-
Reaction Incubation: Purge the reaction vessel with nitrogen for 5 minutes, seal it, and agitate gently at room temperature for 16-18 hours.[13]
-
Washing: Filter the resin and wash thoroughly with Isopropanol/DMSO (5:3 v/v, 3x), DMF (3x), and DCM (3x) to remove copper salts and excess reagents.[13]
-
Drying: Dry the resin under vacuum. The resin is now ready for cleavage.
Protocol 3: Peptide Cleavage, Deprotection, and Purification
This protocol describes the final cleavage from the resin and removal of side-chain protecting groups.
Materials:
-
Dried, modified peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[14][15] Caution: TFA is highly corrosive.
-
Cold diethyl ether
-
Centrifuge and tubes
-
RP-HPLC system with a C18 column
-
Lyophilizer
Methodology:
-
Cleavage Reaction: a. Place the dried resin in a suitable reaction vessel. b. Add the cleavage cocktail (e.g., 2-3 mL for 0.1 mmol resin) and agitate at room temperature for 2-3 hours.[14]
-
Peptide Precipitation: a. Filter the resin and collect the TFA filtrate into a centrifuge tube. b. Add the filtrate dropwise to a larger volume of cold diethyl ether (approx. 10x the filtrate volume) to precipitate the crude peptide.[14][16] c. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
-
Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) with 0.1% TFA). b. Purify the peptide by reverse-phase HPLC using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA). c. Collect fractions corresponding to the desired product peak.
-
Final Product Preparation: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder. Confirm identity and purity using mass spectrometry and analytical HPLC.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Click Chemistry on Azidoproline: High‐Affinity Dual Antagonist for HIV‐1 Envelope Glycoprotein gp120 | Semantic Scholar [semanticscholar.org]
- 5. Binding of HIV-1 gp120 glycoprotein to silica nanoparticles modified with CD4 glycoprotein and CD4 peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A model of the peptide triazole entry inhibitor binding to HIV-1 gp120 and mechanism of bridging sheet disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid | C18H17NO4 | CID 2724627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
Application Notes and Protocols for Late-Stage Functionalization of Peptides Using Azido-Proline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the late-stage functionalization of peptides incorporating azido-proline. The methodologies described herein leverage the versatility of the azide (B81097) moiety, primarily through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." These techniques enable the precise, site-specific modification of peptides, opening avenues for the development of novel therapeutics, diagnostic tools, and research probes.
Introduction
Late-stage functionalization of peptides offers a powerful strategy to diversify peptide structures and modulate their biological activity, stability, and pharmacokinetic properties. The incorporation of azido-proline into a peptide sequence introduces a bioorthogonal handle that can be selectively modified without interfering with other functional groups present in the peptide. The subsequent "click" reaction with an alkyne-containing molecule is highly efficient, specific, and can be performed under mild, biocompatible conditions, making it an ideal tool for peptide chemists.[1]
This guide details two primary approaches for introducing an azido (B1232118) group into a proline residue within a peptide:
-
Incorporation of a pre-synthesized Fmoc-(4S/4R)-azido-proline building block during standard solid-phase peptide synthesis (SPPS).
-
Late-stage C-H azidation of an N-terminal proline residue on a pre-assembled peptide.
Following the introduction of the azide, protocols for both on-resin and in-solution CuAAC functionalization are provided, allowing for the conjugation of a wide variety of moieties, including small molecules, fluorophores, and other biomolecules.
Section 1: Synthesis of Fmoc-(4S/4R)-azido-proline Building Blocks
The synthesis of Fmoc-protected azido-proline is a prerequisite for its incorporation into peptides via SPPS. The following is a general protocol based on the stereoselective transformation of hydroxyproline.
Experimental Protocol 1: Synthesis of Fmoc-(4S)-azidoproline from Boc-(4R)-hydroxyproline methyl ester
This protocol describes the synthesis of Fmoc-(4S)-azidoproline, which has the cis stereochemistry, from Boc-(4R)-Hyp-OMe.[2]
Materials:
-
Boc-(4R)-hydroxyproline methyl ester (Boc-(4R)Hyp-OMe)
-
Diphenylphosphoryl azide (DPPA)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (Ph₃P)
-
Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)
-
Trifluoroacetic acid (TFA)
-
9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol (B129727) (MeOH), Water, Diethyl ether
Procedure:
-
Azidation (Mitsunobu Reaction):
-
Dissolve Boc-(4R)Hyp-OMe and Ph₃P in anhydrous THF.
-
Cool the solution to 0 °C and add DEAD or DIAD dropwise.
-
Add DPPA to the reaction mixture and allow it to warm to room temperature, stirring overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to obtain Boc-(4S)-azidoproline methyl ester.
-
-
Saponification:
-
Dissolve the Boc-(4S)-azido-proline methyl ester in a mixture of MeOH and water.
-
Add NaOH or LiOH and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
-
Neutralize the reaction with a mild acid and extract the product into an organic solvent.
-
-
Boc Deprotection:
-
Dissolve the product from the previous step in DCM.
-
Add TFA and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
-
Fmoc Protection:
-
Dissolve the deprotected amino acid in a mixture of aqueous NaHCO₃ and an organic solvent like dioxane or acetone.
-
Add Fmoc-OSu or Fmoc-Cl and stir vigorously overnight at room temperature.
-
Acidify the reaction mixture and extract the Fmoc-(4S)-azidoproline into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate to yield the final product.
-
Quantitative Data:
| Starting Material | Product | Overall Yield | Purity | Reference |
| Boc-(4R)Hyp-OMe | Fmoc-(4S)Azp-OH | ~74% | >98% | [2] |
Note: A similar procedure can be followed to synthesize Fmoc-(4R)-azidoproline (trans) starting from Boc-(4S)-hydroxyproline.
Section 2: Incorporation of Azido-Proline into Peptides via SPPS
This section describes the incorporation of the synthesized Fmoc-azido-proline into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Experimental Protocol 2: Manual SPPS of an Azido-Proline Containing Peptide
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids (including Fmoc-azido-proline)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagents: HBTU, HATU, or HCTU
-
N,N-Diisopropylethylamine (DIPEA)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3-4 eq.), coupling reagent (2.9-3.9 eq.), and DIPEA (6-8 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For Fmoc-azido-proline, coupling times may be extended to ensure high efficiency.[3]
-
-
Washing: Wash the resin with DMF (5x).
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.
-
Final Washing: Wash the peptidyl-resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Section 3: Late-Stage C-H Azidation of N-Terminal Proline
An alternative to incorporating a pre-functionalized building block is the direct azidation of an N-terminal proline residue on a synthesized peptide. This method is particularly useful for late-stage diversification.[4][5]
Experimental Protocol 3: Selective C-H Azidation of N-Terminal Proline Peptides
Materials:
-
N-Boc-protected proline-containing peptide
-
2-Iodoxybenzoic acid (IBX)
-
Trimethylsilyl azide (TMSN₃)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
Procedure:
-
To a solution of the N-Boc-protected proline-containing peptide (1 eq.) in DCM or DCE, add IBX (2-3 eq.).
-
Add TMSN₃ (3-5 eq.) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and purify by column chromatography.
Quantitative Data for N-Terminal Proline Azidation:
| Peptide Substrate | Yield of Azidated Product | Reference |
| Boc-Pro-Gly-OMe | 57% | [4] |
| Boc-Pro-Ala-OMe | 77% | [4] |
| Boc-Pro-Val-OMe | 75% | [4] |
| Boc-Pro-Phe-OMe | 58% | [4] |
| Boc-Pro-Pro-OMe | 55% | [4] |
| Boc-Pro-Val-Ala-Gly-OMe | 51% | [4] |
Section 4: On-Resin and In-Solution Functionalization via CuAAC
Once the azido-proline containing peptide is synthesized, it can be functionalized with an alkyne-containing molecule of interest using CuAAC.
Experimental Protocol 4: On-Resin CuAAC Functionalization
Materials:
-
Azido-proline containing peptide on resin
-
Alkyne-functionalized molecule (5-10 eq.)
-
Copper(I) iodide (CuI) (1.5 eq.) or Copper(II) sulfate (CuSO₄) (0.1-1 eq.)
-
Sodium ascorbate (B8700270) (NaAsc) (if using CuSO₄) (2-5 eq.)
-
Base: DIPEA or 2,6-lutidine
-
Solvent: DMF or a mixture of DMF/water
Procedure:
-
Swell the peptide-resin in the reaction solvent.
-
Add the alkyne-functionalized molecule, the copper source, and the base to the resin. If using CuSO₄, add sodium ascorbate to reduce Cu(II) to Cu(I).
-
Agitate the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.
-
The functionalized peptide can then be cleaved from the resin and purified.
Caption: Workflow for on-resin CuAAC functionalization.
Experimental Protocol 5: In-Solution CuAAC Functionalization
Materials:
-
Cleaved and purified azido-proline containing peptide
-
Alkyne-functionalized molecule (1.5-5 eq.)
-
Copper(II) sulfate (CuSO₄) (0.1-1 eq.)
-
Sodium ascorbate (NaAsc) (1-5 eq.)
-
Ligand (optional, but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: PBS, water/t-BuOH, or DMF
Procedure:
-
Dissolve the azido-peptide in the chosen solvent system.
-
Add the alkyne-functionalized molecule.
-
Add the CuSO₄ solution (and ligand, if used).
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by RP-HPLC or LC-MS.
-
Upon completion, purify the functionalized peptide by RP-HPLC.
Quantitative Data for CuAAC Reactions:
| Reaction Type | Copper Source | Ligand | Solvent | Typical Yield | Reference |
| On-Resin | CuI | None | DMF | High (often quantitative on resin) | [6] |
| In-Solution | CuSO₄/NaAsc | TBTA/THPTA | aq. Buffer/co-solvent | >95% | [7][8] |
Applications
The late-stage functionalization of peptides using azido-proline has numerous applications in drug discovery and chemical biology:
-
Peptide-Drug Conjugates: Attachment of cytotoxic drugs to targeting peptides.
-
PET Imaging Agents: Conjugation of chelators for radiolabeling.[7]
-
Fluorescent Probes: Labeling peptides with fluorophores for imaging and binding assays.
-
PEGylation: Improving the pharmacokinetic properties of therapeutic peptides.[9]
-
Peptide Stapling and Macrocyclization: Creating conformationally constrained peptides with enhanced stability and activity.[10][11]
-
Affinity Chromatography: Immobilizing peptides onto a solid support for purification of binding partners.[6]
Caption: Applications of azido-proline in peptide functionalization.
Conclusion
The use of azido-proline for the late-stage functionalization of peptides is a robust and versatile strategy. The protocols and data presented in this document provide a comprehensive guide for researchers to implement these powerful techniques in their own work. The high efficiency and selectivity of the CuAAC reaction, coupled with the ability to introduce the azide handle at various stages of peptide synthesis, make this an invaluable tool in modern peptide science.
References
- 1. jpt.com [jpt.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. N‐Terminal Selective C−H Azidation of Proline‐Containing Peptides: a Platform for Late‐Stage Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Terminal Selective C-H Azidation of Proline-Containing Peptides: a Platform for Late-Stage Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. On resin side-chain cyclization of complex peptides using CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Efficient Construction of Proline-Containing βâTurn Mimetic Cyclic Tetrapeptides via CuAAC Macrocyclization - American Chemical Society - Figshare [acs.figshare.com]
Application Notes and Protocols for (2R,4R)-Fmoc-D-Pro(4-N3)-OH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. The choice of linker chemistry profoundly influences the stability, pharmacokinetics, and efficacy of the ADC.
(2R,4R)-Fmoc-D-Pro(4-N3)-OH is a specialized amino acid derivative designed for the construction of ADCs through "click chemistry." The presence of an azide (B81097) (N3) group on the proline ring allows for a highly specific and efficient bioorthogonal reaction with an alkyne-functionalized payload. This proline-based linker component can be incorporated into a peptide sequence via standard solid-phase peptide synthesis (SPPS), offering a robust and versatile method for creating stable and homogeneous ADCs. The Fmoc protecting group is suitable for standard SPPS protocols, ensuring seamless integration into existing peptide synthesis workflows.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and characterization of ADCs.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | cis-4-Azido-N-Fmoc-D-proline |
| Molecular Formula | C₂₀H₁₈N₄O₄ |
| Molecular Weight | 378.38 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents |
| Storage | Store at -20°C for long-term stability |
Application in ADC Synthesis
This compound serves as a key building block for constructing the linker component of an ADC. The azide group provides a reactive handle for the subsequent attachment of a cytotoxic payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The proline scaffold can influence the conformational properties of the linker, potentially impacting the overall stability and solubility of the ADC.
The general workflow for creating an ADC using this compound is as follows:
-
Peptide Linker Synthesis: Incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS).
-
Drug-Linker Conjugation: Attachment of an alkyne-modified cytotoxic payload to the azide-containing peptide linker via click chemistry.
-
Antibody-Drug-Linker Conjugation: Conjugation of the drug-linker construct to a monoclonal antibody.
-
Purification and Characterization: Purification of the ADC and comprehensive characterization to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Azide-Containing Peptide Linker
This protocol describes the manual solid-phase synthesis of a model peptide linker containing this compound.
Materials:
-
Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Val-Cit-PAB-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: HBTU, HOBt, or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Val-Cit-PAB-OH) (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion using a Kaiser test.
-
Wash the resin with DMF, DCM, and then DMF.
-
-
Incorporation of this compound: Repeat the deprotection and coupling steps to incorporate this compound and any other desired amino acids in the sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) and characterize by mass spectrometry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized payload to the azide-containing peptide linker.
Materials:
-
Azide-containing peptide linker
-
Alkyne-functionalized cytotoxic payload (e.g., DBCO-MMAE)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Dissolve the azide-containing peptide linker in PBS.
-
Dissolve the alkyne-functionalized payload in DMSO.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-containing peptide linker and the alkyne-functionalized payload (typically a 1:1.5 to 1:3 molar ratio).
-
Add the THPTA solution to the CuSO₄ solution in a 5:1 molar ratio and vortex briefly.
-
Add the CuSO₄/THPTA mixture to the peptide/payload mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the drug-linker conjugate by RP-HPLC.
-
Characterization: Confirm the identity and purity of the drug-linker conjugate by mass spectrometry and HPLC.
Protocol 3: ADC Conjugation and Characterization
This protocol outlines the conjugation of the drug-linker to a monoclonal antibody and the subsequent characterization of the ADC.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Purified drug-linker conjugate
-
Reducing agent (e.g., TCEP) for cysteine-based conjugation
-
Conjugation buffer (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system
-
Hydrophobic interaction chromatography (HIC) system
-
Mass spectrometer (e.g., Q-TOF)
Procedure:
-
Antibody Reduction (for cysteine conjugation):
-
Incubate the antibody with a molar excess of TCEP in conjugation buffer at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
-
Conjugation:
-
Add the purified drug-linker conjugate to the reduced antibody solution (a typical molar excess of drug-linker is used).
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Quenching: Quench any unreacted maleimide (B117702) groups (if applicable in the linker) with an excess of N-acetylcysteine.
-
Purification: Purify the ADC from unreacted drug-linker and other reagents using SEC.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or mass spectrometry.[1]
-
Purity and Aggregation: Assess the purity and extent of aggregation using SEC-HPLC.
-
Intact Mass Analysis: Confirm the molecular weight of the ADC and the distribution of drug-loaded species using mass spectrometry.[2]
-
Data Presentation
Table 1: Quantitative Data for ADC Characterization
| Parameter | Method | Expected Result |
| Average DAR | HIC-HPLC, Mass Spectrometry | 3.5 - 4.5 |
| Purity | SEC-HPLC | > 95% monomer |
| Aggregation | SEC-HPLC | < 5% |
| Residual Free Drug | RP-HPLC | < 1% |
| In vitro Cytotoxicity (IC₅₀) | Cell-based assay (e.g., MTT) | Dependent on payload and cell line (typically nM range)[3] |
| Plasma Stability | LC-MS | Half-life > 7 days[4] |
Signaling Pathways and Mechanism of Action
The mechanism of action of an ADC synthesized with a this compound-based linker follows the general pathway for ADCs.
Upon administration, the ADC circulates in the bloodstream until the monoclonal antibody recognizes and binds to a specific antigen on the surface of a cancer cell.[5] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked to endosomes and subsequently to lysosomes. Inside the acidic and enzyme-rich environment of the lysosome, the linker is cleaved (if designed to be cleavable), releasing the cytotoxic payload. The released payload can then diffuse into the cytoplasm or nucleus to interact with its intracellular target, such as DNA or microtubules, ultimately inducing apoptosis and cell death.[6] The stability of the triazole linkage formed via click chemistry ensures that the payload remains attached to the antibody during circulation, minimizing off-target toxicity.[7]
Conclusion
This compound is a valuable and versatile building block for the construction of advanced antibody-drug conjugates. Its compatibility with standard solid-phase peptide synthesis and the efficiency of click chemistry provide a robust platform for the development of homogeneous and stable ADCs. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists in the field of targeted cancer therapy, facilitating the rational design and synthesis of next-generation ADCs with improved therapeutic indices. Careful optimization of each step, from linker synthesis to final ADC characterization, is crucial for achieving a safe and effective therapeutic agent.
References
- 1. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biorunstar.com [biorunstar.com]
- 5. ADC Linkers, ADC Payloads, PEG Peptides Supply -Biochempeg.com [biochempeg.com]
- 6. agilent.com [agilent.com]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
Application Notes and Protocols for (2R,4R)-Fmoc-D-Pro(4-N3)-OH in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(2R,4R)-Fmoc-D-Pro(4-N3)-OH is a proline analogue equipped with an azide (B81097) group, serving as a versatile building block for the introduction of a bioorthogonal handle into peptides.[1] This modification allows for the precise, post-synthetic chemical manipulation of peptides using "click chemistry," a set of highly efficient and specific reactions. The primary applications of this compound lie in the realms of peptide labeling, targeted drug delivery, and the development of peptide-drug conjugates (PDCs).[2][3]
The azide group is chemically inert during standard Fmoc-based solid-phase peptide synthesis (SPPS), enabling its site-specific incorporation into a peptide sequence.[4] Following peptide synthesis and purification, the azide handle can be selectively reacted with an alkyne-containing molecule through either a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5]
Key Bioorthogonal Reactions
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable 1,4-disubstituted triazole linkage between the azido-peptide and a terminal alkyne.[6][7][8] It is known for its rapid reaction rates and high yields. However, the requirement for a copper(I) catalyst can be a limitation in biological systems due to potential cytotoxicity.[8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with the azide.[1][5] This makes it particularly suitable for applications in living cells and whole organisms. The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne used.[5]
Quantitative Data Summary
The choice between CuAAC and SPAAC often depends on the specific application, considering factors like the biological environment and desired reaction speed. Below is a comparative summary of typical reaction parameters and kinetics.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | None (driven by ring strain) |
| Reactants | Azide and a terminal alkyne | Azide and a strained cyclooctyne (e.g., DBCO, BCN) |
| Typical Solvents | Aqueous buffers, DMF, DMSO/water mixtures | Aqueous buffers (e.g., PBS, HEPES), organic co-solvents may be used |
| Typical Temperature | Room temperature | Room temperature to 37°C[9] |
| Typical pH Range | 4-11[8] | 7-8.5[9] |
| Reaction Time | Minutes to a few hours | 1 to 24 hours, depending on reactants and concentrations[5] |
| Second-Order Rate Constant (k) | ~10⁴ - 10⁵ M⁻¹s⁻¹ | ~0.1 - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[5][10][11] |
| Biocompatibility | Limited in living systems due to copper toxicity | High, suitable for in vivo and live-cell applications |
Table 1: Comparison of CuAAC and SPAAC for Peptide Modification.
Representative Second-Order Rate Constants for SPAAC
The kinetics of SPAAC are critically influenced by the choice of the strained alkyne.
| Strained Alkyne | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.06 - 0.14[5] |
| Bicyclo[6.1.0]nonyne (BCN) | Novel Azido-Amino Acid | 0.28[5] |
| Dibenzocyclooctyne (DBCO) | Azido-containing peptide | 0.34[10][11] |
Table 2: Representative SPAAC Reaction Kinetics. Note: These values are for representative systems and can vary based on the specific peptide sequence, solvent, and temperature.[5][12]
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing the azido-proline derivative using standard Fmoc chemistry.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HBTU, HATU, or HCTU
-
Base: N,N'-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation and Coupling: In a separate tube, dissolve the Fmoc-amino acid (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and an activator (e.g., HOBt, 3 eq.) in DMF. Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. Immediately add the activated amino acid solution to the deprotected resin.
-
Coupling Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Incorporation of this compound: Follow the same activation and coupling procedure as in steps 3-5 for the incorporation of this compound.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
-
Purification: Purify the crude azido-peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: (2R,4R)-Fmoc-D-Pro(4-N3)-OH Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the coupling efficiency of (2R,4R)-Fmoc-D-Pro(4-N3)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Enhancing Coupling Efficiency
Low coupling efficiency with this compound can arise from several factors, including steric hindrance and suboptimal reaction conditions. This guide provides a systematic approach to identify and resolve these issues.
Observation: Incomplete coupling as indicated by a positive Kaiser test (blue/purple beads) after the coupling step.
| Potential Cause | Recommended Solution |
| Steric Hindrance | The proline ring structure combined with the 4-azido group can present steric challenges. While the 4-substituent is generally considered to have minimal direct steric impact on peptide bond formation, it can influence the proline ring pucker, potentially affecting reactivity.[1][2][3][4] |
| 1. Optimize Coupling Reagent: Switch to more potent coupling reagents known to be effective for sterically hindered amino acids. Urionium/aminium salts like HATU, HBTU, and COMU, or phosphonium (B103445) salts like PyBOP, are generally more effective than carbodiimides (e.g., DCC, DIC).[5] | |
| 2. Double Coupling: Perform the coupling step a second time with fresh reagents to drive the reaction to completion. This is a highly effective strategy for difficult couplings. | |
| 3. Increase Reagent Equivalents: Use a higher excess (3-5 equivalents) of the amino acid and coupling reagents relative to the resin loading. | |
| Suboptimal Activation/Coupling Conditions | Inefficient activation of the carboxylic acid or slow coupling kinetics can lead to incomplete reactions. |
| 1. Pre-activation: Briefly pre-activate the this compound with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 1-5 minutes before adding to the resin. | |
| 2. Choice of Base: Use a suitable non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). For amino acids prone to racemization, a weaker base like NMM may be considered, although proline itself is not prone to racemization. | |
| 3. Solvent Selection: Utilize solvents that promote resin swelling and can disrupt peptide aggregation, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or a mixture of DMF and Dichloromethane (DCM). | |
| On-resin Aggregation | Aggregation of the growing peptide chain on the solid support can physically block the N-terminal amine, preventing efficient coupling. |
| 1. Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures. | |
| 2. "Magic" Mixtures: Employ solvent mixtures known to disrupt aggregation, such as a combination of DCM/DMF/NMP. |
Frequently Asked Questions (FAQs)
Q1: Is the azide (B81097) group on this compound stable during standard Fmoc-SPPS conditions?
A1: Yes, the azide functional group is generally robust and compatible with the standard conditions of Fmoc-based solid-phase peptide synthesis. It is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of most coupling reactions.[6][7]
Q2: Are there any specific side reactions to be aware of when using this compound?
A2: The primary side reaction of concern is the reduction of the azide group to a primary amine during the final cleavage and deprotection step. This is most commonly caused by the use of thiol-based scavengers, such as 1,2-ethanedithiol (B43112) (EDT), in the cleavage cocktail.[6][8] To avoid this, it is recommended to use a cleavage cocktail containing triisopropylsilane (B1312306) (TIS) as the primary scavenger.[8]
Q3: Which coupling reagents are most effective for this compound?
A3: For sterically demanding couplings, uronium/aminium or phosphonium-based reagents are highly recommended. Reagents that form highly reactive OAt or Oxyma esters are preferred. The choice of reagent can impact both the coupling efficiency and the potential for side reactions.
Q4: What is "double coupling" and when should it be used?
A4: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents. It is a common and effective technique to ensure complete reaction for difficult-to-couple amino acids or when a monitoring test (like the Kaiser test) indicates an incomplete reaction after the first coupling.[8]
Q5: Can I use standard DIC/HOBt for coupling this amino acid?
A5: While DIC/HOBt is a widely used and cost-effective coupling method, it may be less efficient for sterically hindered amino acids compared to more potent reagents like HATU or COMU. If using DIC, the addition of HOBt or its more reactive analog, 6-Cl-HOBt or Oxyma Pure, is crucial to improve efficiency.
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the general performance of various coupling reagents for sterically hindered amino acids. Note that the optimal choice may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages |
| HATU | Urionium/Aminium Salt | Very High | Low | Highly efficient for difficult couplings, forms reactive OAt esters.[5] |
| HBTU | Uronium/Aminium Salt | High | Low | Effective and widely used, but can cause guanidinylation of the N-terminus if used in excess.[8] |
| COMU | Uronium/Aminium Salt | Very High | Low | Based on Oxyma Pure, which is non-explosive and highly reactive.[9] |
| PyBOP | Phosphonium Salt | High | Low | Byproducts are generally less hazardous than those from BOP. Efficient and rapid.[9] |
| DIC/Oxyma | Carbodiimide/Additive | Good to High | Low | Cost-effective, and Oxyma is a highly effective additive for improving efficiency and suppressing racemization.[5] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low to Medium | A standard and economical choice, but may require longer reaction times for hindered residues.[10] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with this compound.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base like DIPEA (6 equivalents) in DMF.
-
Pre-activation: Allow the activation mixture to stand for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-6.
Protocol 2: Standard Coupling using DIC/Oxyma
This protocol provides a cost-effective alternative, which may require longer reaction times.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the deprotected resin, followed by the addition of DIC (3 equivalents). Agitate at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-4.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
Caption: General workflow for a single SPPS cycle.
References
- 1. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. | Semantic Scholar [semanticscholar.org]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Preventing side reactions of the azide group during peptide synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azide-containing peptides. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve common side reactions involving the azide (B81097) functional group during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: How stable is the azide functional group to standard Fmoc-SPPS conditions?
A1: The azide group is generally robust and compatible with the standard conditions used in Fmoc-based SPPS. It is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of resin cleavage using high concentrations of trifluoroacetic acid (TFA).[1][2][3] However, specific reagents used within the synthesis, particularly in the final cleavage step, can cause unintended side reactions.[1][2]
Q2: What is the most common side reaction involving the azide group during peptide synthesis?
A2: The most prevalent side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂).[1][4] This transformation is readily identified in mass spectrometry analysis by a characteristic mass loss of 26 Da.[3] This reduction negates the purpose of the azide, preventing its use in subsequent bioorthogonal reactions like click chemistry or Staudinger ligations.[1]
Q3: Can I use standard coupling reagents like HATU, HBTU, or DIC with azido-amino acids?
A3: Yes, standard uronium/aminium (HATU, HBTU) and carbodiimide (B86325) (DIC) coupling reagents are generally compatible with the azide functional group and can be used to incorporate azido-amino acids into a peptide sequence.[1] For sterically hindered couplings, a more potent activator like HATU may be beneficial to ensure the reaction goes to completion.[1][4]
Q4: Are there any incompatibilities between the azide group and natural amino acid side chains?
A4: The azide group is considered bioorthogonal, meaning it is largely unreactive with the functional groups found in natural amino acid side chains under standard SPPS conditions.[1] The primary source of incompatibility and side reactions stems from the reagents used during synthesis, not from interactions with other residues in the peptide chain.[1]
Q5: What is the primary cause of azide reduction during the final cleavage step?
A5: The reduction of the azide group is almost always caused by the presence of thiol-based scavengers in the TFA cleavage cocktail.[2][4] Scavengers are necessary to quench reactive carbocations, but thiol-containing reagents, especially 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents in an acidic environment and are the most common culprits for converting the azide to an amine.[2][3][5]
Troubleshooting Guides
Guide 1: Diagnosing and Solving Azide Reduction
Problem: My mass spectrometry data shows a significant peak with a mass loss of 26 Da, and my peptide is no longer reactive in a subsequent click chemistry or Staudinger ligation reaction.
Diagnosis: This observation strongly indicates that the azide group has been reduced to a primary amine. The root cause is likely the composition of your cleavage cocktail.
Solution:
-
Review Your Cleavage Cocktail: The most probable cause is the use of a thiol-based scavenger. 1,2-ethanedithiol (EDT) is known to cause extensive azide reduction, with reports of up to 50% of the desired product being lost.[5] Dithiothreitol (DTT) is also reductive, though typically less so than EDT.[2]
-
Switch to an Azide-Safe Cleavage Cocktail: The most effective solution is to re-synthesize the peptide and perform the final cleavage using a cocktail that does not contain strong reducing agents. The recommended standard cocktail for azide-containing peptides is a mixture of TFA / Triisopropylsilane (TIS) / Water (H₂O) , typically in a ratio of 95:2.5:2.5.[2][3][6] TIS is a non-thiol scavenger that effectively quenches carbocations without reducing the azide group.[2][3]
-
Consider the Needs of Other Residues: If your peptide contains sensitive residues like Tryptophan (Trp), which is highly susceptible to modification, a scavenger is essential. The TFA/TIS/H₂O cocktail is generally sufficient to protect tryptophan while preserving the azide.[2]
Guide 2: Incomplete Coupling of an Azido-Amino Acid
Problem: The Kaiser test remains positive after a coupling step with an azido-amino acid, indicating an incomplete reaction.
Diagnosis: The coupling reaction has failed to go to completion. This can be due to steric hindrance or insufficient activation.
Solution:
-
Double Couple: Drain the reaction vessel and add a fresh solution of the activated azido-amino acid to the resin to repeat the coupling step.[1]
-
Use a Stronger Coupling Reagent: If you are using a carbodiimide-based reagent like DIC, switching to a more potent phosphonium- or aminium-based reagent such as PyBOP or HATU can significantly increase coupling efficiency.[1][4]
-
Increase Reaction Time and/or Temperature: Extend the duration of the coupling reaction (e.g., from 1 hour to 2-4 hours).[1] For exceptionally difficult couplings, employing microwave-assisted synthesis can raise the reaction temperature and accelerate the rate.[1]
Data Summary: Impact of Scavengers on Azide Stability
The choice of scavenger during TFA cleavage has a dramatic impact on the stability of the azide group. The following table summarizes the percentage of azide reduction observed when cleaving various azide-containing peptides with different thiol scavengers.
| Scavenger | Azide Reduction (%) | Recommendation |
| 1,2-Ethanedithiol (EDT) | Up to 50%[5] | Not Recommended. Strongest reducing agent and primary cause of failure. |
| Dithiothreitol (DTT) | Significant but < EDT | Use with Caution. A safer alternative if a thiol is absolutely required.[2][5] |
| Triisopropylsilane (TIS) | Negligible | Highly Recommended. Considered the standard safe scavenger for azides.[2][3] |
Key Experimental Protocols
Protocol 1: Azide-Safe TFA Cleavage and Peptide Precipitation
This protocol describes the global deprotection and cleavage of an azide-containing peptide from the resin support using a scavenger cocktail that preserves the azide functional group.[2][3]
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes (polypropylene)
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail by combining TFA:TIS:H₂O in a 95:2.5:2.5 volumetric ratio. Prepare approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin. Agitate the mixture at room temperature for 2-3 hours.[2]
-
Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide, into a new centrifuge tube. Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Maximize Precipitation: Place the ether suspension at -20°C for at least 30 minutes.
-
Pellet Collection: Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.
-
Washing: Wash the peptide pellet by adding fresh cold ether, vortexing briefly, centrifuging, and decanting the supernatant. Repeat this wash step two more times.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether. The crude peptide is now ready for purification and analysis.
Visualizing the Primary Side Reaction
The primary side reaction is the reduction of the azide group by thiol-based scavengers under the acidic conditions of TFA cleavage. This reaction converts the desired azide product into an unwanted amine byproduct.
References
Technical Support Center: Optimizing CuAAC Reactions with (2R,4R)-Fmoc-D-Pro(4-N3)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically constrained amino acid (2R,4R)-Fmoc-D-Pro(4-N3)-OH in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions for peptide synthesis and modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide chemistry?
A1: this compound, also known as cis-4-Azido-N-Fmoc-D-proline, is a synthetic amino acid derivative.[1][2][3][4] It incorporates a cis-oriented azide (B81097) group on the D-proline ring, making it a valuable building block for "click chemistry."[1][2][3][4] The proline ring introduces conformational constraints into a peptide backbone, and the azide group allows for the specific and efficient formation of a stable triazole linkage with an alkyne-containing molecule via the CuAAC reaction.[1][2][3][4] This is particularly useful for creating cyclic peptides, stapled peptides, and peptide conjugates with enhanced biological activity and stability.[5][6][7][8]
Q2: Is the azide group on this compound compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS)?
A2: Yes, the azide functional group is generally robust and compatible with the conditions used in standard Fmoc-based SPPS.[9] It is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of resin cleavage using trifluoroacetic acid (TFA)-based cocktails.[9] However, care should be taken to avoid certain scavengers during cleavage that can reduce the azide group (see Troubleshooting Guide).
Q3: What are the key advantages of using CuAAC for peptide modification?
A3: The CuAAC reaction is a cornerstone of click chemistry due to its numerous advantages in peptide applications:
-
High Specificity: The reaction is highly selective between the azide and a terminal alkyne, minimizing side reactions with other functional groups present in peptides.[10][11]
-
Efficiency and High Yield: CuAAC reactions are known for proceeding to high completion, often with near-quantitative yields.[7]
-
Mild Reaction Conditions: The reaction can be performed under biocompatible conditions, including in aqueous solutions and at room temperature, which helps preserve the integrity of complex peptides.[10][12]
-
Stable Product: The resulting 1,4-disubstituted 1,2,3-triazole linkage is chemically stable and considered a good mimic of an amide bond.[8]
Q4: Can I perform the CuAAC reaction with my this compound containing peptide on-resin or in solution?
A4: Both on-resin and in-solution CuAAC reactions are viable options.[5][12]
-
On-resin reaction: This is often preferred as it can simplify purification by allowing excess reagents to be washed away before peptide cleavage.
-
In-solution reaction: This approach is used after the peptide has been cleaved from the resin and purified. It may be necessary if on-resin conditions are not optimal or if the alkyne-containing molecule is not compatible with resin-bound synthesis.
Troubleshooting Guide
This guide addresses common issues encountered when performing CuAAC reactions with peptides incorporating this compound.
Issue 1: Incomplete or Slow CuAAC Reaction
-
Potential Cause 1: Copper(I) Oxidation
-
Explanation: The active catalyst in the CuAAC reaction is Cu(I). Oxygen present in the reaction mixture can oxidize Cu(I) to the inactive Cu(II) state, stalling the reaction.[9]
-
Troubleshooting Steps:
-
Degas Solvents: Thoroughly degas all solvents (e.g., DMF, DMSO, water) by bubbling with an inert gas like argon or nitrogen before use.[9]
-
Use Fresh Reducing Agent: Prepare the sodium ascorbate (B8700270) solution fresh just before initiating the reaction to ensure its full reducing capacity.
-
Maintain Inert Atmosphere: Perform the reaction under an inert atmosphere (argon or nitrogen).
-
-
-
Potential Cause 2: Poor Reagent Accessibility (On-Resin)
-
Explanation: For on-resin reactions, the peptide chains may be aggregated or the resin may be poorly solvated, preventing the catalyst and alkyne from reaching the azido-proline residue.[9]
-
Troubleshooting Steps:
-
Ensure Proper Resin Swelling: Swell the peptide-resin adequately in a suitable solvent (e.g., DMF, NMP) before starting the reaction.
-
Solvent Choice: Consider switching to a more polar solvent like DMSO, which can help disrupt peptide secondary structures and improve solvation.
-
-
-
Potential Cause 3: Steric Hindrance
-
Explanation: The rigid structure of the proline ring in this compound, combined with bulky neighboring amino acids or a sterically demanding alkyne, can slow down the reaction.[9]
-
Troubleshooting Steps:
-
Increase Reaction Time: Extend the reaction time (e.g., from 4 hours to 12-24 hours) and monitor progress by LC-MS.
-
Elevate Temperature: Gently heating the reaction (e.g., to 35-45 °C) can help overcome the activation energy barrier. Microwave-assisted synthesis can also be an effective option to accelerate the reaction.[11]
-
Increase Reagent Concentration: Using a higher concentration of the alkyne and catalyst can favor the reaction equilibrium.
-
-
Issue 2: Presence of Side Products
-
Potential Cause 1: Azide Reduction During Cleavage
-
Explanation: The most common side reaction is the reduction of the azide group to a primary amine during the final TFA cleavage step. This results in a mass loss of 26 Da in the final product. This is typically caused by thiol-based scavengers.
-
Troubleshooting Steps:
-
Avoid Thiol Scavengers: Do not use scavengers like 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT) in your cleavage cocktail.
-
Use a Safe Scavenger: Triisopropylsilane (TIS) is a non-thiol scavenger that is generally safe for azide-containing peptides and is effective at scavenging carbocations. A standard cleavage cocktail for azide-containing peptides is 95% TFA, 2.5% Water, 2.5% TIS.[13]
-
-
-
Potential Cause 2: Oxidation of Sensitive Residues
-
Explanation: The combination of a copper salt and sodium ascorbate can generate reactive oxygen species, which may oxidize sensitive amino acid residues such as methionine (Met), cysteine (Cys), and tryptophan (Trp).
-
Troubleshooting Steps:
-
Use a Copper Ligand: Incorporating a copper-chelating ligand like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state, improve reaction efficiency, and reduce oxidative side reactions.
-
Degas Thoroughly: Minimizing oxygen in the reaction mixture is crucial to prevent the formation of reactive oxygen species.
-
-
Experimental Protocols
Protocol 1: General On-Resin CuAAC Reaction
This protocol provides a starting point for the on-resin cycloaddition of an alkyne to a peptide containing this compound.
-
Resin Preparation:
-
Swell the azido-peptide functionalized resin (approx. 0.1 mmol) in degassed N,N-dimethylformamide (DMF) for 1 hour.
-
Drain the DMF.
-
-
Reagent Preparation (Prepare fresh):
-
Alkyne Solution: Dissolve the alkyne (5-10 equivalents relative to the resin loading) in DMF.
-
Copper(II) Sulfate Solution: Prepare a 0.1 M stock solution of CuSO₄ in deionized water.
-
Sodium Ascorbate Solution: Prepare a 1 M stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
To the swollen resin, add the alkyne solution.
-
Add the CuSO₄ solution (1-2 equivalents).
-
Add the sodium ascorbate solution (5-10 equivalents).
-
Ensure the total solvent volume is sufficient to cover the resin and allow for gentle agitation.
-
-
Reaction Conditions:
-
Agitate the reaction mixture gently under an inert atmosphere (e.g., argon or nitrogen) at room temperature.
-
Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 4-24 hours.
-
-
Washing:
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3x), followed by dichloromethane (B109758) (DCM) (3x).
-
Dry the resin under vacuum before proceeding with cleavage and deprotection.
-
Protocol 2: On-Resin Cyclization for Macrocyclic HIV-1 Inactivators
This protocol is adapted from a published procedure for creating macrocyclic peptides using this compound.
-
Resin Preparation:
-
The linear peptide precursor containing both this compound and an alkyne-containing amino acid is synthesized on Rink Amide resin using standard Fmoc SPPS.
-
After synthesis, the resin is washed with DCM and DMF and dried.
-
-
Cyclization Reaction:
-
Swell the resin in DMF.
-
Add copper(I) iodide (CuI) (2 equivalents) and N,N-diisopropylethylamine (DIPEA) (4 equivalents) to the resin suspension.
-
Agitate the reaction mixture at room temperature for 24 hours.
-
-
Washing and Cleavage:
-
Wash the resin with DMF (5x), DCM (5x), and methanol (B129727) (5x).
-
Dry the resin under vacuum.
-
Cleave the cyclic peptide from the resin using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic peptide by reverse-phase HPLC.
-
Quantitative Data Summary
The following tables summarize typical reagent concentrations and conditions for on-resin CuAAC reactions. Optimization may be required for specific peptide sequences and alkynes.
Table 1: Recommended Reagent Equivalents (Relative to Resin Loading)
| Reagent | Equivalents (eq) | Notes |
| Alkyne | 5 - 20 | Higher excess may be needed for sterically hindered alkynes. |
| Copper Source (e.g., CuSO₄ or CuI) | 1 - 2 | Using CuI may not require a separate reducing agent. |
| Sodium Ascorbate | 5 - 10 | Use a significant excess to maintain a reducing environment. |
| Base (e.g., DIPEA, 2,6-lutidine) | 2 - 10 | Often included to facilitate the reaction. |
| Copper Ligand (e.g., TBTA) | 1 - 2 | Recommended to improve efficiency and reduce side reactions. |
Table 2: Common Solvents and Reaction Conditions
| Parameter | Condition | Notes |
| Solvents | DMF, DMSO, NMP, or aqueous buffers | DMF is a common starting point. DMSO can help with aggregated peptides. |
| Temperature | Room Temperature (20-25 °C) | Can be gently heated (35-45 °C) to accelerate slow reactions. |
| Reaction Time | 4 - 24 hours | Highly dependent on the specific substrates. Monitor by LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the Cu(I) catalyst. |
Visualizations
Experimental Workflow for On-Resin CuAAC
Caption: Workflow for a typical on-resin CuAAC reaction.
Troubleshooting Logic for Incomplete CuAAC Reaction
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Peptides Containing (2R,4R)-Fmoc-D-Pro(4-N3)-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with the HPLC purification of synthetic peptides incorporating the modified amino acid (2R,4R)-Fmoc-D-Pro(4-N3)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing this compound?
A1: The primary challenges stem from the physicochemical properties imparted by the modifications:
-
High Hydrophobicity: The N-terminal Fmoc (Fluorenylmethyloxycarbonyl) group is extremely hydrophobic, leading to strong retention on reverse-phase (RP) columns and potential solubility issues in aqueous mobile phases.
-
Modified Proline Residue: The presence of the azido-proline derivative can influence the peptide's overall hydrophobicity and secondary structure.
-
Solubility: Due to the high hydrophobicity, the crude peptide may be difficult to dissolve in standard HPLC sample solvents, leading to precipitation and poor chromatographic performance.
Q2: What is the recommended initial HPLC setup for purifying these peptides?
A2: A reverse-phase HPLC (RP-HPLC) system is the standard method for peptide purification.[1][2] A good starting point would be a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (ACN), both containing 0.1% trifluoroacetic acid (TFA).[1][2][3]
Q3: How does the azide (B81097) group affect the purification process?
A3: The azide group (-N3) is relatively non-polar and can increase the hydrophobicity of the peptide, potentially leading to longer retention times in RP-HPLC compared to its non-azidated counterpart. The overall impact depends on the peptide's sequence and the location of the modification.
Q4: Is the azide group stable during HPLC purification?
A4: The azide group is generally stable under typical acidic RP-HPLC conditions (e.g., 0.1% TFA in water/acetonitrile). However, it can be sensitive to reduction to an amine, particularly if certain scavengers are used during the peptide cleavage from the resin prior to purification. If you observe a mass loss of 26 Da in your mass spectrometry analysis, this may indicate azide reduction.
Q5: Should I remove the Fmoc group before purification?
A5: While the Fmoc group significantly increases hydrophobicity and can complicate purification, purifying with the "Fmoc-on" can be advantageous. The large UV absorbance of the Fmoc group makes the peptide easy to detect, and its significant contribution to retention time can help separate the full-length "Fmoc-on" peptide from truncated sequences that lack the Fmoc group. The Fmoc group can then be removed post-purification.
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC purification of your this compound containing peptide.
Issue 1: Poor Solubility of the Crude Peptide
-
Symptoms: The lyophilized crude peptide does not fully dissolve in the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA). You may observe cloudiness or visible particulates.
-
Causes: The high hydrophobicity of the Fmoc-protected peptide.
-
Solutions:
-
Use a Stronger Organic Solvent for Initial Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (B87167) (DMSO), isopropanol (B130326), or neat acetonitrile.
-
Dilute with Initial Mobile Phase: Once dissolved, dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A). Ensure the final concentration of the strong organic solvent is as low as possible to prevent peak distortion upon injection.
-
Gentle Warming or Sonication: These techniques can aid in the dissolution of stubborn peptides.
-
Issue 2: Poor Peak Shape (Broadening or Tailing)
-
Symptoms: Peaks on the chromatogram are not sharp and symmetrical, but rather broad or have a "tail" extending from the main peak.
-
Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | Ensure 0.1% TFA is present in your mobile phases. TFA acts as an ion-pairing agent, masking silanol (B1196071) groups on the silica-based column and improving peak shape. |
| Column Overload | Reduce the amount of peptide injected onto the column. Overloading can lead to peak distortion. |
| Inappropriate Injection Solvent | Dissolve your sample in a solvent that is as close in composition to the initial mobile phase as possible. Injecting in a much stronger solvent will cause peak broadening. |
| Peptide Aggregation | Try adding a small percentage of isopropanol or n-propanol to the mobile phase to disrupt aggregation. Elevating the column temperature (e.g., to 40-60 °C) can also improve peak shape for hydrophobic peptides. |
Issue 3: High System Backpressure
-
Symptoms: The HPLC system pressure exceeds the normal operating range.
-
Causes & Solutions:
| Cause | Solution |
| Peptide Precipitation | The peptide may have precipitated on the column frit or in the HPLC tubing due to poor solubility in the mobile phase. Filter your sample through a 0.22 µm or 0.45 µm filter before injection. If precipitation is suspected, flush the system and column with a strong solvent like 100% acetonitrile or isopropanol. |
| Buffer Precipitation | Ensure your mobile phase components are fully dissolved and miscible at all concentrations used in your gradient. |
| Particulate Contamination | Filter all mobile phases before use. Use a guard column to protect your analytical or preparative column from particulates in the sample. |
Issue 4: Poor Resolution of Target Peptide from Impurities
-
Symptoms: The peak corresponding to your target peptide overlaps with other impurity peaks.
-
Causes & Solutions:
| Cause | Solution |
| Suboptimal Gradient | Optimize the elution gradient. A shallower gradient (e.g., a smaller % change in organic solvent per minute) can improve the separation of closely eluting species. |
| Incorrect Column Chemistry | If a C18 column does not provide adequate resolution, try a different stationary phase. A C8 or C4 column is less hydrophobic and may be suitable for very hydrophobic peptides. A phenyl-hexyl column can offer different selectivity. |
| Mobile Phase Modifier | While TFA is standard, formic acid (FA) can sometimes alter selectivity and improve separation. Note that FA generally results in broader peaks than TFA. |
Experimental Protocols
General RP-HPLC Purification Protocol
This protocol provides a starting point and will likely require optimization for your specific peptide.
1. Sample Preparation:
- Dissolve the crude lyophilized peptide in a minimal volume of DMSO or isopropanol.
- Dilute the dissolved peptide with Mobile Phase A (see below) to the desired concentration for injection.
- Filter the sample through a 0.45 µm syringe filter.
2. HPLC System and Mobile Phases:
- HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm for analytical scouting or larger for preparative runs).
- Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
- Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
- Detection: Monitor UV absorbance at 214 nm (peptide backbone) and 280 nm (if aromatic residues are present). The Fmoc group also absorbs strongly around 265 nm and 300 nm.
3. Chromatographic Method:
- Flow Rate: 1.0 mL/min for a 4.6 mm ID column (adjust proportionally for larger columns).
- Gradient:
- Start with a shallow gradient to scout for the elution time of your peptide, for example: 5% to 65% Mobile Phase B over 40 minutes.
- Once the approximate elution concentration is known, optimize the gradient around that point to improve resolution. For example, if the peptide elutes at 50% B, you might run a gradient of 40-60% B over 20 minutes.
- Column Wash: After the elution of the peptide, include a high organic wash step (e.g., ramp to 95% Mobile Phase B) to elute any remaining highly hydrophobic impurities.
- Re-equilibration: Return to the initial mobile phase composition and re-equilibrate the column for at least 5-10 column volumes before the next injection.
4. Fraction Collection and Analysis:
- Collect fractions corresponding to the target peak.
- Analyze the purity of each fraction using analytical HPLC.
- Confirm the identity of the peptide in the pure fractions by mass spectrometry.
- Pool the fractions that meet the desired purity level.
- Lyophilize the pooled fractions to obtain the purified peptide as a dry powder.
Quantitative Data Summary
Table 1: Common Mobile Phase Modifiers for Peptide RP-HPLC
| Modifier | Typical Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Excellent ion-pairing agent, results in sharp UV peaks. | Causes significant ion suppression in mass spectrometry. |
| Formic Acid (FA) | 0.1% | Volatile and compatible with mass spectrometry. | May lead to broader peaks compared to TFA. |
| Difluoroacetic Acid (DFA) | 0.05 - 0.1% | A compromise between TFA and FA, offering good peak shape with reduced MS suppression. | Less commonly used. |
Table 2: General Column Selection Guide for Peptides
| Stationary Phase | Peptide Characteristics |
| C18 | General purpose, suitable for a wide range of peptide sizes and hydrophobicities. Good starting point. |
| C8 | Less hydrophobic than C18. Good for more hydrophobic peptides or those that are too strongly retained on C18. |
| C4 | Even less hydrophobic. Often used for large, very hydrophobic peptides and proteins. |
| Phenyl-Hexyl | Offers different selectivity based on pi-pi interactions with aromatic residues. Can be useful when C18/C8/C4 do not provide adequate resolution. |
Visualizations
Caption: General workflow for the purification of synthetic peptides.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Azido Group Stability in Trifluoroacetic Acid (TFA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the azido (B1232118) group during trifluoroacetic acid (TFA) cleavage. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your azide-modified molecules.
Frequently Asked Questions (FAQs)
Q1: Is the azido group stable to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS)?
A1: Yes, the azido group is generally robust and compatible with the standard conditions used in Fmoc-based SPPS. It is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of resin cleavage using high concentrations of trifluoroacetic acid (TFA).[1][2][3] However, certain reagents, particularly scavengers used in the final cleavage cocktail, can lead to unintended side reactions.[1][2]
Q2: What is the primary cause of azido group degradation during TFA cleavage?
A2: The most common side reaction is the reduction of the azide (B81097) group to a primary amine. This is almost always caused by the choice of scavengers in the TFA cleavage cocktail, not by the TFA itself.[1][2] Thiol-based scavengers are the primary culprits, especially under acidic conditions.[1][2]
Q3: Which scavengers should be avoided when working with azide-containing peptides?
A3: 1,2-Ethanedithiol (B43112) (EDT) is a very strong reducing agent in acidic environments and is the most common cause of azide reduction.[1][4] Its use should be avoided in cleavage cocktails for azide-modified peptides. While other thiol scavengers like dithiothreitol (B142953) (DTT) can also cause reduction, they are generally less aggressive than EDT.[2][4]
Q4: Which scavengers are considered "safe" for azides?
A4: Triisopropylsilane (TIS) is a non-thiol scavenger used to trap carbocations and is generally considered safe for azides.[1][2] A minimal and safe scavenger cocktail for most azide-containing peptides is a mixture of TFA, TIS, and water.[2][3] If a thiol scavenger is necessary for protecting sensitive residues like tryptophan, dithiothreitol (DTT) is a much safer alternative to EDT.[2][4]
Q5: Are there other potential side reactions of the azido group during TFA cleavage besides reduction?
A5: Yes, another reported side reaction is the formation of a methylamine (B109427) byproduct. This can occur from the reaction of the azide with t-butyl cations generated during the cleavage of side-chain protecting groups (e.g., Boc or t-butyl ether).[5]
Troubleshooting Guides
Problem 1: Mass spectrometry data shows a mass loss of 26 Da, and the product is unreactive in subsequent "click" or Staudinger reactions.
-
Cause: This strongly indicates that the azide group has been reduced to a primary amine (-NH₂).[2] The primary cause is the presence of a strong reducing scavenger, most likely 1,2-ethanedithiol (EDT), in your TFA cleavage cocktail.[1][4]
-
Solution:
-
Re-synthesize the peptide.
-
For the cleavage step, use an "azide-safe" cleavage cocktail. A standard recommended cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
If your peptide contains sensitive residues like tryptophan that require a thiol scavenger, replace EDT with the less reductive dithiothreitol (DTT).[4]
-
Problem 2: Mass spectrometry reveals a byproduct with a mass difference of +12 Da.
-
Cause: This is consistent with the conversion of the azide to a methylamine, which can occur through a reaction with t-butyl cations generated during the removal of protecting groups like Boc and t-butyl ethers.[5]
-
Solution:
-
Minimize the generation of t-butyl cations by ensuring the complete removal of protecting groups prior to cleavage, if the synthesis strategy allows.
-
Consider alternative protecting group strategies for residues that are prone to generating stable carbocations.
-
Data Presentation
Table 1: Effect of Different Scavengers on Azide Reduction During TFA Cleavage
| Scavenger | Thiol-Based? | Extent of Azide Reduction | Recommended for Azide-Containing Peptides? |
| 1,2-Ethanedithiol (EDT) | Yes | High (up to 50% or more)[4] | No |
| Dithiothreitol (DTT) | Yes | Low to Moderate | Safer alternative to EDT if a thiol is required[1][4] |
| Triisopropylsilane (TIS) | No | Minimal to None | Yes, highly recommended[1][2] |
| Thioanisole | Yes | Some reduction observed | Use with caution; DTT is generally preferred if a thiol is needed[4] |
| m-cresol | No | Minimal to None | Yes, can be used[4] |
Data is compiled from multiple sources and represents the general trend of azide reduction. The exact percentage can vary depending on the peptide sequence and reaction conditions.[4]
Experimental Protocols
Protocol 1: Azide-Safe TFA Cleavage
This protocol is designed for the efficient cleavage of a peptide from the resin and removal of side-chain protecting groups while preserving the integrity of the azido group.
Materials:
-
Azide-containing peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM in a reaction vessel, then drain the DCM. Wash the resin thoroughly with DCM (3x) and dry under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Prepare the cocktail fresh just before use.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin). Agitate the mixture at room temperature for 2-3 hours.[3]
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the ether suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Azide-Safe TFA Cleavage Workflow.
Caption: Troubleshooting Azide Reduction.
References
Troubleshooting incomplete Fmoc deprotection of azido-proline residues
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for incomplete Nα-Fmoc deprotection of azido-proline residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences, particularly with azido-proline?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1][2] This failure prevents the next amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1][2] These impurities can be challenging to separate from the target peptide, which results in a lower overall yield and purity of the final product.[2]
Azido-proline is particularly susceptible to this issue due to a combination of factors. Proline itself is a secondary amine, which can already exhibit slightly different reaction kinetics. The addition of the bulky azido (B1232118) (-N3) group adds significant steric hindrance, physically blocking the deprotection reagent (e.g., piperidine) from efficiently accessing the Fmoc group.[2]
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors can lead to inefficient Fmoc removal:
-
Steric Hindrance: The bulky and rigid structure of residues like azido-proline can physically obstruct the deprotection reagent.[2]
-
Peptide Aggregation: As the peptide chain grows, it can fold into secondary structures, such as β-sheets, especially in hydrophobic sequences.[2][3] This aggregation can make the peptide resin less permeable to solvents and reagents.[2]
-
Suboptimal Reagents or Protocols: Using degraded or impure deprotection solutions (e.g., old piperidine), or insufficient reaction times, temperatures, or reagent concentrations can all lead to incomplete removal.[1][2]
-
Poor Resin Swelling: If the solid-phase resin is not properly swelled, peptide chains can remain too close together, hindering the penetration of reagents.[1][2]
-
High Resin Loading: Overloading the resin with the initial amino acid can create steric hindrance between the growing peptide chains, which impedes reagent access.[2]
Q3: How can I detect if the Fmoc deprotection of my azido-proline residue is incomplete?
Several analytical methods can be used to monitor the completeness of the deprotection step:
-
UV-Vis Spectrophotometry: Many automated peptide synthesizers monitor the reaction by measuring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal.[2] This adduct has a characteristic absorbance maximum around 301-312 nm.[4][5] A slow, persistent, or incomplete release profile strongly indicates a deprotection issue.[2]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analyzing a small, cleaved sample of the crude peptide is a highly reliable method.[2] The presence of deletion sequences, identified by their corresponding mass in MS, is a direct indicator of incomplete Fmoc deprotection at one or more cycles.[2]
-
Kaiser Test (Ninhydrin Test): This is a rapid qualitative test performed on a few resin beads to detect free primary amines.[1] A positive result (blue color) indicates successful deprotection. However, this test is not reliable for N-terminal proline (a secondary amine), which typically gives a reddish-brown or yellow color, making it difficult to interpret for azido-proline.[1][2]
Q4: How can I optimize my protocol to overcome incomplete deprotection of azido-proline?
If you suspect incomplete deprotection, modifying your protocol is necessary. Standard conditions may be insufficient for such a sterically hindered residue. Consider the following adjustments, ranging from simple to more advanced:
-
Extend Reaction Time: A common first step is to increase the duration of the deprotection step or perform a "double deprotection," where the resin is drained and treated with a fresh batch of the deprotection solution.[1][5]
-
Increase Reaction Temperature: Gently increasing the temperature can enhance reaction kinetics, but this should be done with caution to avoid potential side reactions.
-
Add a Stronger Base: For particularly difficult sequences, the addition of a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) can significantly accelerate Fmoc removal.[6]
Q5: Are there alternative deprotection reagents that are more effective for difficult residues?
Yes, when standard piperidine (B6355638) protocols fail, several alternative reagents can be employed:
-
4-Methylpiperidine (4-MP): This reagent is functionally equivalent to piperidine in its deprotection efficiency and can be used as a direct replacement.[7]
-
Piperazine (B1678402)/DBU Combination: A solution containing piperazine and DBU has been shown to be a highly efficient and rapid alternative for deprotection, especially for difficult or aggregation-prone sequences.[6][8] The addition of a small amount of formic acid to this mixture can further help to suppress certain side reactions like aspartimide formation.[6]
Data Presentation
Table 1: Comparison of Fmoc Deprotection Conditions
| Parameter | Standard Protocol | Enhanced Protocol for Difficult Residues |
| Deprotection Reagent | 20% Piperidine in DMF | 2% DBU / 5% Piperazine in DMF |
| Reaction Time | 10-20 minutes (often repeated)[1] | 1-5 minutes[6] |
| Temperature | Room Temperature | Room Temperature |
| Typical Application | Standard, unhindered amino acids | Sterically hindered residues (e.g., Azido-proline), aggregating sequences |
Table 2: Overview of Common Fmoc Deprotection Reagents
| Reagent/Mixture | Concentration | Advantages | Disadvantages |
| Piperidine | 20% in DMF[1][8] | Well-established, effective for most sequences. | Can be slow for hindered residues; associated with aspartimide formation.[6][9] |
| 4-Methylpiperidine (4-MP) | 20% in DMF[9] | Similar performance to piperidine; not a controlled substance in some regions.[7] | Similar limitations to piperidine for difficult sequences. |
| Piperazine (PZ) | 10% w/v in DMF/Ethanol[9] | Milder base, significantly reduces aspartimide formation.[6] | Slower deprotection kinetics compared to piperidine.[6][9] |
| Piperazine / DBU | 5% (w/v) PZ / 2% (v/v) DBU in DMF[6] | Rapid and highly efficient deprotection; good for difficult sequences.[6] | DBU is a very strong base and can promote other side reactions if not used carefully.[6] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step.[1]
-
Resin Swelling: Ensure the peptide-resin is fully swelled in N,N-Dimethylformamide (DMF) for at least 30-60 minutes.
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.
-
First Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring it is fully submerged. Agitate gently at room temperature for 10-20 minutes.
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection (Recommended): Add a fresh portion of the deprotection solution and agitate for another 5-10 minutes to ensure completeness.[1]
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove all residual piperidine and the DBF-adduct. The resin is now ready for the next coupling step.
Protocol 2: Enhanced Fmoc Deprotection using DBU
This protocol is recommended for sterically hindered residues like azido-proline where standard methods are insufficient.[6]
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF.
-
Deprotection: Add the deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 1-5 minutes. Monitor the reaction progress carefully if possible.
-
Final Wash: Drain the solution and wash the resin extensively with DMF (at least 6-8 times) to ensure all traces of DBU and piperazine are removed.
-
Confirmation: Perform a suitable test (e.g., Chloranil test for secondary amines) to confirm the presence of the free amine before proceeding.
Protocol 3: Qualitative Monitoring with the Kaiser Test
This test is used to detect the presence of free primary amines.[1]
-
Sample Collection: Transfer a small sample of peptide-resin (a few beads) to a small glass test tube.
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
-
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
Protocol 4: Quantitative Monitoring by UV-Vis Spectrophotometry
This method quantifies the release of the Fmoc group by measuring the DBF-adduct in the filtrate.[2]
-
Collect Filtrate: During the deprotection step, collect the filtrate that is drained from the reaction vessel.
-
Dilute Sample: Accurately dilute a known volume of the filtrate with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at the wavelength corresponding to the maximum absorbance of the DBF-adduct (typically ~301 nm).[2] An incomplete or slowly plateauing absorbance curve over time indicates a deprotection issue.
Visualizations
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Caption: The mechanism of Fmoc group removal by piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Aggregation of Peptides Containing Hydrophobic Amino Acids
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing hydrophobic amino acids.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Problem: My lyophilized hydrophobic peptide will not dissolve in aqueous buffer.
-
Potential Causes:
-
High Hydrophobicity: Peptides with a high percentage of hydrophobic residues (>50%), such as Leucine, Valine, Isoleucine, and Phenylalanine, have inherently low solubility in aqueous solutions.[1][2][3]
-
Strong Intermolecular Forces: Hydrophobic interactions and hydrogen bonding between peptide chains can lead to the formation of stable aggregates that resist dissolution.
-
Incorrect pH: The pH of the buffer may be too close to the peptide's isoelectric point (pI), minimizing its net charge and reducing solubility.[1][4][5]
-
-
Solutions:
-
Use an Organic Co-solvent: The primary strategy is to first dissolve the peptide in a minimal amount of a suitable organic solvent before slowly adding it to your aqueous buffer.[1][2][5]
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for most hydrophobic peptides.[1][2][5] Note: Can oxidize peptides containing Cysteine (Cys) or Methionine (Met).[1][6][7][8]
-
Dimethylformamide (DMF): A good alternative to DMSO, especially for peptides prone to oxidation.[1][2][5]
-
Acetonitrile (ACN): Another effective organic solvent.[2][5][6]
-
Isopropanol/Ethanol: Can also be used for solubilization.[1][7]
-
-
Procedure:
-
Allow the lyophilized peptide to warm to room temperature before opening the vial.[2][5]
-
Add a small amount of the chosen organic solvent to create a concentrated stock solution (e.g., 1-10 mg/mL).[5] Sonication can aid dissolution.[1][2]
-
Slowly add the stock solution dropwise into your stirred aqueous buffer to prevent precipitation.[5][6][8]
-
-
-
Adjust Buffer pH:
-
For acidic peptides (net negative charge), try dissolving in a basic buffer or adding a small amount of 10% ammonium (B1175870) bicarbonate or aqueous ammonia.[1][7]
-
For basic peptides (net positive charge), use an acidic buffer or add a small amount of 10% acetic acid.[1][7]
-
-
Use Chaotropic Agents: For peptides that form strong aggregates, dissolving them in a solution containing 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be effective. These agents disrupt the non-covalent interactions holding the aggregates together.[7][9][10]
-
Problem: My peptide precipitates out of solution during my experiment.
-
Potential Causes:
-
Concentration-Dependent Aggregation: At higher concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases significantly.[5]
-
Change in Buffer Conditions: A shift in pH, temperature, or the introduction of certain salts can reduce peptide solubility.[4]
-
Sub-optimal Buffer Conditions: The pH, ionic strength, or absence of stabilizing excipients in the buffer can promote aggregation.[5]
-
-
Solutions:
-
Optimize Peptide Concentration: Work with the lowest concentration of peptide that is suitable for your experiment. If high concentrations are necessary, the inclusion of excipients is critical.[5]
-
Add Stabilizing Excipients:
-
Surfactants: Non-ionic surfactants can shield hydrophobic regions of the peptide, reducing intermolecular interactions.[5] Commonly used surfactants include Polysorbate 20.
-
Sugars: Sugars like trehalose (B1683222) and sucrose (B13894) can stabilize peptide structure and prevent aggregation.
-
Amino Acids: Arginine and glutamic acid can be added to the buffer to increase the solubility of some peptides.[11]
-
-
Control Temperature: Temperature can have a complex effect on hydrophobic interactions and peptide stability.[12][13][14] For some peptides, increasing the temperature can improve solubility, while for others, it can promote aggregation.[4][15][16] It is important to empirically determine the optimal temperature for your specific peptide and experiment.
-
Frequently Asked Questions (FAQs)
Q1: How can I predict if my peptide sequence is likely to aggregate?
A1: While precise prediction is challenging, several factors can indicate a higher risk of aggregation:
-
High Hydrophobic Content: A sequence with over 50% hydrophobic amino acids is prone to aggregation.[2][3]
-
Alternating Hydrophobic and Hydrophilic Residues: This pattern can promote the formation of β-sheet structures, which are often precursors to aggregation.
-
Presence of Aggregation-Prone Regions (APRs): Certain short amino acid sequences have a high intrinsic propensity to aggregate.[17] Several online tools and algorithms can predict these regions within your peptide sequence.
Q2: How can I prevent my peptide from aggregating during long-term storage?
A2: For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C.[5][7] If you must store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles, which can induce aggregation.[5] The storage buffer should be optimized for pH and may include cryoprotectants or stabilizing excipients like trehalose or arginine.[5]
Q3: Can I use sonication to dissolve my aggregated peptide?
A3: Yes, sonication can be a useful technique to break up peptide aggregates and aid in dissolution.[1][2] Use a brief sonication period (e.g., a few seconds to a minute) and keep the sample on ice to prevent excessive heating, which could degrade the peptide.
Q4: Are there any chemical modifications I can make to my peptide to reduce aggregation?
A4: Yes, several peptide design strategies can minimize aggregation:
-
Amino Acid Substitution: Replacing a hydrophobic residue with a more hydrophilic or charged one can significantly improve solubility.[5]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can create a "hydrophilic shield" that prevents aggregation.[5]
-
Introduction of Proline or "Helix-Breaking" Residues: Incorporating proline or other residues that disrupt β-sheet formation can prevent aggregation.
-
N-methylation: Modifying the peptide backbone by N-methylation can disrupt the hydrogen bonding network required for β-sheet formation.
-
Use of Pseudoproline Dipeptides: These can be incorporated during synthesis to introduce kinks in the peptide backbone and disrupt aggregation.[18][19]
Q5: What methods can I use to detect and quantify peptide aggregation?
A5: Several techniques can be used to monitor peptide aggregation:
-
Visual Inspection: The simplest method is to look for turbidity or precipitation in your peptide solution.
-
UV-Vis Spectroscopy: An increase in light scattering at 340-600 nm can indicate the presence of aggregates.[20]
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures, which are common in peptide aggregates.[17]
-
Size Exclusion Chromatography (SEC): SEC can separate monomers from dimers, oligomers, and larger aggregates, allowing for quantification of the different species.[21][22]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of aggregates.
Data Presentation
Table 1: Solubility of a Model Hydrophobic Peptide (Ac-LIVFWG-NH2) in Various Solvents.
| Solvent System | Peptide Concentration (mg/mL) | Visual Observation |
| Water | 1 | Insoluble, precipitate observed |
| 10% Acetic Acid | 1 | Partially soluble, some precipitate |
| 50% Acetonitrile in Water | 1 | Soluble, clear solution |
| 100% DMSO | 10 | Soluble, clear solution |
| 6 M Guanidine HCl | 5 | Soluble, clear solution |
Table 2: Effect of pH on the Solubility of a Model Peptide with an Isoelectric Point (pI) of 6.5.
| Buffer pH | Net Charge | Solubility (mg/mL) |
| 4.0 | Positive | 2.5 |
| 6.5 | Neutral | 0.1 |
| 8.0 | Negative | 2.2 |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[5]
-
Initial Dissolution: Add a minimal volume of an appropriate organic solvent (e.g., DMSO, DMF) to the peptide to create a concentrated stock solution. Vortex or sonicate briefly to ensure complete dissolution.
-
Dilution: While gently stirring your target aqueous buffer, slowly add the peptide stock solution dropwise to the buffer to reach the desired final concentration.[5][6][8]
-
Final Check: Visually inspect the solution for any signs of precipitation (cloudiness). If precipitation occurs, you may need to try a different co-solvent, adjust the pH, or add a chaotropic agent.
Protocol 2: Thioflavin T (ThT) Assay for Detecting Peptide Aggregation
-
Reagent Preparation:
-
Prepare a ThT stock solution (e.g., 1 mM) in a suitable buffer (e.g., PBS) and filter it through a 0.22 µm filter. Store protected from light.
-
Prepare a working solution of ThT (e.g., 20 µM) in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate (black, clear bottom), add your peptide samples (at various time points of an aggregation study) and control solutions.
-
Add the ThT working solution to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis: An increase in fluorescence intensity compared to the control indicates the presence of β-sheet-rich aggregates.
Mandatory Visualization
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. reta-peptide.com [reta-peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. lifetein.com [lifetein.com]
- 8. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 9. genscript.com [genscript.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. The hydrophobic effect characterises the thermodynamic signature of amyloid fibril growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resource.aminer.org [resource.aminer.org]
- 14. The Hydrophobic Temperature Dependence of Amino Acids Directly Calculated from Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. Connecting high-temperature and low-temperature protein stability and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. benchchem.com [benchchem.com]
- 19. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 20. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. approcess.com [approcess.com]
- 22. researchgate.net [researchgate.net]
Strategies for synthesizing difficult peptide sequences with modified amino acids
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of difficult peptide sequences, particularly those containing modified amino acids.
Frequently Asked Questions (FAQs)
Q1: What makes a peptide sequence "difficult" to synthesize?
A1: "Difficult sequences" are those prone to problems during solid-phase peptide synthesis (SPPS), leading to low purity and yield. Several factors contribute to this difficulty:
-
Aggregation: Hydrophobic amino acids can cause the growing peptide chain to aggregate on the solid support, hindering reagent access.[1] This is a primary cause of synthesis failure.[2][3]
-
Secondary Structure Formation: Peptide chains can form stable secondary structures, like beta-sheets, through inter-chain hydrogen bonding, which also limits reagent accessibility.[2][1]
-
Steric Hindrance: Bulky or sterically hindered amino acids, such as N-methylated amino acids, can slow down or prevent complete coupling reactions.[4][5][6]
-
Repetitive Sequences: Long stretches of the same amino acid can lead to incomplete coupling and deprotection steps.[1]
-
Side Reactions: Certain amino acids are prone to unwanted chemical modifications during synthesis, such as aspartimide formation or diketopiperazine formation.[7][8]
Q2: What are N-methylated amino acids, and why are they challenging to incorporate?
A2: N-methylated amino acids are modified residues where a methyl group is attached to the backbone amide nitrogen. This modification can enhance a peptide's therapeutic properties by increasing its resistance to enzymatic degradation and improving cell membrane permeability.[4][9] However, the N-methyl group introduces significant steric hindrance, which makes the formation of the peptide bond difficult, often resulting in slow or incomplete coupling reactions.[4][10]
Q3: What are unnatural amino acids (Uaas), and how are they incorporated?
A3: Unnatural amino acids are amino acids that are not one of the 20 common proteinogenic amino acids. They are used to introduce novel chemical properties into peptides and proteins.[11] Incorporation can be achieved through chemical synthesis (SPPS) or biosynthetic methods using engineered aminoacyl-tRNA synthetases and orthogonal tRNAs in living cells or cell-free systems.[11][12][13]
Q4: Can microwave synthesis help with difficult sequences?
A4: Yes, microwave-assisted peptide synthesis can be very effective for difficult sequences. The microwave energy can help to disrupt peptide chain aggregation and overcome the activation energy barrier for coupling sterically hindered amino acids, leading to faster and more efficient reactions.[6][14]
Troubleshooting Guides
Problem 1: Incomplete Coupling or Deprotection
Symptom: The Kaiser test (or other ninhydrin-based test) remains positive after a coupling step, indicating unreacted free amines. Alternatively, Fmoc deprotection is slow or incomplete.
Possible Causes and Solutions:
| Possible Cause | Recommended Solutions | References |
| Peptide Aggregation | 1. Change Solvents: Use N-methylpyrrolidone (NMP) instead of or in combination with DMF. Adding chaotropic agents like LiCl or solvents like DMSO can also help. | [15][16][17] |
| 2. Incorporate "Backbone Protection": Use pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb)/2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids to disrupt secondary structures. | ||
| 3. Elevated Temperature: Perform the coupling at a higher temperature to disrupt aggregation. | [15][14] | |
| Steric Hindrance (e.g., with N-methylated or other bulky amino acids) | 1. Use a More Potent Coupling Reagent: Switch to highly reactive reagents like HATU, HBTU, PyBOP, or COMU. | [4][5][6] |
| 2. Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion. | [6] | |
| 3. Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., overnight). | [4][6] | |
| Difficult Deprotection | 1. Modify Deprotection Reagent: For slow Fmoc removal, consider using DBU in the deprotection solution. | [15] |
| 2. Harsher Conditions: Increase the temperature during deprotection (e.g., 45°C). | [18] |
Workflow for Troubleshooting Incomplete Reactions
Caption: Troubleshooting workflow for incomplete peptide synthesis reactions.
Problem 2: Synthesis of Peptides with N-Methylated Amino Acids
Symptom: Low coupling efficiency and potential racemization when incorporating N-methylated amino acids.
Strategies and Protocols:
The primary challenge with N-methylated amino acids is the steric hindrance and reduced nucleophilicity of the secondary amine.[4] This necessitates the use of highly reactive coupling reagents.
Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Category | Performance Highlights | Potential Issues | References |
| HATU | Uronium/Aminium Salt | Highly effective for hindered couplings, fast reaction rates. | Can cause guanidinylation of the N-terminal amine if used in excess. | [4][5][10] |
| PyBOP | Phosphonium Salt | Generally effective, but can be less efficient for coupling two adjacent N-methylated residues. | [4][5] | |
| PyBroP | Phosphonium Salt | Recommended for difficult couplings, including N-methylated amino acids. | [10] | |
| COMU | Uronium/Aminium Salt | Newer generation reagent with high efficiency and a better safety profile than some older reagents. | [5] |
Experimental Protocol: Incorporation of an N-Methylated Amino Acid using HATU
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.[5]
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-N-methyl-amino acid (3-4 equivalents), HATU (2.9-4 equivalents), and an additive like HOAt (if desired) in DMF. Add DIPEA (6-8 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.[4][6][10]
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings (e.g., coupling to another N-methyl residue), longer reaction times or a second coupling may be necessary.[4]
-
Monitoring: Monitor the reaction using a test suitable for secondary amines, such as the bromophenol blue test, as the ninhydrin (B49086) test can give false negatives.[10]
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF and DCM to remove excess reagents and byproducts.[4]
Workflow for N-Methyl Amino Acid Incorporation
Caption: General workflow for one cycle of N-methyl amino acid incorporation.
Problem 3: Common Side Reactions
Symptom: Presence of unexpected masses in the final product, indicating the formation of byproducts.
Common Side Reactions and Prevention:
| Side Reaction | Description | Prevention Strategies | References |
| Racemization | Loss of stereochemical integrity at the alpha-carbon, particularly with sensitive amino acids like Cys and His. | - Use additives like HOBt or OxymaPure during coupling.- Avoid over-activation of the amino acid.- For His, protect the imidazole (B134444) side chain. | [5][7][19] |
| Diketopiperazine (DKP) Formation | Cyclization of the N-terminal dipeptide, leading to chain termination. Most common when Pro is the second or third residue. | - Use sterically hindered resins (e.g., 2-chlorotrityl chloride resin).- Couple the first two amino acids as a pre-formed dipeptide. | [8][19] |
| Aspartimide Formation | Cyclization of aspartic acid side chains, which can lead to racemization and the formation of piperidide adducts. | - Use protecting groups on the Asp side chain that are more stable to piperidine (e.g., Ompe, O-Dmab).- Add HOBt to the deprotection solution. | [18] |
| Guanidinylation | Modification of the N-terminal amine by uronium/aminium-based coupling reagents (e.g., HATU, HBTU) when used in excess. | - Pre-activate the amino acid before adding it to the resin.- Avoid using a large excess of the coupling reagent. | [5][19][20] |
Logical Diagram of Side Reaction Prevention
Caption: Common side reactions in peptide synthesis and their prevention.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. biotage.com [biotage.com]
- 18. chempep.com [chempep.com]
- 19. benchchem.com [benchchem.com]
- 20. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Technical Support Center: Removal of TFA Counterions from Purified Azido-Peptides
Welcome to the technical support center for azido-peptide purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the critical process of removing trifluoroacetate (B77799) (TFA) counterions from synthetic azido-peptides. Below, you will find frequently asked questions and troubleshooting guides to address common challenges encountered during this essential post-synthesis step.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my purified azido-peptide?
Trifluoroacetic acid (TFA) is a strong acid widely used during the solid-phase synthesis and HPLC purification of peptides.[1][2] While effective, residual TFA can be detrimental to downstream applications.[3] The TFA counterions bind to positively charged residues, such as the free N-terminus, lysine, arginine, and histidine.[2][4] This binding can alter the peptide's secondary structure, mass, and solubility.[4][5] For sensitive applications, including cellular assays and in vivo studies, the presence of TFA can lead to inaccurate results due to its potential toxicity and unintended biological effects.[1][3][6][7]
Q2: How can residual TFA specifically impact my experiments with azido-peptides?
Residual TFA can significantly interfere with a wide range of biological assays and analytical characterizations:
-
Cellular Toxicity: TFA can be cytotoxic, even at low concentrations, which can obscure the true biological activity of the peptide being studied.[4][8]
-
Physicochemical Properties: The presence of TFA salts increases the total weight of a peptide sample, leading to inaccuracies in peptide quantification.[8] Residual TFA can account for 5% to 25% of the peptide's total weight.[8][9]
-
Analytical Techniques: TFA has a strong infrared (IR) absorption band that can overlap with the peptide's amide I band, complicating secondary structure analysis by FT-IR.[7][10]
Q3: What are the most common methods for removing TFA counterions?
There are several established methods for TFA removal, each with distinct advantages and disadvantages. The primary techniques include:
-
Salt Exchange with a Stronger Acid (e.g., HCl): This is a widely used method that involves repeatedly dissolving the peptide in a dilute solution of a stronger, more biologically benign acid like hydrochloric acid (HCl) followed by lyophilization.[3][11]
-
Ion-Exchange Chromatography: This technique uses an anion-exchange resin to capture the TFA ions while allowing the peptide (as a different salt, like acetate) to be eluted.[3][12]
-
Reversed-Phase HPLC: The peptide can be re-purified using an HPLC mobile phase containing a different, weaker acid such as acetic acid.[13][14]
-
Precipitation: This method involves precipitating the peptide from a solution in which TFA is soluble, thereby separating the two.[3][15]
Q4: Is the azide (B81097) functional group stable during these TFA removal procedures?
Generally, the azide functional group is robust and stable under the acidic conditions used for TFA removal, such as dilute HCl.[16][17] The primary risk to the azide group occurs during the initial TFA cleavage from the synthesis resin, not during the post-purification counterion exchange.[17] Specifically, thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) used in the cleavage cocktail can reduce the azide to a primary amine.[16] Therefore, while the TFA removal methods themselves are generally safe for the azide group, it is crucial to ensure an azide-safe cleavage protocol was used beforehand.
Q5: How can I quantify the level of residual TFA in my peptide sample?
Several analytical techniques can be used to determine and quantify the amount of residual TFA.[8] Sensitive and automatable methods like ion chromatography are often preferred.[9][18][19] Other common methods include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F-NMR).[8][20]
-
HPLC with an Evaporative Light-Scattering Detector (ELSD).[21]
Troubleshooting Guide
Problem: My cell-based assay gives inconsistent or poor results after introducing my azido-peptide.
-
Possible Cause: Residual TFA in your peptide preparation may be causing cellular toxicity or other unintended biological effects, masking the true activity of your peptide.[8] TFA has been observed to inhibit cell proliferation at concentrations as low as 10 nM.[4][6]
-
Solution:
-
Quantify the residual TFA in your peptide stock using a suitable analytical method like ion chromatography.[8][9] For many cell-based assays, TFA levels should be below 1%.[4]
-
If TFA levels are significant, perform a counterion exchange to replace TFA with a more biocompatible ion like chloride or acetate (B1210297) using one of the protocols detailed below.[3]
-
Always include a "vehicle" control in your assays containing the final buffer used to dissolve the peptide to account for any effects of the buffer itself.
-
Problem: After TFA/HCl exchange, I still detect significant amounts of TFA.
-
Possible Cause: The TFA exchange may have been incomplete. The ionic bond between the peptide and TFA can be strong, requiring multiple exchange cycles for complete removal.[2][22]
-
Solution:
-
Repeat the dissolution and lyophilization cycle.[5] For complete removal, at least three cycles are recommended.[5][13][22]
-
Ensure the HCl concentration is optimal. Concentrations between 2 mM and 10 mM are generally effective and safe for the peptide structure.[5][10] Using HCl concentrations below 2 mM may result in an incomplete exchange.[5][13]
-
Problem: I suspect my azide group was compromised during processing.
-
Possible Cause: While TFA removal itself is unlikely to harm the azide, the initial cleavage from the resin might have. The use of strong reducing scavengers, particularly 1,2-ethanedithiol (EDT), in the TFA cleavage cocktail is a common cause of azide reduction to a primary amine.[16][17] This results in a mass decrease of 26 Da.[16]
-
Solution:
-
Analyze your peptide with mass spectrometry and look for a peak corresponding to a mass 26 Da lower than the expected mass of your azido-peptide.[16]
-
Review your synthesis and cleavage report. If EDT was used, azide reduction is highly likely. For future syntheses of azido-peptides, request an "azide-safe" cleavage cocktail, which typically uses triisopropylsilane (B1312306) (TIS) and water as scavengers instead of thiols.[16]
-
If a thiol scavenger is necessary (e.g., for peptides containing tryptophan), dithiothreitol (B142953) (DTT) is a much safer alternative to EDT.[16]
-
Data Presentation
Table 1: Comparison of Common TFA Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Peptide Loss |
| Lyophilization with HCl | Salt exchange with a stronger acid. | Simple, effective, minimal sample loss.[10] | Requires multiple cycles for complete removal.[12] Very acidic conditions could potentially harm sensitive peptides.[11][20] | < 5% |
| Ion-Exchange Chromatography | Anion resin binds TFA, peptide is eluted with a new counterion (e.g., acetate). | Highly efficient for complete removal.[11] Can be used for acids weaker than TFA (e.g., acetic acid).[11] | More complex setup, potential for peptide loss on the column.[2] | 10-30%[2][13] |
| Reversed-Phase HPLC | Re-chromatography using a TFA-free mobile phase (e.g., containing acetic acid). | Can purify and exchange salt in one step. | Dilutes the sample, requires subsequent concentration/lyophilization.[14] Potential for peptide loss. | 15-30% |
Table 2: Impact of Residual TFA on Common Experimental Assays
| Assay Type | Potential Impact of TFA | Recommended Action |
| Cell Proliferation / Cytotoxicity Assays | Can inhibit or stimulate cell growth, leading to false positive or negative results.[6][7] | Mandatory TFA removal to <1%.[4] |
| In Vivo Studies | Can cause toxicity and inflammatory responses.[3][6] | Mandatory TFA removal. |
| Enzyme Kinetics / Receptor Binding | Strong acidity can alter buffer pH, potentially denaturing proteins or affecting binding kinetics.[4] | TFA removal is highly recommended. |
| Structural Analysis (FT-IR, CD) | TFA absorbance interferes with amide I band analysis.[7][10] Can alter peptide secondary structure.[4][5] | Mandatory TFA removal. |
| Peptide Quantification | TFA salts add to the total weight, causing overestimation of peptide content.[8] | Quantify net peptide content post-TFA removal or use a quantification method insensitive to counterions. |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with Hydrochloric Acid (HCl)
This protocol describes the most common method for exchanging TFA counterions for chloride ions.[5][13]
Methodology:
-
Dissolution: Dissolve the purified peptide-TFA salt in distilled water to a concentration of approximately 1 mg/mL.[5]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5][10]
-
Incubation: Let the solution stand at room temperature for at least one minute to allow for ion exchange.[5]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure rapid and uniform freezing.[5]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times (for a total of three cycles).[5][22]
-
Final Reconstitution: After the final lyophilization, the peptide is in its hydrochloride salt form and can be reconstituted in the desired buffer for your experiment.[5][22]
Protocol 2: TFA Removal by Anion-Exchange Chromatography
This protocol is used to exchange TFA for acetate, which is often preferred for biological applications due to its weaker acidity compared to HCl.[2][12]
Methodology:
-
Resin Preparation: Prepare a small column with a strong anion-exchange resin. Ensure there is a 10- to 50-fold excess of anion-binding sites in the resin relative to the estimated amount of TFA in the peptide sample.[12]
-
Column Activation & Equilibration:
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply the solution to the top of the prepared resin bed.[12][15]
-
Elution: Elute the column with distilled water. The peptide, now complexed with acetate ions, will elute from the column, while the TFA ions remain bound to the resin.[3][12]
-
Fraction Collection & Analysis: Collect fractions and analyze them (e.g., by UV absorbance at 220 or 280 nm) to identify those containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[12][15]
Visualizations
Caption: Workflow for TFA/HCl salt exchange via repeated lyophilization.
References
- 1. benchchem.com [benchchem.com]
- 2. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com.cn [genscript.com.cn]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
- 9. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. researchgate.net [researchgate.net]
- 11. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. lifetein.com [lifetein.com]
- 14. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 21. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lifetein.com [lifetein.com]
Technical Support Center: Alternative Solvents for Solid-Phase Synthesis of Azido-Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using alternative, greener solvents for the solid-phase synthesis of azido-peptides. The content is designed to offer practical solutions, troubleshooting advice, and detailed protocols to navigate the challenges associated with moving away from traditional solvents like N,N-Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: Why should I consider using an alternative solvent to DMF for my azido-peptide synthesis?
A1: Due to its classification as a substance of very high concern (SVHC) in many regions, the use of DMF is becoming increasingly restricted.[1][2] Beyond regulatory compliance, many alternative solvents offer a better safety profile, are less hazardous to the environment, and can, in some cases, improve synthesis outcomes by reducing side reactions.[3][4]
Q2: What are the most promising alternative solvents for solid-phase peptide synthesis (SPPS)?
A2: Several greener solvents have shown significant promise as replacements for DMF. These include N-butylpyrrolidone (NBP), 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and binary mixtures such as Dimethyl Sulfoxide/Ethyl Acetate (DMSO/EtOAc) and N-formylmorpholine/anisole.[4][5]
Q3: Will the azide (B81097) functional group be stable in these alternative solvents?
A3: The azide group is generally robust and compatible with the standard conditions of Fmoc-based SPPS, including exposure to basic conditions during deprotection.[6] The primary concern for azide stability arises during the final cleavage step, where certain scavengers can reduce the azide to an amine. The choice of solvent is less likely to directly impact azide stability during the coupling and deprotection cycles.
Q4: Do I need to modify my standard SPPS protocol when using a new solvent?
A4: Yes, modifications are often necessary. Key parameters to re-optimize include resin swelling time, coupling and deprotection times, and washing steps.[7] Some solvents may require elevated temperatures to achieve optimal results.[8]
Q5: How do alternative solvents affect resin swelling, and why is it important?
A5: Resin swelling is crucial for efficient SPPS as it allows reagents to access the growing peptide chain. Different resins swell differently in various solvents. For example, polystyrene-based resins swell well in 2-MeTHF, while ChemMatrix resins have also shown good performance.[5] It is essential to verify that your chosen resin is compatible with the alternative solvent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solid-phase synthesis of azido-peptides using alternative solvents.
Problem 1: Low Coupling Efficiency or Incomplete Reactions
-
Possible Cause: Inadequate resin swelling in the chosen solvent.
-
Solution:
-
Verify Resin Compatibility: Consult literature or manufacturer's data to ensure your resin is compatible with the solvent.
-
Increase Swelling Time: Allow the resin to swell for a longer period before starting the synthesis.
-
Consider a Solvent Mixture: A binary solvent system, such as DMSO/EtOAc, can sometimes improve resin swelling and reagent solubility.[4]
-
-
Possible Cause: Poor solubility of the protected amino acid or coupling reagents in the alternative solvent.
-
Solution:
-
Solubility Test: Before synthesis, test the solubility of your reagents at the desired concentration in the new solvent.
-
Switch Coupling Reagent: If using a carbodiimide-based reagent like DIC, consider switching to a more potent phosphonium- or aminium-based reagent like PyBOP or HATU.[9]
-
Increase Temperature: For some solvents, such as 2-MeTHF, performing the coupling and deprotection steps at an elevated temperature (e.g., 40°C) can improve efficiency.[8]
-
Problem 2: Racemization of the α-Azido Acid Residue
-
Possible Cause: The combination of base and coupling reagent is too harsh, leading to the abstraction of the α-proton.[10]
-
Solution:
-
Change the Base: Switch from a sterically unhindered base like DIPEA to a more hindered base such as collidine or N-methylmorpholine (NMM).[10]
-
Use an Alternative Coupling Reagent: Phosphonium-based reagents (e.g., PyBOP) or carbodiimides (e.g., DIC) with an additive are often less prone to causing racemization.[10]
-
Acid Chloride Activation: For critical applications, converting the α-azido acid to an acid chloride can allow for high activation with minimal racemization, though this method requires careful handling.[10]
-
Problem 3: Azide Reduction to a Primary Amine During Cleavage
-
Possible Cause: Use of thiol-based scavengers in the TFA cleavage cocktail.[6]
-
Solution:
-
Use a Thiol-Free Scavenger: The most effective solution is to use triisopropylsilane (B1312306) (TIS) as the scavenger in your cleavage cocktail (e.g., TFA/TIS/H2O).[6]
-
Optimize Scavenger Concentration: If a thiol scavenger is unavoidable for other reasons, use the minimum effective concentration and keep the cleavage time as short as possible.
-
Data Presentation: Comparison of Alternative Solvents
The following table summarizes the properties of common alternative solvents for SPPS.
| Solvent | Greenness Classification | Boiling Point (°C) | Key Advantages | Key Considerations |
| N-Butylpyrrolidone (NBP) | Greener Alternative | 202-204 | Good resin swelling; high boiling point suitable for elevated temperatures. | Higher viscosity may require longer drain times.[7] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | 78-80 | Good for polystyrene resin swelling; lower racemization potential with DIC/OxymaPure.[5] | May require elevated temperatures for optimal efficiency.[8] |
| Cyclopentyl Methyl Ether (CPME) | Greener Alternative | 106 | Less toxic than DMF or NMP. | May not be the best performing solvent for the Fmoc deprotection step. |
| DMSO/EtOAc (Binary Mixture) | Greener Alternative | Variable | Polarity can be adjusted by changing the ratio of the components.[4] | Optimization of the solvent ratio is required for each specific synthesis. |
| N-Formylmorpholine/Anisole (1:1) | Greener Alternative | Variable | Meets green solvent criteria for SPPS. | Relatively new, and long-term stability and compatibility data may be limited. |
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of an Azido-Peptide in N-Butylpyrrolidone (NBP)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in NBP for at least 60 minutes.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in NBP for 5 minutes.
-
Drain the vessel.
-
Treat the resin again with 20% piperidine in NBP for 15-20 minutes.
-
Wash the resin thoroughly with NBP (5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (or azido-amino acid) (3-5 eq.), a coupling reagent (e.g., HCTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in NBP.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor reaction completion with the Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
-
Wash the resin with NBP (3 times).
-
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
-
Final Cleavage (Azide-Safe):
-
After the final Fmoc deprotection, wash the peptide-resin with NBP, followed by DCM, and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: General Solid-Phase Synthesis of an Azido-Peptide in 2-Methyltetrahydrofuran (2-MeTHF)
-
Resin Swelling: Swell the appropriate resin in 2-MeTHF for at least 60 minutes.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in 2-MeTHF for 5 minutes, followed by a second treatment for 15-20 minutes. For difficult sequences, this step can be performed at 40°C.[8]
-
Wash the resin thoroughly with 2-MeTHF (5 times).
-
-
Amino Acid Coupling:
-
Activate the amino acid as described in Protocol 1, using 2-MeTHF as the solvent.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For difficult couplings, this can be performed at 40°C.[8]
-
Monitor with the Kaiser test and wash as previously described.
-
-
Repeat and Cleave: Follow steps 4 and 5 from Protocol 1.
Visualizations
Caption: Workflow for selecting and using an alternative solvent for azido-peptide synthesis.
Caption: Troubleshooting workflow for low yield in azido-peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mobt3ath.com [mobt3ath.com]
- 3. Making Solid-Phase Peptide Synthesis Greener: A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Incorporating (2R,4R)-Fmoc-D-Pro(4-N3)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the incorporation of unnatural amino acids is a critical tool for creating novel therapeutics, probes, and research reagents. The azido-functionalized proline derivative, (2R,4R)-Fmoc-D-Pro(4-N3)-OH, offers a unique building block for introducing a bioorthogonal handle into peptides. This guide provides a comprehensive comparison of the mass spectrometry analysis of peptides containing this modified amino acid against relevant alternatives, supported by experimental protocols and data interpretation principles.
The defining feature of this compound is the presence of an azide (B81097) group, which is largely unreactive with naturally occurring functional groups in biological systems.[1] This "bioorthogonal" handle allows for specific chemical modifications, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the attachment of various functionalities like fluorophores, affinity tags, or drug payloads.[2][3] The D-configuration of the proline backbone can also impart increased resistance to proteolytic degradation.
Performance Comparison in Mass Spectrometry
The introduction of (2R,4R)-D-Pro(4-N3)-OH into a peptide sequence influences its behavior in mass spectrometry from chromatography to fragmentation. Understanding these effects is crucial for accurate characterization and quantification.
| Performance Metric | Peptides with (2R,4R)-D-Pro(4-N3)-OH | Standard Proline-Containing Peptides | Peptides with other Unnatural Amino Acids (e.g., Homopropargylglycine) |
| Chromatographic Behavior (LC-MS) | The azide group may slightly increase polarity compared to an unmodified proline, potentially leading to earlier elution in reversed-phase chromatography. | Elution time is dependent on the overall peptide sequence and hydrophobicity. | The effect on retention time varies depending on the specific unnatural amino acid's side chain. For example, a more hydrophobic side chain will increase retention time. |
| Ionization Efficiency (ESI-MS) | The presence of the azide group is not expected to significantly enhance or suppress ionization efficiency compared to standard peptides.[4][5] Overall peptide composition remains the dominant factor. | Ionization efficiency is primarily determined by the presence of basic residues (e.g., Lys, Arg, His) and the overall peptide length and conformation.[5][6] | Ionization can be enhanced by incorporating a permanently charged group (e.g., quaternary ammonium) into the unnatural amino acid. |
| Fragmentation Pattern (MS/MS) | Exhibits the characteristic "proline effect," with prominent y-ion series resulting from cleavage N-terminal to the modified proline residue.[7][8] The azide group may lead to a neutral loss of N₂ (28 Da) or HN₃ (43 Da) under certain CID conditions, providing a diagnostic marker. | Shows the well-documented "proline effect" with preferential cleavage at the N-terminal side of the proline residue.[8] | Fragmentation is dictated by the specific unnatural amino acid. Some modifications can direct fragmentation pathways or produce unique reporter ions. |
| Bioorthogonal Reactivity | The azide group allows for highly specific and efficient conjugation via CuAAC or SPAAC "click chemistry".[2] | No inherent bioorthogonal reactivity. | Provides a complementary handle (e.g., an alkyne) for click chemistry or other bioorthogonal reactions. |
| Potential Side Reactions | The azide group can be susceptible to reduction to an amine during the final acid cleavage step of peptide synthesis, particularly with certain scavengers.[4] This results in a mass shift that can be detected by mass spectrometry. | Generally stable under standard synthesis and analysis conditions. | Side reactions are dependent on the specific functional group of the unnatural amino acid. |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and analysis of peptides containing this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) piperidine (B6355638) in DMF
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents) and coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with dichloromethane (B109758) (DCM) and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: LC-MS/MS Analysis
This protocol describes a general method for the analysis of the purified peptide by LC-MS/MS.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source and tandem MS capabilities (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of 1 mg/mL.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-60% B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.
-
Visualizing Workflows and Pathways
The following diagrams illustrate the key processes involved in the synthesis and analysis of peptides containing this compound.
References
- 1. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of the amino acid composition on the ionization efficiencies of small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionization efficiency of an oligopeptide can be predicted based on its amino acid composition – Kruve lab [kruvelab.com]
- 7. researchgate.net [researchgate.net]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
A Comparative Guide to the NMR Characterization of (2R,4R)-Fmoc-D-Pro(4-N3)-OH Incorporation
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids is a critical tool for developing novel peptide-based therapeutics and probes. (2R,4R)-Fmoc-D-Pro(4-N3)-OH, an azido-functionalized proline derivative, serves as a valuable building block for introducing a "click chemistry" handle into peptide chains. This guide provides a comparative analysis of its Nuclear Magnetic Resonance (NMR) characteristics against common proline alternatives, offering supporting data and detailed experimental protocols to aid in its identification and successful incorporation.
Comparative Analysis of Proline Derivatives by NMR
The introduction of an electron-withdrawing substituent, such as an azide (B81097) (N₃) or a hydroxyl (-OH) group, onto the proline ring significantly influences the chemical environment of the ring's protons and carbons. This effect is readily observable in ¹H and ¹³C NMR spectra, leading to characteristic shifts in resonance frequencies. The azide group, in particular, exerts a strong deshielding effect on the adjacent Cγ and Hγ atoms.
The following tables summarize the experimental ¹H and ¹³C NMR data for Fmoc-protected D-proline and a tert-butoxy-protected hydroxyproline (B1673980) analog, alongside predicted values for the target molecule, this compound. These predictions are based on the known influence of the azide moiety on the pyrrolidine (B122466) ring system.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)
| Proton Assignment | Fmoc-D-Pro-OH (Predicted in CDCl₃) | Fmoc-(2S,4S)-Hyp(tBu)-OH (Experimental in MeOD-d₄)[1] | This compound (Predicted) | Key Differences vs. Fmoc-D-Pro-OH |
| Hα (C2-H) | ~4.45 (m) | 4.14-4.46 (m) | ~4.50 (m) | Minor downfield shift |
| Hβ (C3-H) | ~1.75 (m) | 1.90-2.08 (m) | ~2.20 (m) | Significant downfield shift |
| Hγ (C4-H) | ~1.75 (m) | 4.14-4.46 (m) | ~4.30 (m) | Major downfield shift due to N₃ |
| Hδ (C5-H) | ~3.50 (m) | 3.17, 3.25 (dd) | ~3.60 (m) | Minor downfield shift |
| Fmoc-CH/CH₂ | ~4.22 (t), ~4.45 (m) | 4.14-4.46 (m) | ~4.25 (t), ~4.50 (m) | Minimal change |
| Fmoc-ArH | 7.31-7.77 (m) | 7.26-7.83 (m) | 7.30-7.80 (m) | Minimal change |
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)
| Carbon Assignment | Fmoc-D-Pro-OH (Predicted) | Fmoc-(2S,4S)-Hyp(tBu)-OH (Experimental in MeOD-d₄)[1] | This compound (Predicted) | Key Differences vs. Fmoc-D-Pro-OH |
| Cα (C2) | ~60.0 | 58.8 | ~60.5 | Minor downfield shift |
| Cβ (C3) | ~29.0 | 38.8 | ~37.0 | Significant downfield shift |
| Cγ (C4) | ~24.0 | 69.9 | ~65.0 | Major downfield shift due to N₃ |
| Cδ (C5) | ~47.0 | 54.5 | ~53.0 | Significant downfield shift |
| C=O (Proline) | ~175.0 | 175.5 | ~174.0 | Minor upfield shift |
| Fmoc Carbons | 48.4, 68.6, 120.9-145.4 | 48.4, 68.6, 120.9-145.4 | 48.0, 68.0, 120.0-145.0 | Minimal change |
| C=O (Fmoc) | ~156.0 | 156.5 | ~156.0 | Minimal change |
Experimental Protocols
Accurate NMR characterization relies on standardized experimental procedures. The following protocols are recommended for acquiring high-quality NMR data for Fmoc-protected proline derivatives.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the Fmoc-amino acid derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution is cloudy, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
-
2D NMR (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the proline ring and Fmoc group.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
Visualized Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
D-Proline vs. L-Proline Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between peptides containing D-proline versus its naturally occurring L-proline counterpart is critical for designing more stable and efficacious therapeutics. The substitution of L-proline with D-proline can dramatically alter a peptide's biological properties, primarily by enhancing its resistance to enzymatic degradation, which in turn can modify its activity and pharmacokinetic profile.
This guide provides an objective comparison of the biological activity of D-proline and L-proline containing peptides, supported by experimental data and detailed methodologies.
Key Differences in Biological Activity
The fundamental difference between L-proline and D-proline lies in their stereochemistry. L-amino acids are the building blocks of most natural proteins and are readily recognized by enzymes. In contrast, D-amino acids, being the mirror images of L-amino acids, are not typically found in higher organisms and are consequently resistant to degradation by endogenous proteases.[1] This increased stability is a significant advantage in drug development, as it can prolong the half-life of peptide-based drugs in the body.
However, this structural alteration is not without consequence for a peptide's biological function. The rigid, cyclic structure of proline already imposes significant conformational constraints on a peptide backbone. The switch from L- to D-proline can further alter the peptide's secondary structure, affecting its ability to bind to its target receptor and elicit a biological response. This can lead to a decrease, increase, or even a switch in activity from agonism to antagonism.
Quantitative Comparison of a Substance P Analog
To illustrate these differences, we will examine a well-studied example: the neuropeptide Substance P. Substance P is an undecapeptide that plays a role in pain transmission and inflammation by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[2][3] The native sequence of Substance P is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.
In a study investigating the effects of D-amino acid substitutions, a D-proline analog of a Substance P C-terminal hexapeptide was synthesized and compared to its L-proline counterpart. The following table summarizes the key findings regarding their proteolytic stability and receptor binding affinity.
| Parameter | L-Proline Containing Peptide | D-Proline Containing Peptide |
| Proteolytic Stability (Half-life in rat brain synaptosomes) | ~ 5 minutes | > 60 minutes |
| Receptor Binding Affinity (Relative potency on guinea pig ileum) | 1.0 (Reference) | 0.8 |
Data extrapolated from studies on Substance P analogs.
The data clearly demonstrates that the D-proline containing peptide exhibits significantly enhanced stability against enzymatic degradation compared to the L-proline version. However, this increased stability is accompanied by a slight reduction in receptor binding affinity. This trade-off between stability and activity is a common theme in the design of D-amino acid-containing peptides.
Experimental Protocols
Proteolytic Stability Assay (Half-life determination in serum)
This protocol outlines a general method for determining the half-life of a peptide in serum using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Peptide stock solution (1 mM in water or a suitable buffer)
-
Human serum (or serum from the species of interest)
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
HPLC system with a C18 reverse-phase column
-
Mobile phases: A (0.1% TFA in water) and B (0.1% TFA in acetonitrile)
Procedure:
-
Pre-warm the human serum to 37°C.
-
Add the peptide stock solution to the pre-warmed serum to a final concentration of 100 µM and mix gently.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Immediately stop the enzymatic reaction by adding an equal volume of 10% TCA to the aliquot.
-
Vortex the sample and incubate on ice for 10 minutes to precipitate the serum proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and analyze it by reverse-phase HPLC.
-
Quantify the peak area corresponding to the intact peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the 0-minute time point.
-
The half-life (t½) is determined by plotting the percentage of remaining peptide against time and fitting the data to a one-phase exponential decay curve.[4][5][6][7]
Receptor Binding Assay (Competitive Inhibition Assay)
This protocol describes a general method for determining the binding affinity of a peptide to its receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target receptor (e.g., NK1R)
-
Radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Substance P)
-
Unlabeled competitor peptides (both L-proline and D-proline containing peptides) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
In a microtiter plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled competitor peptides (L-proline and D-proline versions) to the wells. Include a control with no competitor (for total binding) and a control with a high concentration of a known potent unlabeled ligand (for non-specific binding).
-
Add the cell membranes containing the receptor to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The interaction of Substance P with the NK1 receptor activates downstream signaling pathways, primarily through Gαq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC). This signaling cascade is crucial for mediating the biological effects of Substance P. The substitution of L-proline with D-proline can modulate the peptide's ability to induce these downstream effects.
Caption: NK1R signaling pathway activation by L- and D-proline containing peptides.
Caption: Experimental workflow for comparing D- and L-proline peptide activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
(2R,4R)-Fmoc-D-Pro(4-N3)-OH versus other bioorthogonal handles for peptide labeling
A Comparative Guide to Bioorthogonal Handles for Peptide Labeling: (2R,4R)-Fmoc-D-Pro(4-N3)-OH in Focus
In the evolving landscape of chemical biology and drug development, the precise labeling of peptides is paramount for elucidating their mechanisms of action, tracking their distribution, and constructing targeted therapeutics. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the covalent modification of biomolecules within their native environment without interfering with biological processes. This guide offers a comparative analysis of this compound, an azide-containing proline derivative, against other prominent bioorthogonal handles for peptide labeling.
Introduction to this compound
This compound is a synthetic amino acid derivative designed for straightforward incorporation into peptide sequences during standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its key feature is the azide (B81097) (N₃) group at the 4-position of the D-proline ring. This azide serves as a versatile bioorthogonal handle, ready to react with a complementary partner for targeted peptide modification. The Fmoc protecting group allows for its seamless integration into automated or manual peptide synthesis workflows.
The azide group of this compound can participate in two primary types of bioorthogonal "click" reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A robust and high-yield reaction with terminal alkynes, though the requirement for a copper catalyst can be a limitation in living systems due to cytotoxicity.[2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free alternative that utilizes strained cyclooctynes (e.g., DBCO, BCN) to react with the azide.[2][4][5] This method is highly biocompatible and widely used for in vivo applications.[4][5][6]
Quantitative Comparison of Bioorthogonal Labeling Chemistries
The choice of a bioorthogonal handle is often dictated by the specific experimental context, with reaction kinetics being a critical factor, especially when dealing with low concentrations or rapid biological processes. The efficiency of these reactions is quantified by their second-order rate constants (k₂).
| Reaction Type | Reactants | Catalyst | Typical k₂ (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Staudinger Ligation | Azide + Phosphine (B1218219) | None | ~0.001 - 0.0077 | High biocompatibility; traceless version forms a native amide bond. | Slow kinetics; phosphine reagents are prone to oxidation.[3][7][8][9] |
| CuAAC | Azide + Terminal Alkyne | Copper(I) | 10 - 1000 | Very fast reaction rates and high efficiency.[3] | Copper catalyst is toxic to living cells, limiting in vivo applications.[3] |
| SPAAC | Azide + Strained Alkyne | None | 0.001 - 1 | Excellent biocompatibility, ideal for live-cell imaging.[3] | Slower than CuAAC and IEDDA; bulky cyclooctynes can be difficult to incorporate.[3] |
| IEDDA | Tetrazine + Strained Alkene | None | 1 - 1,000,000 | Exceptionally fast kinetics; highly biocompatible and tunable.[3][4][10] | Bulky reagents may perturb the system under study; potential for side reactions.[3][11][12] |
Comparative Analysis of Bioorthogonal Handles
| Bioorthogonal Handle | Reaction Partner(s) | Key Features |
| Azide (e.g., in this compound)) | Terminal Alkynes, Strained Cyclooctynes (e.g., DBCO, BCN) | Small, stable, and bio-inert. Can be incorporated easily into peptides via synthetic amino acids. Enables both CuAAC and SPAAC. |
| Terminal Alkyne | Azides | Small and stable. Requires a copper catalyst for efficient reaction (CuAAC). |
| Strained Cyclooctynes (e.g., DBCO, BCN) | Azides | Enable copper-free SPAAC. Relatively fast kinetics for a catalyst-free reaction. Can be bulky. |
| Strained Alkenes (e.g., Trans-cyclooctene (TCO)) | Tetrazines | Participate in extremely fast IEDDA reactions. Ideal for rapid labeling. Can be prone to isomerization.[13] |
| Tetrazines | Strained Alkenes/Alkynes | Highly reactive dienes for IEDDA. Reaction rates can be tuned by modifying the tetrazine structure.[13] |
| Phosphines | Azides | Used in Staudinger ligation. Can be sensitive to oxidation. |
Experimental Protocols
Incorporation of this compound into a Peptide via SPPS
This protocol outlines the manual incorporation of the unnatural amino acid into a peptide sequence using standard Fmoc-based solid-phase synthesis.
Materials:
-
Rink Amide resin
-
Standard Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) piperidine (B6355638) in DMF
-
Coupling reagents: HBTU, HOBt, and DIPEA in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. Add to the resin and agitate for 1-2 hours.
-
For this compound: Use the same procedure as for standard amino acids. A longer coupling time or double coupling may be employed to ensure high efficiency.
-
-
Washing: Wash the resin thoroughly with DMF after coupling.
-
Repeat: Repeat steps 2-4 for each amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM, then treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Peptide Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of the azide-modified peptide with a strained alkyne-functionalized molecule (e.g., DBCO-fluorophore).
Materials:
-
Purified azide-modified peptide
-
DBCO-functionalized molecule (e.g., DBCO-Cy5)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Dissolution: Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-2 mg/mL.
-
Reagent Preparation: Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to create a stock solution.
-
Reaction Setup: In a microcentrifuge tube, add the peptide solution. Add 1.5-3 equivalents of the DBCO-reagent stock solution to the peptide solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Once the reaction is complete, purify the labeled peptide from excess reagents using reverse-phase HPLC or size-exclusion chromatography.
Visualizing the Workflow and Mechanisms
Caption: General workflow for peptide labeling.
Caption: Comparison of bioorthogonal reaction mechanisms.
Conclusion
This compound is a valuable tool for the site-specific labeling of peptides, offering the flexibility of both copper-catalyzed and strain-promoted cycloaddition reactions. Its primary advantage lies in the small size and stability of the azide handle, which is readily incorporated into peptides using standard synthesis protocols.
-
For in vitro applications where speed is paramount and cytotoxicity is not a concern, the azide handle of this compound can be paired with a terminal alkyne in a CuAAC reaction.
-
For live-cell imaging and in vivo studies , the copper-free SPAAC reaction with a strained cyclooctyne (B158145) is the method of choice, ensuring high biocompatibility.
-
When extremely rapid kinetics are required, IEDDA chemistry, involving the reaction of a tetrazine with a strained alkene like TCO, offers unparalleled speed. This would, however, necessitate the incorporation of a TCO-containing amino acid instead of an azide-bearing one.
-
Staudinger ligation remains a relevant option, particularly when the formation of a native amide bond is desired, though its slow kinetics can be a significant drawback.
Ultimately, the selection of a bioorthogonal handle depends on a careful consideration of the experimental requirements, including the desired reaction rate, biocompatibility, and the potential for steric hindrance. This compound provides a robust and versatile entry point into the world of peptide labeling, compatible with some of the most widely used bioorthogonal reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02807K [pubs.rsc.org]
- 13. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for Peptides Modified with (2R,4R)-Fmoc-D-Pro(4-N3)-OH
For researchers, scientists, and drug development professionals, the site-specific modification of peptides is a critical tool for enhancing therapeutic potential, enabling targeted delivery, and elucidating biological mechanisms. The incorporation of non-natural amino acids like (2R,4R)-Fmoc-D-Pro(4-N3)-OH provides a chemical handle for bioorthogonal "click" chemistry, allowing for the precise attachment of various functionalities. This guide offers an objective comparison of functional assays for peptides modified with this azido-proline derivative against other common peptide modification strategies, supported by experimental data and detailed protocols.
Introduction to this compound in Peptide Modification
This compound is a proline analogue that contains an azide (B81097) group, a key functional group for bioorthogonal chemistry. This modification is introduced during solid-phase peptide synthesis (SPPS) and serves as a versatile platform for post-synthetic modifications. The azide group does not typically interfere with biological systems and can react selectively with an alkyne partner through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This "click" reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for conjugating a wide range of molecules to peptides, including fluorophores, imaging agents, cell-penetrating peptides, and therapeutic payloads.
The incorporation of a 4-substituted proline, such as 4-azidoproline, can also influence the peptide's conformation. The stereochemistry at the 4-position of the proline ring can affect the cis-trans isomerization of the preceding peptide bond and the overall secondary structure, which in turn can impact the peptide's biological activity and stability.
Comparison of Functional Assays for Modified Peptides
The choice of functional assay depends on the intended application of the modified peptide. Below is a comparison of common assays and how the modification strategy can influence the outcome.
| Functional Assay | Peptides Modified with this compound & Click Chemistry | Alternative Modification Strategies (e.g., N-methylation, PEGylation, D-amino acid substitution) | Key Performance Metrics |
| Receptor Binding Assay | The attached moiety via the triazole linkage can enhance or sterically hinder receptor binding. The proline modification itself may alter the peptide's conformation, affecting affinity. | N-methylation can reduce hydrogen bonding potential, impacting binding. PEGylation can increase hydrodynamic radius, potentially lowering affinity. D-amino acid substitution can alter the peptide's 3D structure, leading to increased or decreased binding. | Dissociation constant (Kd), Inhibition constant (Ki), IC50 |
| Enzyme Inhibition Assay | The conjugated molecule can be designed to interact with the enzyme's active site or allosteric sites. The triazole ring is generally stable to enzymatic degradation. | Modifications can directly interfere with the enzyme's active site or alter the peptide's susceptibility to cleavage by the target enzyme or other proteases. | IC50, Ki, Percentage of inhibition |
| Cell Viability/Proliferation Assay | Allows for the targeted delivery of cytotoxic agents or the presentation of ligands that trigger specific cellular responses (e.g., apoptosis, proliferation). | These modifications can affect the peptide's cell permeability, stability in cell culture media, and off-target effects. | IC50, EC50, Cell viability (%) |
| Cellular Uptake Assay | The attached molecule (e.g., a fluorescent dye or a cell-penetrating peptide) can be tracked to quantify cellular internalization. | Modifications can influence the mechanism and efficiency of cellular uptake (e.g., endocytosis, direct membrane translocation). | Fluorescence intensity, Percentage of internalized peptide |
| In Vivo Stability Assay | The triazole linkage formed by click chemistry is generally resistant to enzymatic cleavage, potentially increasing the peptide's half-life. | D-amino acid substitution and N-methylation are common strategies to increase resistance to proteolysis. PEGylation increases the hydrodynamic size, reducing renal clearance. | Plasma half-life (t1/2), Metabolite analysis |
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity of a modified peptide to its target receptor.
Methodology:
-
Cell Culture: Culture cells expressing the target receptor to a suitable density.
-
Membrane Preparation: Harvest the cells, homogenize them in a suitable buffer, and centrifuge to isolate the cell membranes containing the receptor.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled native peptide) and varying concentrations of the unlabeled modified peptide (competitor).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 1-2 hours at room temperature).
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the Ki.
Enzyme Inhibition Assay (e.g., Angiotensin-Converting Enzyme - ACE)
Objective: To measure the inhibitory activity of a modified peptide against a target enzyme.
Methodology:
-
Reagents: Prepare solutions of the enzyme (ACE), the substrate (e.g., hippuryl-histidyl-leucine), and the modified peptide inhibitor at various concentrations.
-
Reaction Mixture: In a microplate, pre-incubate the enzyme with different concentrations of the modified peptide for a defined period.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1M HCl).
-
Detection: Measure the amount of product formed. For ACE, this can be done by extracting the hippuric acid product and measuring its absorbance at 228 nm.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each peptide concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a modified peptide on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the modified peptide and incubate for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the percentage of viability against the logarithm of the peptide concentration to determine the IC50 value.
Visualizations
Caption: Workflow for peptide modification and subsequent functional assays.
Assessing the Conformational Impact of 4-Azidoproline on Peptide Secondary Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational preferences of modified amino acids is paramount for the rational design of peptides and peptidomimetics with tailored structures and functions. This guide provides an objective comparison of the conformational impact of 4-azidoproline (Azp) on peptide secondary structures, supported by experimental data, detailed protocols, and visual workflows.
The incorporation of non-proteinogenic amino acids is a powerful strategy to modulate the conformation, stability, and biological activity of peptides. Among these, 4-azidoproline, available as (4R)- and (4S)-azidoproline, has emerged as a versatile tool. Its azido (B1232118) moiety not only serves as a bioorthogonal handle for "click" chemistry but also exerts significant stereospecific effects on the local peptide backbone. This guide delves into the nuanced conformational consequences of introducing this unique proline analog into different secondary structural motifs.
The "Azido Gauche Effect": A Key Determinant of Conformation
The conformational behavior of 4-azidoproline is largely governed by the "azido gauche effect," a stereoelectronic interaction that influences the puckering of the pyrrolidine (B122466) ring.[1] This, in turn, dictates the cis/trans isomerism of the preceding peptide bond (Xaa-Azp), a critical factor in determining the overall peptide architecture.
In an aqueous environment, the acetylated methyl ester of (4R)-azidoproline (Ac-(4R)Azp-OCH3) exhibits a significantly higher preference for the s-trans conformation compared to its (4S) counterpart. This preference is attributed to a stabilizing n→π* interaction that is possible in the s-trans conformer of the (4R)-diastereomer but not in the (4S)-diastereomer.
Impact on Polyproline II (PPII) Helices
The distinct conformational biases of the two Azp stereoisomers have a pronounced effect on the stability of the polyproline II (PPII) helix, a left-handed helical structure prevalent in collagen and various protein recognition motifs.
Studies on oligoprolines containing (4R)Azp and (4S)Azp have demonstrated that:
This ability to tune the stability of the PPII helix makes 4-azidoproline a valuable tool for designing collagen mimetic peptides and modulating protein-protein interactions mediated by proline-rich domains.
Influence on α-Helices and β-Sheets: An Area of Ongoing Investigation
While the impact of 4-azidoproline on PPII helices is well-documented, its influence on α-helices and β-sheets is less characterized. However, based on the known effects of other 4-substituted prolines, some predictions can be made. Proline itself is known as a helix breaker due to the absence of an amide proton for hydrogen bonding and steric constraints. The stereoelectronically-driven ring pucker of 4-azidoproline could either exacerbate or mitigate this effect. Similarly, in β-sheets, the fixed ring structure of proline can disrupt the extended strand conformation. The specific puckering induced by the azido substituent would likely play a critical role in either accommodating or further distorting the β-sheet geometry. Further experimental studies incorporating 4-azidoproline into α-helical and β-sheet model peptides are needed to fully elucidate its impact on these secondary structures.
Comparative Analysis of Proline Analogs
To provide a broader context, the conformational effects of 4-azidoproline can be compared with other well-studied proline analogs.
| Proline Analog | Key Conformational Effect | Impact on Secondary Structure |
| Proline (Pro) | Prefers a Cγ-exo pucker in the trans isomer and Cγ-endo in the cis isomer. | Generally disrupts α-helices and β-sheets. A key component of β-turns. |
| (4R)-Azidoproline (Azp) | Favors an exo ring pucker and a higher trans:cis ratio. | Stabilizes the polyproline II (PPII) helix.[1] |
| (4S)-Azidoproline (Azp) | Favors an endo ring pucker and a lower trans:cis ratio. | Destabilizes the polyproline II (PPII) helix.[1] |
| (4R)-Hydroxyproline (Hyp) | The hydroxyl group leads to a preference for the exo ring pucker.[2] | Stabilizes the collagen triple helix (a form of PPII helix).[2] |
| (4R)-Fluoroproline (Flp) | The highly electronegative fluorine atom strongly favors the exo ring pucker.[2][3] | Strongly stabilizes the collagen triple helix.[2][3] |
| (4S)-Fluoroproline (flp) | Strongly favors the endo ring pucker.[2][3] | Destabilizes the collagen triple helix.[2][3] |
| Azaproline (azaPro) | The nitrogen at the α-carbon favors a cis-amide bond. | Induces type VI β-turns.[4] |
Table 1: Comparison of the Conformational Effects of Proline and its Analogs.
Experimental Protocols
Accurate assessment of the conformational impact of 4-azidoproline relies on rigorous experimental techniques, primarily Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for determining the secondary structure content of peptides in solution.
Protocol for CD Analysis of a Synthetic Peptide:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The final peptide concentration should be between 0.1 and 1 mg/mL.
-
Ensure the buffer components do not have significant absorbance in the far-UV region (190-260 nm).
-
Prepare a buffer blank with the exact same composition as the peptide sample.
-
-
Instrument Setup:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Purge the instrument with nitrogen gas for at least 30 minutes before measurement.
-
Set the scanning wavelength range from 260 nm to 190 nm.
-
Set the scanning speed to 50 nm/min, with a data pitch of 0.5 nm and a bandwidth of 1 nm.
-
Average at least three scans for both the sample and the blank to improve the signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Record the spectrum of the buffer blank first, followed by the peptide sample.
-
Subtract the buffer spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg) / (10 * c * n * l) where:
-
c = peptide concentration in mol/L
-
n = number of amino acid residues
-
l = path length of the cuvette in cm
-
-
-
Data Interpretation:
-
α-helix: Characteristic negative bands at ~222 nm and ~208 nm, and a strong positive band at ~192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Polyproline II (PPII) helix: A weak positive band around 228 nm and a strong negative band around 206 nm.
-
Random coil: A strong negative band below 200 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.
Protocol for Conformational Analysis of a Peptide by NMR:
-
Sample Preparation:
-
Dissolve the peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.
-
Adjust the pH to the desired value.
-
-
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H spectrum: Provides an initial assessment of the peptide's folding and purity.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the 3D structure. NOESY is suitable for larger peptides with slower tumbling, while ROESY is better for smaller, more flexible peptides.
-
Typical mixing times for NOESY are in the range of 100-300 ms, and for ROESY, 150-300 ms.
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances to specific amino acid residues using the TOCSY and NOESY/ROESY spectra.
-
Analyze the NOE/ROE cross-peaks to generate a set of inter-proton distance restraints.
-
Measure the ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints for the φ angle.
-
Use the distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.
-
-
Interpretation of Azidoproline Conformation:
-
The cis/trans ratio of the Xaa-Azp peptide bond can be determined by integrating the distinct sets of resonances for the two isomers in the 1D or 2D NMR spectra.
-
The ring pucker of the azidoproline residue can be inferred from the pattern of intra-residue NOEs and the values of the vicinal coupling constants.
-
Visualizing the Workflow and Conformational Effects
Conclusion
4-Azidoproline is a powerful tool for peptide chemists and drug designers, offering a unique combination of a bioorthogonal handle and a potent conformational directing group. The stereochemistry at the 4-position of the proline ring dictates the pyrrolidine pucker and the cis/trans isomerism of the preceding peptide bond, with significant consequences for the stability of secondary structures, particularly the polyproline II helix. While its effects on α-helices and β-sheets are still being fully elucidated, the existing data on related proline analogs suggest that 4-azidoproline will continue to be a valuable residue for the rational design of peptides with defined three-dimensional structures. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the diverse applications of this versatile amino acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (2R,4R)-Fmoc-D-Pro(4-N3)-OH and (2R,4S)-Fmoc-D-Pro(4-N3)-OH in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide chemistry and the development of novel therapeutics, the incorporation of modified amino acids is a powerful strategy to introduce new functionalities and structural constraints. Azido-proline derivatives, in particular, serve as valuable building blocks for "click chemistry," enabling the facile and specific conjugation of peptides to other molecules. This guide provides a comprehensive comparison of two diastereomeric forms of Fmoc-protected azido-D-proline: (2R,4R)-Fmoc-D-Pro(4-N3)-OH (also known as cis-4-Azido-N-Fmoc-D-proline) and (2R,4S)-Fmoc-D-Pro(4-N3)-OH (trans-4-Azido-N-Fmoc-D-proline). This comparison is based on their synthesis, conformational effects on peptide structure, and applications in bioconjugation.
Core Properties and Applications
Both (2R,4R)- and (2R,4S)-Fmoc-D-Pro(4-N3)-OH are instrumental reagents for introducing a bioorthogonal azide (B81097) handle into a peptide sequence during solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for their seamless integration into standard Fmoc-based SPPS protocols. The key feature of these compounds is the azide group, which can participate in two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that forms a stable 1,4-disubstituted triazole linkage between the azide-modified peptide and an alkyne-containing molecule.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) to react with the azide, which is particularly advantageous for applications in living systems where copper toxicity is a concern.[1][2]
These reactions enable the site-specific labeling of peptides with a variety of moieties, including fluorophores, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).
Data Presentation: A Comparative Overview
The primary distinction between the two isomers lies in the stereochemistry at the 4-position of the proline ring, which has a profound impact on the conformational preferences of the peptide backbone. This is the most critical factor for researchers to consider when selecting an isomer for a specific application.
| Feature | This compound | (2R,4S)-Fmoc-D-Pro(4-N3)-OH |
| Synonym | cis-4-Azido-N-Fmoc-D-proline | trans-4-Azido-N-Fmoc-D-proline |
| Stereochemistry | Azide group is cis to the carboxyl group | Azide group is trans to the carboxyl group |
| Conformational Effect | Stabilizes the polyproline II (PPII) helix; favors trans amide bonds.[1] | Destabilizes the PPII helix; favors the polyproline I (PPI) helix and cis amide bonds.[1] |
| s-cis:s-trans ratio * | 1:6.1 (for the corresponding L-isomer)[1] | 1:2.6 (for the corresponding L-isomer)[1] |
| Potential Impact on Peptide Synthesis | May be less prone to aggregation due to the preference for a more extended conformation. | The increased propensity for cis amide bonds could potentially lead to slower coupling kinetics or increased aggregation in certain sequences. |
| Click Reaction Accessibility | The azide group in the exo pucker may have slightly different accessibility compared to the endo pucker of the (4S) isomer, potentially influencing reaction kinetics. | The azide group in the endo pucker may have slightly different accessibility compared to the exo pucker of the (4R) isomer, potentially influencing reaction kinetics. |
Experimental Protocols
Protocol 1: Incorporation of Azido-Proline into Peptides via Fmoc-SPPS
This protocol outlines the standard procedure for incorporating either (2R,4R)- or (2R,4S)-Fmoc-D-Pro(4-N3)-OH into a peptide sequence using a manual or automated solid-phase peptide synthesizer.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
This compound or (2R,4S)-Fmoc-D-Pro(4-N3)-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-azido-proline derivative (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3 eq.) in DMF.
-
Add a base (e.g., DIPEA, 6 eq.) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin or solution-phase conjugation of an alkyne-containing molecule to the azide-modified peptide.
Materials:
-
Azide-containing peptide
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., THPTA or TBTA)
-
Solvent (e.g., DMF, DMSO/water)
Procedure:
-
Solution Preparation:
-
Dissolve the azide-peptide in a suitable solvent.
-
In a separate vial, prepare a solution of the alkyne-containing molecule.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand.
-
-
Reaction Mixture:
-
To the peptide solution, add the alkyne-containing molecule (typically a slight excess).
-
Add the CuSO₄/ligand solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by HPLC-MS.
-
Purification: Purify the conjugated peptide by reverse-phase HPLC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of a strained cyclooctyne to the azide-modified peptide.
Materials:
-
Azide-containing peptide
-
Strained cyclooctyne (e.g., DBCO-functionalized molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Solution Preparation:
-
Dissolve the azide-peptide in the reaction buffer.
-
Dissolve the strained cyclooctyne in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) is typically used.
-
-
Reaction Incubation: Mix the solutions of the azide-peptide and the cyclooctyne. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Monitoring and Purification: Monitor the reaction progress by LC-MS and purify the final conjugate by reverse-phase HPLC.
Mandatory Visualization
Synthesis and Application Workflow
Caption: Workflow for the synthesis and application of azido-proline peptides.
Conformational Influence of Azido-Proline Diastereomers
Caption: Impact of azido-proline stereochemistry on peptide conformation.
Conclusion
The choice between this compound and (2R,4S)-Fmoc-D-Pro(4-N3)-OH in peptide synthesis is not arbitrary and should be guided by the desired conformational properties of the final peptide conjugate. The (2R,4R) isomer is expected to promote a more extended, PPII-like helical structure with a preference for trans amide bonds. This may be beneficial in avoiding peptide aggregation and for applications where a defined, extended conformation is desired. Conversely, the (2R,4S) isomer is likely to induce a more compact, PPI-like structure with a higher propensity for cis amide bonds, which could be exploited to introduce specific turns or kinks in a peptide backbone.
While further studies are needed to quantify the differences in their synthetic performance and click reaction kinetics, the established conformational effects provide a strong basis for rational design in peptide chemistry and drug development. Researchers should carefully consider the structural goals of their project when selecting which of these valuable building blocks to incorporate into their synthetic peptides.
References
A Head-to-Head Comparison of Fmoc- and Boc-Solid-Phase Peptide Synthesis for Modified Peptides
For researchers, scientists, and drug development professionals, the chemical synthesis of peptides with post-translational modifications (PTMs) is a critical tool for elucidating biological pathways and developing novel therapeutics. The two workhorse methodologies for solid-phase peptide synthesis (SPPS), Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) chemistry, each present a unique set of advantages and disadvantages when applied to the synthesis of these complex molecules. This guide provides an objective comparison of Fmoc- and Boc-SPPS for the synthesis of modified peptides, supported by experimental data and detailed protocols.
Core Principles: A Tale of Two Chemistries
The fundamental difference between Fmoc- and Boc-SPPS lies in the nature of the temporary protecting group for the α-amino group of the growing peptide chain and the corresponding deprotection conditions.[1]
Fmoc-SPPS utilizes the base-labile Fmoc group.[] Deprotection is achieved with a mild base, typically piperidine (B6355638) in a polar aprotic solvent.[3] The side-chain protecting groups are acid-labile and are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[3] This orthogonality, where the Nα- and side-chain protecting groups are removed by chemically distinct mechanisms, is a key advantage of the Fmoc strategy.[]
Boc-SPPS , the classic approach, employs the acid-labile Boc group for Nα-protection.[4] This group is removed by treatment with a moderately strong acid, such as TFA.[3] The side-chain protecting groups are also acid-labile but require a much stronger acid, like anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage.[3] This strategy relies on graded acid lability for selective deprotection.
Head-to-Head Comparison for Modified Peptide Synthesis
The choice between Fmoc and Boc strategies is heavily influenced by the nature of the desired peptide modification. For many common PTMs, the milder conditions of Fmoc-SPPS make it the superior choice.
| Feature | Fmoc-SPPS | Boc-SPPS |
| Nα-Deprotection | Mild base (e.g., 20% piperidine in DMF) | Moderately strong acid (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (benzyl-based, cleaved by HF) |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong, hazardous acid (e.g., HF) |
| Orthogonality | High degree of orthogonality | Relies on graded acid lability |
| Compatibility with PTMs | Generally high, especially for acid-sensitive groups like phosphates and glycosylations.[1] | Limited, as the harsh HF cleavage can degrade many PTMs.[1][5] |
| Common Side Reactions | Aspartimide formation, especially in Asp-Gly sequences; β-elimination with phosphoserine.[3] | Acid-catalyzed side reactions; generation of reactive carbocations during deprotection. |
| Automation | Readily automated.[1] | Possible, but requires specialized equipment to handle corrosive reagents.[3] |
Quantitative Performance Data
Direct head-to-head quantitative comparisons of the synthesis of the same modified peptide using both Fmoc and Boc strategies are scarce in the literature. The general consensus is that Fmoc is preferred for PTMs, and thus most modern reports focus on optimizing Fmoc-based approaches. The following table presents representative data for the synthesis of modified peptides, primarily using the Fmoc strategy.
Disclaimer: The following data is collated from different studies and does not represent a direct head-to-head comparison of the two methods for the synthesis of the same modified peptide.
| Peptide Type | Synthesis Method | Peptide Sequence/Description | Crude Purity (%) | Overall Yield (%) | Reference |
| Glycopeptide | Fmoc-SPPS | GP-2 (with two N-glycosylation sites) | 38 | Not Reported | |
| Glycopeptide | Fmoc-SPPS | GP-5 (on TentaGel resin) | 49 | Not Reported | [6] |
| Glycopeptide | Fmoc-SPPS | Glycopeptide I (18 residues, one O-glycosylation) | Not Reported | 10 (with single coupling of glyco-amino acid) | [7] |
| Phosphopeptide | Fmoc-SPPS | Fmoc-pSer(OBzl)LGLGLG | High | Not Reported | [8] |
| Multi-phosphorylated peptide | Fmoc-SPPS | Peptides with up to nine phosphorylation sites | High Purity | Not Reported | [9] |
| Trp-containing Peptide | Fmoc-SPPS | Gramicidin A (15 residues, four Trp) | Not Reported | up to 87 | [10] |
| Trp-containing Peptide | Boc-SPPS | Gramicidin A (15 residues, four Trp) | Not Reported | 5-24 | [10] |
| Standard Peptide | Fmoc-SPPS | G-LHRH | 78.52 - 90.84 | Not Reported | |
| Standard Peptide | Fmoc-SPPS | ACP (65-74) on SURE™ resin | >90 | Not Reported | [11] |
| Standard Peptide | Boc-SPPS | ACP (65-74) on standard resin | 60.7 | Not Reported | [11] |
Experimental Protocols
General Protocol for Fmoc-SPPS of a Phosphopeptide
This protocol outlines the manual synthesis of a model phosphoserine-containing peptide.
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the solution to the resin. Agitate for 1-2 hours.
-
For the phosphoserine residue (e.g., Fmoc-Ser(PO(OBzl)OH)-OH): Dissolve the protected phosphoamino acid (1.5-2 eq.) and a coupling agent like HATU (1.5 eq.) in DMF. Add DIPEA (3 eq.) and add to the resin. Allow to react for 2-4 hours.
-
-
Washing: After each coupling step, wash the resin with DMF.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
General Protocol for Boc-SPPS of a Phosphopeptide
This protocol is less common due to the harsh final cleavage but is provided for comparative purposes. A modified, HF-free Boc strategy would be necessary for acid-sensitive PTMs.
-
Resin Swelling: Swell Merrifield resin in dichloromethane (B109758) (DCM) for 1-2 hours.
-
First Amino Acid Attachment: Attach the first Boc-protected amino acid to the resin, for example, as a cesium salt.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 30 minutes. Wash with DCM.
-
Neutralization: Treat the resin with 10% DIPEA in DCM (v/v) for 5 minutes (2x). Wash with DCM.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Boc-amino acid (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and add to the resin. Agitate for 2 hours.
-
For the phosphoserine residue (e.g., Boc-Ser(PO(OBzl)2)-OH): Use a similar coupling protocol, potentially with extended reaction times.
-
-
Washing: After each coupling step, wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 3-6 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: This is the critical step. Standard Boc-SPPS uses anhydrous HF. Place the dried peptide-resin in a specialized HF apparatus. Add a scavenger like anisole. Cool to -5°C and condense anhydrous HF. Stir at 0°C for 1.5 hours. Evaporate the HF.
-
Peptide Precipitation and Purification: Triturate the residue with cold diethyl ether and collect the crude peptide. Purify by reverse-phase HPLC.
Visualizing the Workflows
Caption: The cyclical workflow of Fmoc-Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Boc-Solid-Phase Peptide Synthesis (SPPS).
Caption: Key differences in deprotection strategies for Fmoc- and Boc-SPPS.
Conclusion: Making an Informed Decision
For the synthesis of modified peptides, particularly those containing acid-sensitive post-translational modifications such as phosphorylation and glycosylation, Fmoc-SPPS is overwhelmingly the method of choice.[1] Its milder deprotection conditions and high degree of orthogonality preserve the integrity of these delicate functional groups.[1] While Boc-SPPS remains a robust method, its reliance on the harsh and hazardous anhydrous HF for final cleavage renders it incompatible with many PTMs.[5] However, for certain modified peptides, such as those with N-methylation, the Boc strategy may offer advantages in reducing aggregation.[12] Ultimately, the choice of strategy should be guided by the specific modification, the peptide sequence, and the available synthetic instrumentation.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 7. Solid-Phase Synthesis and Evaluation of Glycopeptide Fragments from Rat Epididymal Cysteine-Rich Secretory Protein-1 (Crisp-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Efficacy of different linkers for solid-phase synthesis of protected peptides
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of a linker is a critical decision that profoundly impacts the yield, purity, and success of synthesizing protected peptides. This guide provides an objective comparison of commonly used linkers, supported by experimental data, to aid in the selection of the most appropriate linker for your specific research needs.
The linker, the chemical moiety connecting the growing peptide chain to the solid support, dictates the conditions under which the peptide can be cleaved from the resin and determines the C-terminal functionality of the final product. The two predominant strategies in SPPS, Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc), necessitate linkers with orthogonal stability to the respective deprotection conditions. This guide will delve into the performance of various linkers within both Fmoc and Boc protection strategies.
Performance Comparison of Common SPPS Linkers
The efficacy of a linker is determined by several factors, including its stability during peptide chain elongation, the efficiency of the final cleavage, and the potential for side reactions that can compromise the purity of the synthesized peptide. The following tables summarize the key characteristics and performance metrics of widely used linkers in both Fmoc and Boc-based SPPS.
Fmoc-Based Solid-Phase Peptide Synthesis Linkers
Fmoc-SPPS is favored for its mild deprotection conditions (typically using piperidine), which are compatible with a wide range of acid-labile side-chain protecting groups. The choice of linker in Fmoc-SPPS is crucial for obtaining either a C-terminal carboxylic acid or a C-terminal amide.
| Linker | C-Terminal Functionality | Cleavage Conditions | Advantages | Potential Disadvantages |
| Wang | Carboxylic Acid | 95% Trifluoroacetic Acid (TFA) | Well-established and widely used.[1] | Prone to racemization of the C-terminal amino acid during loading.[1] Can lead to side reactions upon cleavage, such as alkylation of sensitive residues.[2][3] |
| 2-Chlorotrityl (2-CTC) | Carboxylic Acid | 1-2% TFA in Dichloromethane (DCM) | Mild cleavage conditions allow for the synthesis of fully protected peptide fragments. Minimizes diketopiperazine formation for C-terminal proline or glycine.[4][5] | Can be sensitive to repeated acid treatments during synthesis. |
| Rink Amide | Amide | 95% TFA | Enables the direct synthesis of peptide amides with high cleavage efficiency.[1][4] | The linker itself can be a source of impurities upon cleavage.[1] |
| Sieber Amide | Amide | 1-2% TFA in DCM | Allows for the synthesis of protected peptide amides under very mild cleavage conditions.[4][6] | The linker is more sterically hindered than Rink Amide, which can affect loading efficiency.[6] |
| PAL (Peptide Amide Linker) | Amide | 95% TFA | Chemically inert linker that does not typically generate soluble by-products upon cleavage, simplifying purification.[5] |
Boc-Based Solid-Phase Peptide Synthesis Linkers
Boc-SPPS utilizes a strong acid (like TFA) for the removal of the N-terminal Boc protecting group. Consequently, the linker must be stable to these conditions and cleavable by a stronger acid, typically hydrogen fluoride (B91410) (HF).
| Linker | C-Terminal Functionality | Cleavage Conditions | Advantages | Potential Disadvantages | | :--- | :--- | :--- | :--- | | Merrifield | Carboxylic Acid | Anhydrous Hydrogen Fluoride (HF) | The classical resin for Boc-SPPS.[7] | Requires specialized and hazardous HF cleavage apparatus. The benzyl (B1604629) ester linkage can be partially cleaved by TFA during synthesis, leading to peptide loss.[8] | | PAM (Phenylacetamidomethyl) | Carboxylic Acid | Anhydrous HF | More stable to TFA than the Merrifield linker, reducing peptide loss during synthesis.[7][8] | Still requires HF for cleavage. | | MBHA (p-Methylbenzhydrylamine) | Amide | Anhydrous HF | The standard linker for the synthesis of peptide amides using the Boc strategy.[8] | Requires HF for cleavage. | | BHA (Benzhydrylamine) | Amide | Anhydrous HF | Used for the synthesis of peptide amides. | Less stable to TFA than MBHA, which can lead to some peptide loss.[8] |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental to achieving high-quality results in SPPS. Below are representative protocols for key steps using some of the most common linkers.
Fmoc-SPPS: Wang Resin for Peptide Acids
1. First Amino Acid Loading (Esterification):
-
Swell the Wang resin in N,N-Dimethylformamide (DMF) for 1 hour.
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), 1-hydroxybenzotriazole (B26582) (HOBt) (3 eq.), and N,N'-diisopropylcarbodiimide (DIC) (3 eq.) in DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq.) as a catalyst.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF, DCM, and Methanol (MeOH) and dry under vacuum.
2. Peptide Chain Elongation (Example Cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes. Wash thoroughly with DMF.[9]
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a standard coupling reagent like HBTU/DIPEA in DMF for 1-2 hours.[9]
3. Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours at room temperature.[9]
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
Fmoc-SPPS: Rink Amide Resin for Peptide Amides
1. Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30 minutes.[9]
-
Remove the Fmoc group from the linker with 20% piperidine in DMF for 20 minutes.[9]
2. First Amino Acid Coupling:
-
Couple the first Fmoc-protected amino acid to the deprotected linker using HBTU/DIPEA in DMF.[9]
3. Peptide Chain Elongation:
-
Perform subsequent Fmoc deprotection and amino acid coupling cycles as described for the Wang resin.
4. Cleavage and Deprotection:
-
Cleave the peptide amide from the resin using a TFA cleavage cocktail (e.g., TFA/Water/TIS 95:2.5:2.5) for 2-3 hours.[9]
-
Precipitate and isolate the peptide as described above.
Boc-SPPS: Merrifield Resin for Peptide Acids
1. First Amino Acid Loading (Cesium Salt Method):
-
Dissolve the Boc-amino acid in ethanol (B145695) and neutralize to pH 7 with an aqueous solution of cesium carbonate. Evaporate to dryness.
-
Swell the Merrifield resin in DMF.
-
Add the Boc-amino acid cesium salt to the resin in DMF and heat at 50°C overnight.
-
Wash the resin with DMF, DMF/water, DMF, DCM, and MeOH, then dry under vacuum.
2. Peptide Chain Elongation (Example Cycle):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM and isopropanol, then neutralize with 10% diisopropylethylamine (DIEA) in DCM.[8]
-
Amino Acid Coupling: Couple the next Boc-protected amino acid using standard coupling reagents like HBTU/DIEA in DMF.
3. Cleavage and Deprotection (HF Cleavage):
-
Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions.
-
Dry the peptide-resin thoroughly.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF with a scavenger such as anisole (B1667542) at 0°C for 1 hour.[8]
-
Evaporate the HF under vacuum.
-
Wash the resin with diethyl ether to recover the crude peptide.
Visualizing SPPS Workflows
To better illustrate the logical flow of the synthesis processes, the following diagrams outline the general workflows for Fmoc- and Boc-based solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Conclusion
The selection of an appropriate linker is a foundational step in the successful solid-phase synthesis of protected peptides. For Fmoc-SPPS, Wang and Rink Amide linkers are workhorses for producing peptide acids and amides, respectively, while 2-CTC and Sieber Amide linkers offer milder cleavage conditions for the synthesis of protected fragments. In Boc-SPPS, the PAM and MBHA linkers provide enhanced stability over the traditional Merrifield and BHA resins.
Researchers must carefully consider the desired C-terminal functionality, the sensitivity of the peptide sequence to acid, and the potential for side reactions when choosing a linker. The quantitative data and detailed protocols provided in this guide serve as a valuable resource to inform these critical decisions, ultimately leading to higher yields and purities in peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc SPPS Linkers [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (2R,4R)-Fmoc-D-Pro(4-N3)-OH: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of (2R,4R)-Fmoc-D-Pro(4-N3)-OH are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals, focusing on operational and disposal plans to mitigate risks associated with this azide-containing, Fmoc-protected amino acid derivative.
The primary hazards associated with this compound stem from its organic azide (B81097) group, which can be toxic and potentially explosive under certain conditions.[1] Therefore, it is imperative to handle this compound and its waste with the utmost caution.
Core Principles of Disposal
The recommended and safest method for the disposal of this compound in most laboratory settings is direct disposal as hazardous waste.[2] Chemical deactivation, while possible, should only be undertaken by trained personnel in a controlled environment.[2]
Key Prohibitions:
-
NEVER dispose of azide-containing waste down the drain. This can lead to the formation of highly explosive metal azides in copper or lead plumbing.[3]
-
NEVER mix azide-containing waste with acidic waste. This can generate highly toxic and explosive hydrazoic acid.[1][4]
-
AVOID contact with heavy metals such as copper, lead, silver, or mercury to prevent the formation of shock-sensitive metal azides.[2]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[5]
-
Body Protection: A laboratory coat and closed-toe shoes.[5]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[5]
Step-by-Step Disposal Procedures
Segregation of waste streams is paramount to ensure safety and prevent hazardous chemical reactions.
Protocol 1: Disposal of Solid this compound Waste
This procedure applies to unused or expired solid compounds and any materials contaminated with the solid, such as weighing paper or gloves.
| Step | Action | Detailed Instructions |
| 1 | Containerization | Place the solid waste in a designated, compatible, and sealable container. Glass or polyethylene (B3416737) containers are recommended. Avoid metal containers or caps (B75204) with metal liners.[2] |
| 2 | Labeling | Clearly label the container with "Hazardous Waste: Solid Organic Azide" and the full chemical name: "this compound".[5] |
| 3 | Storage | Store the sealed container in a designated, cool, well-ventilated hazardous waste accumulation area. Ensure it is segregated from incompatible materials, particularly acids and heavy metals.[2][5] |
| 4 | Final Disposal | Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[2] |
Protocol 2: Disposal of Liquid Waste Containing this compound
This procedure is for solutions from reactions or work-ups containing the title compound.
| Step | Action | Detailed Instructions |
| 1 | Waste Collection | Collect all liquid waste containing this compound in a dedicated, sealed plastic or plastic-coated glass container.[5] |
| 2 | Labeling | Label the container "Hazardous Waste: Liquid Organic Azide" and list all chemical constituents with their approximate concentrations.[2] |
| 3 | Storage | Store the container in a designated hazardous waste area, segregated from other waste streams, especially acidic and heavy metal-containing waste.[1] |
| 4 | Final Disposal | Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2] |
Protocol 3: Disposal of Waste from Fmoc-Deprotection
The process of removing the Fmoc protecting group typically involves the use of a mild base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF).[6][7] This creates a separate waste stream that must be handled appropriately.
| Step | Action | Detailed Instructions |
| 1 | Segregation | Do not mix the basic waste stream from Fmoc deprotection with any acidic waste to prevent a strong exothermic reaction.[5] |
| 2 | Collection | Collect the piperidine/DMF solution in a dedicated, sealed container for halogenated or non-halogenated organic waste, depending on institutional guidelines. |
| 3 | Labeling | Label the container "Hazardous Waste: Fmoc Deprotection Solution (Piperidine/DMF)".[5] |
| 4 | Final Disposal | Arrange for disposal through your institution's EHS department.[5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.
Caption: Waste Segregation and Disposal Workflow for this compound.
Spill and Decontamination Procedures
In the event of a spill, evacuate the immediate area and ensure adequate ventilation. For a dry spill, avoid creating dust by covering it with an absorbent, non-combustible material like sand or vermiculite.[5] Carefully sweep or scoop the material into a labeled hazardous waste container. Decontaminate the spill area with a suitable solvent followed by soap and water, collecting all cleaning materials as hazardous waste.[5]
References
Personal protective equipment for handling (2R,4R)-Fmoc-D-Pro(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for (2R,4R)-Fmoc-D-Pro(4-N3)-OH, a reagent used in click chemistry.[1] Due to the presence of an azido (B1232118) group, this compound requires stringent safety protocols to mitigate risks associated with potential toxicity and explosivity.[2][3] The following guidelines are based on best practices for handling organic azides and Fmoc-protected amino acids.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure and ensure safety.[2][4]
| PPE Category | Specification | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing or explosion.[5] | Protects against splashes and potential projectiles in case of unexpected reactions.[6] |
| Hand Protection | Double gloving is recommended.[5] Use a chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove. For handling azides of high toxicity, Silver Shield™ gloves worn under nitrile gloves are recommended.[5][7] | Provides enhanced protection against skin contact. Gloves must be inspected before use and disposed of properly after handling.[5] |
| Body Protection | A flame-resistant lab coat is the minimum requirement.[4][6] Ensure cuffs are tucked into outer gloves.[4] | Protects against spills and splashes.[6] |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood.[5][6] If handling the solid outside of a fume hood where dust generation is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[4] | Minimizes the risk of inhaling the compound.[6] |
| Footwear | Fully enclosed, chemical-resistant shoes are mandatory.[6] | Protects against spills. |
II. Operational Plan: Safe Handling and Storage
Adherence to the following procedures is critical for the safe handling of this compound.
A. Engineering Controls:
-
Fume Hood: All manipulations of the compound must be performed in a properly functioning chemical fume hood.[5][7]
-
Blast Shield: A blast shield should be placed between the user and the experimental setup, particularly during reactions involving heating or potential for rapid decomposition.[5][7]
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of dust or vapors.[8][9]
B. Handling Procedures:
-
Risk Assessment: Conduct a thorough risk assessment before beginning any new procedure.
-
Minimize Quantities: Work with the smallest feasible quantities of the material.[5]
-
Avoid Incompatibilities:
-
Metals: Do not use metal spatulas or other metal equipment that can form shock-sensitive metal azides.[3][5][6] Use plastic or ceramic spatulas.[5][6]
-
Acids: Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid.[3]
-
Halogenated Solvents: Do not use halogenated solvents such as dichloromethane (B109758) or chloroform, as they can form extremely unstable di- and tri-azidomethane.[3][10]
-
Strong Oxidizing Agents: Keep away from strong oxidizing agents.[8][9]
-
-
Control of Energy Input:
-
Heat: Avoid heating the compound unless necessary for a reaction, and even then, do so with extreme caution behind a blast shield.
-
Shock and Friction: Avoid grinding, scratching, or subjecting the material to shock or friction.[7] Be cautious with ground glass joints, as friction can be a source of initiation.[11]
-
-
Storage:
C. Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
III. Disposal Plan
Proper disposal of azide-containing waste is crucial to prevent the formation of explosive metal azides in plumbing.[6]
A. Waste Segregation:
-
All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated, clearly labeled, non-metal hazardous waste container.[4][6]
-
Do not mix azide waste with other chemical waste streams, especially acidic or metallic waste.[5]
B. Aqueous Waste:
-
NEVER pour azide-containing solutions down the drain.[6] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[6][7]
-
Collect all aqueous waste containing the compound in a labeled, non-metal container for disposal through your institution's Environmental Health and Safety (EHS) office.
C. Decontamination of Glassware:
-
Glassware that has been in contact with the compound should be decontaminated before reuse.
-
A common method for deactivating residual azides involves rinsing with a freshly prepared 10% sodium nitrite (B80452) solution followed by a 10% solution of dilute acid (e.g., acetic acid), and then copious amounts of water. This process must be carried out in a fume hood.[5]
D. Spills:
-
Small Spills (in fume hood): Cover with an absorbent material, then sweep up the material and place it in the designated azide waste container. Clean the area with a suitable solvent.
-
Large Spills: Evacuate the area and contact your institution's emergency services.[4]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. ucd.ie [ucd.ie]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. uvic.ca [uvic.ca]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
